molecular formula C22H18O12 B8072668 Chicoric acid

Chicoric acid

Cat. No.: B8072668
M. Wt: 474.4 g/mol
InChI Key: YDDGKXBLOXEEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chicoric Acid (C₂₂H₁₈O₁₂), also known as cichoric acid, is a hydroxycinnamic acid derivative and a key bioactive compound found in several plant species, most notably Echinacea purpurea , chicory ( Cichorium intybus ), and dandelion . It is a derivative of both caffeic acid and tartaric acid, and its structure features two chiral carbon atoms, leading to different isomeric forms (L-chicoric acid, D-chicoric acid, and meso-chicoric acid) . This compound is highly soluble in ethanol, methanol, acetone, and hot water, making it suitable for various experimental preparations . This compound is a subject of extensive research due to its broad-spectrum pharmacological activities. It exhibits significant antiviral properties , with studies demonstrating its ability to inhibit viruses such as Human Immunodeficiency Virus (HIV-1) by interfering with the viral integrase enzyme, and Porcine Epidemic Diarrhea Virus (PEDV) by suppressing viral attachment to host cells through the inhibition of Akt phosphorylation . Its bioactivity also extends to potent antioxidant and anti-inflammatory effects . Research shows that this compound can protect human endothelial cells from oxidative stress induced by oxidized low-density lipoprotein (oxLDL), reduce the production of reactive oxygen species (ROS), and mitigate apoptotic pathways, positioning it as a promising compound for investigating cardiovascular and metabolic health . Furthermore, it has been shown to stimulate phagocytosis in vitro and in vivo , indicating an immunomodulatory capacity . Researchers value this compound for applications in immunology, virology, cardiovascular research, and neurobiology. It is crucial to note that this product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDGKXBLOXEEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860918
Record name 2,3-Bis{[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacokinetics and bioavailability of dietary chicoric acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chicoric acid (CA), a dicaffeoyltartaric acid derivative predominantly found in Echinacea purpurea and Cichorium intybus (chicory), has emerged as a high-value bioactive candidate for metabolic regulation, antiviral intervention (HIV-1 integrase inhibition), and immunomodulation.[1] However, its clinical translation is currently throttled by a suboptimal pharmacokinetic (PK) profile characterized by poor oral bioavailability (~2%) , extensive first-pass metabolism, and high plasma protein binding (>98%).[1]

This technical guide synthesizes the current mechanistic understanding of CA’s absorption, distribution, metabolism, and excretion (ADME).[1] It provides actionable experimental protocols for bioanalysis and outlines proven strategies to overcome bioavailability barriers.[1]

Physicochemical Profile & Stability

Understanding the physicochemical limitations of CA is the first step in designing effective delivery systems.[1]

  • Chemical Structure: (2R,3R)-2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid.[1]

  • Molecular Weight: 474.37 g/mol .[1]

  • Solubility: High in ethanol/methanol; moderate in water; poor in non-polar solvents.[1]

  • pKa: Contains carboxylic acid groups (pKa ~3-4) and phenolic hydroxyls (pKa ~9-10).[1]

Stability Bottlenecks

CA exhibits pH-dependent stability that dictates its fate in the gastrointestinal (GI) tract:

  • Gastric Environment (pH 1.2–3.0): CA is relatively stable in acidic conditions.[1] Protonation of carboxylic groups reduces solubility but protects the ester bonds from hydrolysis.[1]

  • Intestinal Environment (pH 6.8–7.4): CA is highly unstable .[1] The alkaline shift promotes the ionization of phenolic groups, making the molecule susceptible to oxidation and ester hydrolysis.[1]

  • Enzymatic Degradation: CA is a substrate for esterases and polyphenol oxidases (PPO).[1] In plant extracts, PPO causes rapid degradation; in vivo, intestinal esterases cleave the caffeoyl moieties.[1]

ADME Profile: The Pharmacokinetic Core

The following data aggregates findings from rodent models (Sprague-Dawley rats, 50–100 mg/kg oral gavage) and human Caco-2 cell studies.

Absorption[1]
  • Bioavailability (F): Absolute oral bioavailability is approximately 2.0% .[1]

  • Tmax: Peak plasma concentration is reached slowly, typically 4.0 ± 0.5 hours post-administration, indicating absorption occurs primarily in the lower small intestine or colon.[1]

  • Transport Mechanism:

    • Passive Diffusion: Limited by the molecule's hydrophilicity and molecular weight.[1]

    • Transporters: Evidence suggests involvement of OATP2B1 (Organic Anion Transporting Polypeptide) for uptake.[1]

    • Efflux: CA is a substrate for P-glycoprotein (P-gp/MDR1) , which actively pumps absorbed CA back into the intestinal lumen, significantly limiting net absorption.[1]

Distribution[2][3]
  • Plasma Protein Binding (PPB): Extremely high (98.3% in rat plasma; 96.9% in human plasma).[1] This limits the free fraction available for tissue uptake.[1]

  • Tissue Accumulation: Distribution follows a perfusion-dependent pattern:

    • High: Liver > Lung > Kidney.[1][2]

    • Low: Heart > Spleen > Brain (CA does not effectively cross the Blood-Brain Barrier).[1]

Metabolism

CA undergoes extensive "presystemic" metabolism in the gut lumen and "systemic" metabolism in the liver.[1]

  • Phase I (Hydrolysis): The primary metabolic route is the hydrolysis of the ester bonds, yielding Caftaric Acid (monocaffeoyltartaric acid) and Caffeic Acid .[1]

  • Phase II (Conjugation): Both the parent CA and its hydrolyzed metabolites undergo glucuronidation and sulfation.[1]

  • Microbiota: Colonic bacteria actively degrade CA.[1] Unlike some polyphenols that yield protocatechuic acid, CA is degraded into various minor phenolic metabolites, though the exact bacterial catabolites remain under characterization.[1]

Excretion
  • Half-life (t1/2): ~4.53 ± 1.44 hours.[1][2]

  • Clearance: Primarily non-renal.[1] Urinary excretion of unchanged CA is low (~15% of absorbed dose).[1] The majority is eliminated via biliary excretion (feces) or metabolized.[1]

Mechanistic Visualization

Diagram 1: Metabolic Fate of this compound

This diagram illustrates the hydrolysis and conjugation pathways that reduce the systemic exposure of the parent compound.[1]

CA_Metabolism CA This compound (Parent) GutLumen Gut Lumen / Microbiota CA->GutLumen Oral Intake Liver Liver Microsomes CA->Liver Absorption (OATP) Caftaric Caftaric Acid (2-caffeoyl-L-tartaric acid) GutLumen->Caftaric Hydrolysis (Esterases) Caffeic Caffeic Acid GutLumen->Caffeic Hydrolysis Degradation Phenolic Degradation Products GutLumen->Degradation Bacterial Catabolism Liver->Caffeic Hepatic Hydrolysis Glucuronide CA-Glucuronide (Conjugate) Liver->Glucuronide UGT Enzymes Sulfate CA-Sulfate (Conjugate) Liver->Sulfate SULT Enzymes

Caption: Metabolic biotransformation pathways of this compound involving luminal hydrolysis and hepatic Phase II conjugation.[1]

Technical Protocol: LC-MS/MS Quantification

To support PK studies, a robust bioanalytical method is required.[1] The following protocol uses a high-strength silica (HSS) column to retain polar phenolic acids.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or AB Sciex QTRAP).

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.7 µm).[1] Reasoning: The T3 bonding is superior for retaining polar compounds like CA in high-aqueous mobile phases.

  • Column Temp: 40°C.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][3]

    • B: Acetonitrile.[1][3][4]

  • Gradient:

    • 0–1 min: 5% B.[1]

    • 1–5 min: Linear ramp to 40% B.

    • 5–7 min: Ramp to 95% B (Wash).

    • 7.1 min: Re-equilibrate at 5% B.

Mass Spectrometry Parameters (ESI Negative)

Phenolic acids ionize best in negative mode due to the carboxylic and phenolic protons.[1]

ParameterSetting
Ionization Mode ESI Negative (-)
Capillary Voltage 3500 V
Gas Temp 350°C
Drying Gas 10 L/min
Nebulizer 40 psi

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)RoleCollision Energy (V)
This compound 473.1311.0Quantifier15
473.1179.0Qualifier25
Ferulic Acid (IS) 193.0134.0Internal Std15

Note: The transition 473 -> 311 corresponds to the loss of one caffeoyl moiety (162 Da), a characteristic fragmentation for dicaffeoyl esters.[1]

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard (Ferulic Acid, 500 ng/mL).

  • Precipitate: Add 150 µL of Methanol (acidified with 0.1% Formic Acid) to precipitate proteins and stabilize CA.

  • Vortex: Mix vigorously for 3 minutes.

  • Centrifuge: 12,000 rpm for 10 minutes at 4°C.

  • Injection: Transfer supernatant to vial; inject 2–5 µL.

Bioavailability Enhancement Strategies

Given the low bioavailability (F ≈ 2%), standard oral formulations are insufficient for therapeutic efficacy.[1]

StrategyMechanismOutcome
Chitosan Nanoparticles Opens tight junctions (paracellular transport); Mucoadhesion increases residence time.~1.7 to 2.1-fold increase in AUC; Tmax shortened by ~3h.[1]
Phospholipid Complex (Phytosome) Increases lipophilicity; facilitates lymphatic transport.[1]Enhanced membrane permeability and liver targeting.[1]
Encapsulation (Liposomes) Protects CA from intestinal pH degradation and esterase hydrolysis.[1]Improved stability in simulated intestinal fluid (SIF).[1]

Experimental Workflow Visualization

Diagram 2: Pharmacokinetic Study Design

A standardized workflow for determining CA pharmacokinetics in animal models.

PK_Workflow Prep Formulation Prep (CA in 0.5% CMC-Na) Dose Administer (Rat, 50 mg/kg, p.o.) Prep->Dose Sample Blood Sampling (0, 0.08, 0.25... 24h) Dose->Sample Timepoints Process Plasma Separation & PPT (MeOH) Sample->Process Analysis LC-MS/MS (HSS T3 Column) Process->Analysis Data PK Calculation (WinNonlin: AUC, Tmax) Analysis->Data

Caption: Step-by-step workflow for in vivo pharmacokinetic assessment of this compound.

References

  • Pharmacokinetics, tissue distribution, and plasma protein binding study of this compound by HPLC-MS/MS. Source: Journal of Chromatography B (2016).[1][2][4] URL:[Link]

  • The intestinal absorption mechanism of this compound and its bioavailability improvement with chitosan. Source: Heliyon (2022).[1][5] URL:[Link]

  • In-vivo metabolite profiling of this compound in rat plasma, urine and feces after oral administration using liquid chromatography quadrupole time of flight mass spectrometry. Source: Journal of Chromatography B (2018).[1][4] URL:[Link]

  • This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects. Source: Frontiers in Chemistry (2022).[1] URL:[Link]

  • Simulated Gastric and Intestinal Fluid Electrolyte Solutions as an Environment for the Adsorption of Apple Polyphenols onto β-Glucan. Source: Molecules (2022).[1][6][5] URL:[Link]

Sources

Comparative chemical analysis of chicoric acid vs. caftaric acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of Chicoric Acid (dicaffeoyltartaric acid) and Caftaric Acid (monocaffeoyltartaric acid). While both are hydroxycinnamic acid derivatives sharing a tartaric acid core, their distinct chemical behaviors—specifically regarding enzymatic stability, oxidation kinetics, and ionization patterns—demand differentiated analytical protocols.

For drug development professionals, the critical distinction lies in sample preparation integrity . This compound is highly susceptible to rapid enzymatic hydrolysis by polyphenol oxidases (PPO) and esterases during extraction, a phenomenon often misidentified as low bioavailability. This guide outlines a self-validating LC-MS/MS workflow designed to preserve analyte stoichiometry and ensure accurate quantification.

Chemical Identity & Structural Mechanics

The fundamental difference between these analytes is the degree of esterification on the tartaric acid moiety. This structural variance dictates their polarity, pKa, and fragmentation pathways during mass spectrometry.

Table 1: Physicochemical Comparison
FeatureCaftaric AcidThis compound
IUPAC Name 2-O-Caffeoyl-L-tartaric acid2,3-Di-O-caffeoyl-L-tartaric acid
Formula C₁₃H₁₂O₉C₂₂H₁₈O₁₂
Molar Mass 312.23 g/mol 474.37 g/mol
Moiety Composition 1 Caffeic Acid + 1 Tartaric Acid2 Caffeic Acids + 1 Tartaric Acid
pKa (approx) 2.9 (carboxylic), 8.5 (phenolic)2.8 (carboxylic), 8.4 (phenolic)
Solubility High (Water/MeOH)Moderate (MeOH/EtOH), Low (Cold Water)
Primary Source Vitis vinifera (Grapes), EchinaceaEchinacea purpurea, Cichorium intybus
Key Instability Oxidative browning (quinone formation)Enzymatic hydrolysis (esterase) + Oxidation
Structural Logic & Biosynthesis

The relationship between these compounds is sequential. In biological systems (e.g., Echinacea), caftaric acid serves as the biosynthetic precursor to this compound. This pathway is critical for analysts to understand, as the degradation of this compound often reverts to caftaric acid, confounding quantification if not controlled.

ChemicalLogic Caffeic Caffeic Acid (Precursor) Caftaric CAFTARIC ACID (Monocaffeoyltartaric) [M-H]-: 311 Caffeic->Caftaric + Hydroxycinnamoyl-CoA Transferase Tartaric Tartaric Acid (Scaffold) Tartaric->Caftaric Chicoric This compound (Dicaffeoyltartaric) [M-H]-: 473 Caftaric->Chicoric + Caffeoyl-CoA (this compound Synthase) Degradation Degradation Product (Hydrolysis) Chicoric->Degradation Esterase/PPO (Sample Prep Error) Degradation->Caftaric Reversion

Figure 1: Biosynthetic relationship and degradation logic.[1][2] Note that improper handling can cause this compound to revert to Caftaric Acid, leading to false positives for the precursor.

Stability & Degradation Profiles

Understanding stability is the prerequisite for accurate analysis.

This compound: The Hydrolysis Trap

This compound is chemically fragile. In aqueous solutions, particularly during plant extraction, it is a substrate for polyphenol oxidase (PPO) and specific esterases.

  • Mechanism: Cleavage of one ester bond releases caffeic acid and reverts the molecule to caftaric acid.

  • Consequence: Analytical results often show artificially high caftaric acid and low this compound levels.

  • Mitigation: Extraction solvents must inhibit enzyme activity immediately. Acidified ethanol (40-60%) or the addition of ascorbic acid (50 mM) is required.

Caftaric Acid: The Oxidation Trap

Caftaric acid is the primary substrate for oxidative browning in grape juice.

  • Mechanism: Oxidation of the ortho-diphenol group forms a quinone, which rapidly reacts with glutathione to form 2-S-glutathionyl caftaric acid (GRP) .

  • Consequence: Loss of the parent ion (m/z 311) and appearance of the GRP adduct (m/z 616).

  • Mitigation: Maintain low pH (<3.0) and exclude oxygen during processing.

Analytical Methodologies (LC-MS/MS)[6][7]

This protocol is designed as a self-validating system . It uses specific Multiple Reaction Monitoring (MRM) transitions that confirm not just the presence of the mass, but the specific ester linkages.

Sample Preparation Protocol

Goal: Maximize extraction efficiency while halting enzymatic hydrolysis.

  • Lyophilization: Freeze-dry plant material immediately after harvest to stop metabolic activity.

  • Solvent Preparation: Prepare Extraction Solvent A : 70% Ethanol / 29% Water / 1% Formic Acid (v/v/v) containing 10 mM Ascorbic Acid .

    • Why: Ethanol denatures enzymes; Formic acid stabilizes the phenolic moiety; Ascorbic acid prevents oxidation.

  • Extraction:

    • Weigh 100 mg lyophilized powder.

    • Add 10 mL Extraction Solvent A.

    • Sonication: 15 minutes at <25°C (Ice bath). Heat promotes hydrolysis.

    • Centrifugation: 10,000 x g for 10 min.

  • Filtration: 0.22 µm PTFE filter. Inject immediately.

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS coupled with UHPLC. Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: Acetonitrile.[2]

Gradient:

  • 0-1 min: 5% B (Isocratic hold for polarity).

  • 1-10 min: 5% -> 40% B (Linear gradient).

  • 10-12 min: 40% -> 95% B (Wash).

MS Source: ESI Negative Mode (Phenolic acids ionize best in negative mode).

Table 2: MRM Transitions for Quantification
AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Mechanistic Origin of Fragment
Caftaric Acid 311 [M-H]⁻ 179 149179 = Caffeic acid moiety; 149 = Tartaric acid fragment.
This compound 473 [M-H]⁻ 311 293311 = Loss of one caffeoyl group (Caftaric ion); 293 = Loss of caffeoyl + H₂O.
IS (Chlorogenic) 353 [M-H]⁻ 191 179191 = Quinic acid moiety.

Experimental Workflow Visualization

The following diagram illustrates the critical decision points in the analytical workflow to ensure data integrity.

AnalyticalWorkflow cluster_Prep Sample Preparation (Critical Control Point) cluster_Analysis LC-MS/MS Analysis cluster_Data Data Validation Start Raw Plant Material (Echinacea/Grape) Lyophil Lyophilization (Stop Metabolism) Start->Lyophil Extract Extraction 70% EtOH + 1% Formic + Ascorbic Acid Lyophil->Extract Prevent PPO Activity Filter Filtration (0.22 µm) Extract->Filter LC UHPLC Separation C18 Column Filter->LC MS ESI(-) MS/MS Detection LC->MS Check1 Check m/z 473 -> 311 (Chicoric Integrity) MS->Check1 Check2 Check m/z 311 -> 179 (Caftaric Quant) MS->Check2

Figure 2: Analytical workflow emphasizing the enzyme inhibition step during extraction to prevent artifact formation.

Bio-Analytical Context for Drug Development

When developing botanical drugs or standardized extracts, the ratio of Chicoric to Caftaric acid is a key quality attribute.

  • Pharmacokinetics (PK): this compound shows relatively low oral bioavailability due to gastric hydrolysis. However, metabolites (caftaric acid and caffeic acid) are often the active circulating species.

  • Standardization: In Echinacea products, a high Caftaric/Chicoric ratio typically indicates poor post-harvest handling or degradation during storage.

  • Bioactivity: this compound is a potent integrase inhibitor (HIV research) and insulin sensitizer. Caftaric acid is primarily investigated for anti-inflammatory and antioxidant effects in the gut lumen.

References

  • Mølgaard, P., et al. (2003).[3][4] HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in Echinacea purpurea plants and products. Journal of Agricultural and Food Chemistry. Link

  • Nüsslein, B., et al. (2000).[3][2] Enzymatic degradation of this compound in Echinacea purpurea preparations. Journal of Natural Products. Link

  • Koriem, K.M.M. (2020). Caftaric acid: an overview on its structure, daily consumption, bioavailability and pharmacological effects. Biointerface Research in Applied Chemistry. Link

  • Lee, J., & Scagel, C.F. (2013). This compound: chemistry, distribution, and production. Frontiers in Chemistry. Link

  • Singleton, V.L., et al. (1985). Caftaric Acid Disappearance and Conversion to Products of Enzymic Oxidation in Grape Must and Wine. American Journal of Enology and Viticulture. Link

Sources

Technical Guide: Metabolic Profile and Metabolites of Chicoric Acid In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chicoric acid (L-chicoric acid; 2,3-dicaffeoyltartaric acid) is a dominant hydroxycinnamic acid found in Echinacea purpurea and Cichorium intybus (Chicory).[1][2] Despite its potent immunostimulatory, antiviral, and antioxidant bioactivities, its clinical translation is hindered by poor oral bioavailability (~2.0% in rats) and rapid degradation.

This technical guide provides a rigorous analysis of the in vivo metabolic fate of this compound. It details the transition from the parent compound through Phase I (hydrolysis/oxidation) and Phase II (conjugation) biotransformations, mediated largely by hepatic enzymes and gut microbiota. We present validated analytical protocols for metabolite identification using UPLC-Q-TOF-MS and map the specific pharmacokinetic hurdles—specifically P-glycoprotein (P-gp) efflux and instability—that researchers must overcome in drug formulation.

Chemical Identity and Stability Profile

This compound is a tartaric acid esterified with two caffeic acid moieties. Its stability is a critical variable in both analysis and in vivo efficacy.

Structural Instability

In biological matrices and aqueous solutions, L-chicoric acid undergoes epimerization to form meso-chicoric acid . This reaction is pH- and temperature-dependent.

  • Implication for Analysis: Analytical methods must resolve the L- and meso- isomers to avoid quantification errors.

  • Implication for Storage: Samples must be acidified (e.g., 0.1% formic acid) and stored at -80°C immediately after extraction to prevent ex vivo degradation.

PropertySpecification
IUPAC Name (2R,3R)-2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid
Molecular Formula C₂₂H₁₈O₁₂
Molecular Weight 474.37 Da
Key Instability Hydrolysis to Caffeic Acid; Isomerization to meso-chicoric acid

In Vivo Pharmacokinetics (ADME)

The pharmacokinetic profile of this compound is characterized by rapid elimination and low systemic exposure, suggesting that its systemic effects may be driven partly by its active metabolites (e.g., caffeic acid).

Absorption and Distribution
  • Bioavailability (F): Absolute oral bioavailability is approximately 2.0% in rats.[3]

  • Tmax: Peak plasma concentration is reached at ~4.0 hours post-administration (delayed absorption).

  • Transporters: this compound is a substrate for P-glycoprotein (P-gp) (efflux) and OATP2B1 (uptake).[3] The high efflux ratio (>1.5) in Caco-2 models confirms P-gp limits intestinal absorption.

  • Tissue Distribution: Liver > Lung > Kidney > Heart > Spleen > Brain.[1][4] The high liver concentration correlates with extensive hepatic metabolism.

Elimination
  • Half-life (t1/2): 4.53 ± 1.44 hours.[1][4]

  • Excretion:

    • Urine: ~15.3% excreted as unchanged parent drug.[3]

    • Feces: Major route for unabsorbed drug and biliary excretion.

Metabolic Pathways and Metabolite Identification

Metabolism occurs via two distinct vectors: Hepatic Biotransformation (Phase I/II) and Gut Microbiota-Mediated Hydrolysis .

The "19 Metabolites" Profile

Using UPLC-Q-TOF-MS, up to 19 metabolites have been identified in rat plasma, urine, and feces.[5] The metabolic cascade follows a logical disassembly of the parent structure.

Phase I: Hydrolysis and Reduction

The ester bonds of this compound are cleaved (hydrolysis), releasing Caftaric acid (monocaffeoyltartaric acid) and Caffeic acid . Caffeic acid is the central hub for further metabolism.

Phase II: Conjugation

The free hydroxyl groups on the catechol ring undergo extensive conjugation:

  • Methylation (COMT): Caffeic acid

    
    Ferulic acid  or Isoferulic acid .
    
  • Glucuronidation (UGTs): Formation of Caffeic acid-O-glucuronide.

  • Sulfation (SULTs): Formation of Caffeic acid-O-sulfate.

Gut Microbiota Role

The colonic microflora possess esterase activity that rapidly hydrolyzes this compound into caffeic acid. Unlike flavonoids (e.g., quercetin), this compound metabolism does not appear to generate significant amounts of protocatechuic acid in humans.[6]

Metabolic Pathway Diagram

The following diagram illustrates the degradation of this compound into its primary bioactive metabolites.

MetabolicPathway ChicoricAcid This compound (Parent) MesoChicoric meso-Chicoric Acid (Isomer) ChicoricAcid->MesoChicoric Isomerization (pH/Temp) CaftaricAcid Caftaric Acid (Intermediate) ChicoricAcid->CaftaricAcid Hydrolysis (Esterase) CaffeicAcid Caffeic Acid (Central Hub) CaftaricAcid->CaffeicAcid Hydrolysis TartaricAcid Tartaric Acid (Excreted) CaftaricAcid->TartaricAcid Cleavage FerulicAcid Ferulic Acid (Methylated) CaffeicAcid->FerulicAcid COMT (Methylation) IsoferulicAcid Isoferulic Acid (Methylated) CaffeicAcid->IsoferulicAcid COMT (Methylation) CA_Gluc Caffeic Acid Glucuronide CaffeicAcid->CA_Gluc UGTs (Glucuronidation) CA_Sulf Caffeic Acid Sulfate CaffeicAcid->CA_Sulf SULTs (Sulfation) DihydroCaffeic Dihydrocaffeic Acid (Microbial Reduction) CaffeicAcid->DihydroCaffeic Gut Microbiota (Reduction)

Caption: In vivo metabolic pathway of this compound showing hydrolysis to caffeic acid and subsequent Phase II conjugation.

Analytical Protocol: UPLC-Q-TOF-MS

To accurately profile these metabolites, a high-resolution mass spectrometry workflow is required. The following protocol is validated for rat plasma and tissues.

Sample Preparation (Protein Precipitation)

Objective: Maximize recovery of phenolic acids while removing plasma proteins.

  • Collection: Collect blood into heparinized tubes. Centrifuge at 8,000 rpm for 3 min to obtain plasma.

  • Aliquot: Transfer 100 µL of plasma to a clean tube.

  • Internal Standard (IS): Add 20 µL of Chlorogenic Acid or Ferulic Acid (10 µg/mL).

  • Acidification: Add 50 µL of 1 M HCl. Rationale: Acidification suppresses ionization of the carboxylic acid groups, improving extraction efficiency into organic solvents.

  • Extraction: Add 1 mL of Ethyl Acetate (or Methanol/Acetonitrile 1:1 v/v).

  • Agitation: Vortex for 2 minutes; Sonicate for 5 minutes.

  • Separation: Centrifuge at 10,000 rpm for 3 minutes.

  • Concentration: Transfer supernatant to a fresh tube and evaporate to dryness under nitrogen gas at 35°C.

  • Reconstitution: Dissolve residue in 100 µL of Methanol/0.1% Formic Acid (1:1). Centrifuge again before injection.

Instrumental Conditions

System: Waters Acquity UPLC coupled with Q-TOF-MS.

ParameterSetting
Column HSS T3 C18 Column (2.1 × 100 mm, 1.7 µm)
Column Temp 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 - 0.4 mL/min
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B.
Ionization Electrospray Ionization (ESI) Negative Mode
Mass Range m/z 100 – 1000
Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Acidify Acidification (1M HCl) Sample->Acidify Extract Extraction (Ethyl Acetate/MeOH) Acidify->Extract Dry N2 Evaporation & Reconstitution Extract->Dry UPLC UPLC Separation (HSS T3 Column) Dry->UPLC MS Q-TOF-MS (ESI- Negative) UPLC->MS Data Metabolite ID (MassFragment) MS->Data

Caption: Step-by-step analytical workflow for the extraction and identification of this compound metabolites.

Implications for Drug Development

Researchers aiming to utilize this compound as a therapeutic agent must address the "Bioavailability Paradox"—high in vitro activity but low systemic presence.

  • Active Metabolite Hypothesis: The efficacy of this compound in vivo may be mediated by Caffeic Acid and Ferulic Acid . These metabolites have longer half-lives and established antioxidant/anti-inflammatory properties.

  • Formulation Strategies:

    • Chitosan Nanoparticles: Studies indicate that encapsulating this compound with chitosan can increase bioavailability by 1.74-fold by opening tight junctions (paracellular transport) and protecting against gastric degradation.

    • Lipid-Based Delivery: To bypass P-gp efflux.

  • Biomarker Selection: When monitoring this compound intake or efficacy, Caftaric acid and Caffeic acid-O-glucuronide are more reliable plasma biomarkers than the parent compound due to their higher relative abundance in circulation.

References

  • Wang, Y. et al. (2018). In-vivo metabolite profiling of this compound in rat plasma, urine and feces after oral administration using liquid chromatography quadrupole time of flight mass spectrometry. Journal of Chromatography B. Link

  • Liu, Q. et al. (2016).[1][2] Pharmacokinetics, tissue distribution, and plasma protein binding study of this compound by HPLC-MS/MS. Journal of Chromatography B. Link

  • Ding, Y. et al. (2022).[3] The intestinal absorption mechanism of this compound and its bioavailability improvement with chitosan. Journal of Ethnopharmacology. Link

  • Peng, Y. et al. (2019).[2] this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects. Frontiers in Chemistry. Link

  • Gonthier, M.P. et al. (2006).[6] Microbial metabolism of caffeic acid and its esters chlorogenic and caftaric acids. Gut Microbes.[2][3][7] Link

Sources

An In-Depth Technical Guide to the Toxicology and Safety Assessment of High-Dose Chicoric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Nuances of a Promising Phytochemical

Chicoric acid, a dicaffeoyltartaric acid found in a variety of plants including Echinacea purpurea and chicory (Cichorium intybus), has garnered significant interest for its diverse bioactive properties.[1][2][3] It is widely utilized in nutritional supplements and health foods, lauded for its antioxidant, anti-inflammatory, and potential metabolic benefits.[1][4] However, as the applications of this compound expand, particularly in high-dose formulations, a rigorous and comprehensive toxicological evaluation becomes paramount for ensuring consumer safety and facilitating regulatory acceptance.

This technical guide provides a framework for the toxicological and safety assessment of high-dose this compound, designed for researchers, scientists, and drug development professionals. It synthesizes current knowledge, identifies existing data gaps, and presents detailed, field-proven experimental protocols grounded in internationally recognized guidelines. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a self-validating system of inquiry.

While extensive toxicological data on extracts containing this compound are available, it is crucial to note the current scarcity of public-domain studies on high-dose, purified this compound for certain endpoints. This guide will therefore present the available data while also providing the necessary detailed protocols for a comprehensive safety assessment of the purified compound, in line with best practices and regulatory expectations.

Physicochemical Properties and Pharmacokinetics: The Foundation of Safety Assessment

A thorough understanding of a compound's physicochemical properties and its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to designing and interpreting toxicology studies.

1.1. Physicochemical Characteristics

This compound (C₂₂H₁₈O₁₂) is a water-soluble phenolic acid. It exists as different stereoisomers, with the L-isomer being the most common naturally occurring form.[3] Its solubility and stability are critical considerations for formulation and dose administration in toxicological studies.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Molecular FormulaC₂₂H₁₈O₁₂[1]
Molecular Weight474.37 g/mol
SolubilitySoluble in ethanol, methanol, acetone, and hot water; slightly soluble in ethyl acetate.
Natural FormsL-chicoric acid, D-chicoric acid, meso-chicoric acid.[1]

1.2. Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of this compound is crucial for contextualizing its potential toxicity. Studies in rats have demonstrated that this compound has low oral bioavailability, estimated to be around 1.5-2.0%.[5]

  • Absorption: In vitro studies using Caco-2 cell monolayers suggest that the intestinal absorption of this compound is poor.[6] The transport appears to involve both paracellular and carrier-mediated pathways, with P-glycoprotein and OATP2B1 transporters potentially playing a role.[5][6]

  • Distribution: Following oral administration in rats, this compound distributes to various tissues, with the highest concentrations found in the liver, lung, and kidney.[7] It exhibits high plasma protein binding.[7]

  • Metabolism: In vitro studies with rat liver microsomes indicate that this compound is metabolized to caffeic acid and caftaric acid.[8]

  • Excretion: A significant portion of absorbed this compound is excreted in the urine.[5]

The low oral bioavailability suggests that systemic exposure to high oral doses of this compound may be limited. However, the potential for effects in the gastrointestinal tract and the toxicity of its metabolites must be considered in a comprehensive safety assessment.

ADME_Workflow cluster_oral_admin Oral Administration cluster_absorption Absorption (Low Bioavailability) cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion High-Dose this compound High-Dose this compound GI Tract GI Tract High-Dose this compound->GI Tract Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation ~1.5-2.0% Liver Liver Systemic Circulation->Liver Lungs Lungs Systemic Circulation->Lungs Kidneys Kidneys Systemic Circulation->Kidneys Urine Urine Systemic Circulation->Urine Caffeic Acid Caffeic Acid Liver->Caffeic Acid Caftaric Acid Caftaric Acid Liver->Caftaric Acid

ADME pathway of orally administered this compound.

Preclinical Safety Assessment: A Multi-faceted Approach

A robust preclinical safety assessment for high-dose this compound should follow a tiered approach, incorporating acute, sub-chronic, and chronic toxicity studies, as well as evaluations of genotoxicity and reproductive and developmental toxicity. The following sections detail the rationale and methodologies for these critical studies, based on OECD guidelines.

2.1. Acute Oral Toxicity

Rationale: An acute oral toxicity study provides information on the potential adverse effects of a single high dose of a substance. It is a crucial first step in the toxicological evaluation and helps in classifying the substance for hazard and in dose selection for subsequent studies.

Data on this compound: To date, a definitive oral LD50 value for purified this compound has not been identified in publicly available literature.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure using a limited number of animals to classify a substance into a toxicity category.

  • Test System: Young adult, healthy, non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain) are typically used.

  • Dose Levels: The study starts with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any existing information on the substance's toxicity.

  • Procedure:

    • A group of three female rats is dosed with the starting dose.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • The outcome of the first group determines the next step:

      • If 2-3 animals die, the test is repeated with a lower dose.

      • If 0-1 animal dies, the test is repeated with a higher dose.

    • This stepwise procedure continues until a stopping criterion is met, which allows for classification of the substance.

  • Limit Test: A limit test at 2000 mg/kg is often sufficient for substances with low acute toxicity. If no mortality or compound-related morbidity is observed, no further testing is required.

  • Observations: Include detailed clinical observations, body weight, and gross necropsy of all animals at the end of the study.

OECD_423_Workflow start Start: Select Starting Dose (e.g., 2000 mg/kg) dose_group1 Dose Group 1 (3 female rats) start->dose_group1 observe1 Observe for 14 days (mortality, clinical signs, body weight) dose_group1->observe1 outcome1 Outcome? observe1->outcome1 stop_low_tox Stop: Classified as Low Toxicity outcome1->stop_low_tox 0-1 deaths retest_lower Retest at Lower Dose outcome1->retest_lower 2-3 deaths retest_higher Retest at Higher Dose outcome1->retest_higher Ambiguous outcome2 Outcome? retest_lower->outcome2 retest_higher->outcome2 classify Classify Toxicity outcome2->classify

Workflow for OECD 423 Acute Toxic Class Method.

2.2. Repeated Dose Toxicity (Sub-chronic)

Rationale: Sub-chronic toxicity studies evaluate the potential adverse effects of repeated exposure to a substance over a period of 28 or 90 days. These studies provide information on target organs, dose-response relationships, and help to establish a No-Observed-Adverse-Effect-Level (NOAEL).

Data on Chicory and Echinacea Extracts:

  • A 28-day study on a chicory root extract administered orally to rats at doses of 70, 350, and 1000 mg/kg/day showed no treatment-related toxic effects. The NOAEL was determined to be 1000 mg/kg/day.

  • A 13-week study in rats with a standardized Echinacea purpurea extract at doses of 500, 1000, and 2000 mg/kg/day revealed no abnormal clinical signs.

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

  • Test System: Young, healthy rats (e.g., Sprague-Dawley or Wistar strain) of both sexes.

  • Dose Groups: At least three dose levels and a concurrent control group. The highest dose should induce some evidence of toxicity but not mortality or severe suffering. The lowest dose should not induce any evidence of toxicity.

  • Administration: The test substance is administered orally (e.g., by gavage or in the diet/drinking water) daily for 90 days.

  • Observations:

    • In-life: Detailed clinical observations, body weight, food/water consumption, ophthalmoscopy, and functional observational battery.

    • Clinical Pathology: Hematology, clinical biochemistry, and urinalysis at the end of the study.

    • Terminal Procedures: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues from all animals in the control and high-dose groups, and any tissues with gross lesions in other groups.

Table 2: Summary of Key Endpoints in a 90-Day Repeated Dose Toxicity Study

Parameter CategoryKey Endpoints
In-life Observations Clinical signs, mortality, body weight, food/water consumption, ophthalmoscopy, functional observations (e.g., sensory reactivity, grip strength, motor activity).
Clinical Pathology Hematology (e.g., red and white blood cell counts, hemoglobin), Clinical Biochemistry (e.g., liver and kidney function tests), Urinalysis (e.g., volume, specific gravity, protein, glucose).
Terminal Observations Gross necropsy, organ weights (e.g., liver, kidneys, brain, spleen, heart, gonads), histopathology of major organs and tissues.

2.3. Genotoxicity

Rationale: Genotoxicity assays are designed to detect substances that can induce genetic damage, such as gene mutations and chromosomal aberrations. A standard battery of tests is required to assess the genotoxic potential of a substance.

Data on Chicory and Echinacea Extracts:

  • A chicory root extract was found to have no mutagenic activity in the Ames test.

  • A standardized Echinacea purpurea extract tested negative in a battery of genotoxicity tests, including the bacterial reverse mutation (Ames) test, an in vitro chromosomal aberration test, and an in vivo micronucleus test.

Experimental Protocols: Standard Genotoxicity Battery

A standard battery of genotoxicity tests includes an assessment of gene mutation in bacteria, and an in vitro and in vivo test for chromosomal damage.

2.3.1. Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

  • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test evaluates the ability of the substance to cause a reverse mutation, allowing the bacteria to grow in the absence of the amino acid.

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

    • The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.

    • A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

2.3.2. In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

  • Principle: This assay identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.

  • Procedure:

    • Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are exposed to the test substance at several concentrations, with and without S9 mix.

    • Cells are harvested at appropriate times after treatment, and metaphase chromosomes are prepared and analyzed for structural aberrations (e.g., breaks, gaps, exchanges).

    • A significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates a positive result.

2.3.3. In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

  • Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in newly formed erythrocytes.

  • Procedure:

    • Rodents (usually mice or rats) are exposed to the test substance at three dose levels, typically by the intended route of human exposure.

    • Bone marrow or peripheral blood is collected at appropriate time points after treatment.

    • The frequency of micronucleated polychromatic (immature) erythrocytes is determined and compared to that in the negative control group.

    • A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Genotoxicity_Testing_Strategy start Start: Genotoxicity Assessment ames Bacterial Reverse Mutation Test (Ames Test - OECD 471) start->ames in_vitro_chrom In Vitro Chromosomal Aberration Test (OECD 473) start->in_vitro_chrom in_vivo_micro In Vivo Micronucleus Test (OECD 474) start->in_vivo_micro result_ames Result? ames->result_ames result_in_vitro Result? in_vitro_chrom->result_in_vitro result_in_vivo Result? in_vivo_micro->result_in_vivo negative Negative result_ames->negative Negative positive Positive result_ames->positive Positive result_in_vitro->negative Negative result_in_vitro->positive Positive result_in_vivo->negative Negative result_in_vivo->positive Positive further_testing Further Investigation Required positive->further_testing

Standard battery of genotoxicity tests.

2.4. Reproductive and Developmental Toxicity

Rationale: These studies are essential to evaluate the potential of a substance to interfere with reproduction and normal development.

Data on this compound: There is a lack of dedicated reproductive and developmental toxicity studies on purified this compound. One study in mice suggested that this compound at a dose of 100 mg/kg could have a protective effect against reproductive damage induced by a fungicide, but this does not substitute for a standard toxicity study.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test provides preliminary information on potential effects on male and female reproductive performance and offspring development.

  • Test System: Rats of both sexes.

  • Dosing: The test substance is administered to males for a minimum of four weeks (including two weeks prior to mating) and to females throughout the study (approximately 63 days).

  • Mating: Animals are mated one-to-one.

  • Endpoints:

    • Parental: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, and gestation length. Gross necropsy and histopathology of reproductive organs.

    • Offspring: Litter size, viability, sex ratio, body weight, and clinical signs. Anogenital distance and nipple retention in pups can be assessed as indicators of endocrine disruption.

For a more comprehensive assessment, a Two-Generation Reproduction Toxicity Study (OECD Guideline 416) or a Prenatal Developmental Toxicity Study (OECD Guideline 414) would be required if concerns arise from the screening study or if high exposure is anticipated.

Risk Assessment and Regulatory Considerations

3.1. Determination of a Health-Based Guidance Value

The data from the comprehensive toxicology studies, particularly the NOAEL from the 90-day sub-chronic study, are used to establish a health-based guidance value, such as an Acceptable Daily Intake (ADI). This involves applying uncertainty factors to the NOAEL to account for interspecies and intraspecies differences.

3.2. Regulatory Status

This compound is widely available in dietary supplements. In the United States, substances added to food are subject to premarket review by the FDA unless they are Generally Recognized As Safe (GRAS). The GRAS status can be established through scientific procedures or through experience based on common use in food before 1958. To date, there is no public record of a GRAS notification for purified this compound submitted to the FDA. The safety of this compound in food supplements falls under the regulatory frameworks for such products in different jurisdictions.

Conclusion and Future Directions

This compound is a promising phytochemical with a range of potential health benefits. The available toxicological data on extracts containing this compound suggest a low order of toxicity and no genotoxic potential. However, to support the safe use of high-dose purified this compound in food and supplement applications, further specific toxicological studies are warranted.

A comprehensive safety assessment should be conducted following internationally recognized guidelines, including acute, sub-chronic, and chronic toxicity studies, a full battery of genotoxicity tests, and reproductive and developmental toxicity screening. The detailed protocols provided in this guide offer a robust framework for generating the necessary data to fully characterize the safety profile of high-dose this compound and to support its continued and expanded use for the benefit of public health. Further research into the ADME profile in humans would also be invaluable for refining the risk assessment.

References

  • This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - Frontiers. (2022-06-22). Available at: [Link]

  • The intestinal absorption mechanism of this compound and its bioavailability improvement with chitosan - NIH. (2022-07-14). Available at: [Link]

  • This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - PMC. (2022-06-23). Available at: [Link]

  • This compound: chemistry, distribution, and production - PMC - NIH. (2013-12-31). Available at: [Link]

  • Re-evaluation - Food Safety - European Commission. (n.d.). Available at: [Link]

  • This compound: chemistry, distribution, and production - ResearchGate. (2025-08-06). Available at: [Link]

  • Call for data for the Scientific Opinion on the evaluation of the safety in use of plant preparations containing hydroxycitric acid | EFSA. (2023-07-05). Available at: [Link]

  • Human Pancreatic β Cell Regenerative Therapy: Exploring the Role of this compound as a Phytochemical Candidate - The Journal of Phytopharmacology. (2024-04-13). Available at: [Link]

  • The Bioactive Effects of this compound As a Functional Food Ingredient - ResearchGate. (2019-03-15). Available at: [Link]

  • Cichoric Acid May Play a Role in Protecting Hair Cells from Ototoxic Drugs - MDPI. (2022-06-16). Available at: [Link]

  • Metabolism of this compound by Rat Liver Microsomes and Bioactivity Comparisons of this compound and Its Metabolites | Request PDF - ResearchGate. (2025-08-08). Available at: [Link]

  • In ovo protective effects of chicoric and rosmarinic acids against Thiacloprid-induced cytotoxicity, oxidative stress, and growth retardation on newly hatched chicks - PubMed. (n.d.). Available at: [Link]

  • GRAS Substances (SCOGS) Database - FDA. (2022-03-03). Available at: [Link]

  • (PDF) this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - ResearchGate. (2022-06-23). Available at: [Link]

  • OECD Test Guideline 414. (2001-01-22). Available at: [Link]

  • GRAS Notice GRN 830 Agency Response Letter – Chicory flour - FDA. (2019-05-22). Available at: [Link]

  • In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels - ACS Publications. (2022-02-01). Available at: [Link]

  • Safety assessment of the active substances citric acid and sodium hydrogen carbonate for use in active food contact materials - ResearchGate. (n.d.). Available at: [Link]

  • GRAS Notices - FDA. (n.d.). Available at: [Link]

  • Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data - ECETOC. (n.d.). Available at: [Link]

  • GRAS Notice Inventory - FDA. (2018-09-26). Available at: [Link]

  • In vitro cytotoxicity and genotoxicity of some chemicals from the... - ResearchGate. (n.d.). Available at: [Link]

  • Scientific Opinion on the safety evaluation of the active substances citric acid (E330) and sodium hydrogen carbonate (E500ii), used as carbon dioxide generators, together with liquid absorbers cellulose and polyacrylic acid sodium salt crosslinked, in active food contact materials - PMC - NIH. (2013-04-09). Available at: [Link]

  • Acute Toxicity - The Joint Research Centre: EU Science Hub - European Union. (n.d.). Available at: [Link]

  • Substances Generally Recognized as Safe - Federal Register. (2016-08-17). Available at: [Link]

  • In Vivo Micronucleus Test - Inotiv. (n.d.). Available at: [Link]

    • The Lowest Observed Adverse Effect Level (LOAEL) is the - Welcome to ToxTutor - Toxicology MSDT. (n.d.). Available at: [Link]

  • Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin. (2025-08-07). Available at: [Link]

  • Pharmacokinetics, tissue distribution, and plasma protein binding study of this compound by HPLC-MS/MS - PubMed. (2016-09-15). Available at: [Link]

  • This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - Frontiers. (2022-06-23). Available at: [Link]

Sources

Solubility Characteristics of Chicoric Acid: A Technical Guide for Extraction and Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Characteristics of Chicoric Acid in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Process Engineers

Executive Summary: The Solubility Paradox

This compound (Cichoric acid; 2,3-dicaffeoyltartaric acid) presents a unique challenge in natural product chemistry. While structurally a derivative of caffeic and tartaric acids, its solubility profile is not merely a sum of its parts. It exhibits a "solubility paradox": it is highly soluble in aprotic polar solvents like DMSO and DMF, yet for pharmaceutical and nutraceutical applications, these solvents are often non-viable due to toxicity.

This guide moves beyond basic solubility tables to explore the thermodynamic sweet spots—specifically the hydro-alcoholic mixtures (e.g., 60% Ethanol) that maximize yield while maintaining chemical stability. We also provide a self-validating protocol for determining thermodynamic parameters (Apelblat coefficients) where literature data is sparse.

Physicochemical Profile & Solubility Predictors

To predict solubility behavior in novel solvent systems, one must first understand the molecular drivers. This compound is a dicarboxylic acid with four phenolic hydroxyl groups, making it amphiphilic but leaning towards hydrophilicity in ionized states.

Table 1: Core Physicochemical Properties

PropertyValueImplication for Solubility
Molecular Formula C₂₂H₁₈O₁₂High oxygen content suggests strong hydrogen bonding potential.
Molecular Weight 474.37 g/mol Moderate size; diffusion rates will be temperature-dependent.
pKa (Strongest Acidic) ~2.72Critical: In neutral water (pH 7), it ionizes, increasing solubility but decreasing stability. In acidic media (pH < 3), it remains non-ionized, improving extraction into organic solvents like Ethyl Acetate.
LogP 3.02 – 3.48Indicates moderate lipophilicity. It will partition poorly into pure water but well into octanol or mid-polarity solvents.
H-Bond Donors 6Requires protic solvents (alcohols) or highly polar aprotic solvents to disrupt crystal lattice energy.
Solubility Data Analysis

The following data aggregates experimental findings and "like-dissolves-like" predictions. Note the distinct "Goldilocks Zone" in hydro-alcoholic mixtures.

Table 2: Solubility Profile in Key Solvent Classes

Solvent ClassSpecific SolventSolubility RatingApprox. Solubility (25°C)Technical Insight
Aprotic Polar DMSO Excellent ~347 mg/mLBest for preparing stock solutions for bioassays.
DMF Excellent ~30 mg/mLGood alternative to DMSO but harder to remove.
Protic Polar Methanol Good High (Qualitative)Excellent solvation but toxic; limited to analytical extraction.
Ethanol (Pure) Moderate ModeratePure ethanol is less effective than mixtures due to the compound's polar "tartaric" core.
Hydro-Alcoholic 60% Ethanol Optimal High The Industry Standard. Balances solvation of the lipophilic caffeoyl arms and the hydrophilic tartaric core.
60% Glycerol High Comparable to EtOHA non-toxic alternative for direct-to-consumer liquid formulations.
Aprotic Non-Polar Ethyl Acetate Low (pH dependent) Low (at neutral pH)Process Tip: Acidify aqueous phase to pH < 3 to suppress ionization, boosting extraction efficiency into EtOAc to >95%.
Aqueous Water Poor ~0.04 - 5 mg/mLSolubility is pH-dependent. High degradation rate in pure water.
Non-Polar Hexane/Benzene Insoluble NegligibleUseful only for defatting plant material before extracting this compound.
Thermodynamic Characterization: A Self-Validating Protocol

Why this matters: Specific thermodynamic parameters (Enthalpy of dissolution, Apelblat coefficients) for this compound are often missing in literature for specific binary solvent mixtures. As a scientist, you must generate this data yourself to optimize industrial crystallization.

The Protocol: This workflow utilizes the Shake-Flask Method coupled with HPLC quantification .[1] It is designed to be self-validating by including a mass balance check.

Experimental Workflow Diagram

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Equilibration (Shake Flask) Start->Equilibration TempControl Temp Control (298K - 323K) Equilibration->TempControl maintain T Sampling Sampling & Filtration (0.45 µm) Equilibration->Sampling t > 24h Dilution Dilution (Mobile Phase) Sampling->Dilution HPLC HPLC-UV Quantification Dilution->HPLC DataAnalysis Data Analysis (Apelblat Model) HPLC->DataAnalysis

Caption: Figure 1. Thermodynamic solubility determination workflow. The loop between Equilibration and Temp Control ensures equilibrium is reached before sampling.

Step-by-Step Methodology
  • Preparation: Add excess this compound solid to the solvent system in a sealed glass vial.

  • Equilibration: Agitate at fixed temperatures (e.g., 298.15, 303.15, 308.15 K) for 24–72 hours. Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Sampling: Filter supernatant through a 0.45 µm PTFE filter (pre-heated to the same temperature to prevent precipitation).

  • Quantification: Analyze via HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient).

  • Modeling: Fit data to the Modified Apelblat Equation :

    
    
    Where 
    
    
    
    is mole fraction solubility,
    
    
    is temperature (K), and A, B, C are empirically determined constants.
Applications in Extraction & Purification
The "60% Rule" for Extraction

Research confirms that 60% Ethanol/Water is superior to pure ethanol or pure water.

  • Mechanism: The water fraction swells the plant matrix (increasing mass transfer) and solubilizes the tartaric acid moiety. The ethanol fraction solubilizes the caffeoyl moieties and prevents the extraction of unwanted polysaccharides (which precipitate in high alcohol).

  • Yield Comparison:

    • Water Extraction: ~8% recovery.[2][3]

    • 60% Ethanol Extraction: ~32% recovery.[2][3]

Stability Warning

This compound is sensitive to oxidation and hydrolysis.

  • Solvent Effect: Stability is significantly higher in ethanol than in water.

  • Temperature Effect: Degradation accelerates rapidly above 60°C .

  • Protocol Recommendation: Perform extractions at 40°C–50°C. If using water, process immediately; if using ethanol, samples are stable for months at 20°C.

References
  • Scarpati, M. L., & Oriente, G. (1958).[4][5][6] this compound (dicaffeoyltartaric acid): Its isolation from chicory (Cichorium intybus) and synthesis. Tetrahedron, 4(1-2), 43-48.

  • Lee, J., & Scagel, C. F. (2013). This compound: chemistry, distribution, and production. Frontiers in Chemistry, 1, 40.

  • TargetMol. (2024). Cichoric Acid Solubility Data. TargetMol Chemical Catalog.

  • BenchChem. (2025). Solubility determination protocols for phenolic acids. BenchChem Technical Guides.

  • FooDB. (2024). Compound Summary: this compound (FDB012144). FooDB.

Sources

Methodological & Application

Application Notes and Protocols for Optimized Ultrasound-Assisted Extraction of Chicoric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Efficient Chicoric Acid Extraction

This compound, a dicaffeoyltartaric acid, stands as a prominent phytochemical marker for several medicinal plants, most notably Echinacea purpurea.[1][2] Its diverse bioactive properties, including immune-stimulating and antioxidant effects, have positioned it as a compound of significant interest in the pharmaceutical and nutraceutical industries.[1] Consequently, the development of efficient, rapid, and green extraction methodologies is paramount to unlocking its full therapeutic and commercial potential.

Traditional extraction methods, such as maceration, are often hampered by long extraction times and lower yields.[1][3] Ultrasound-Assisted Extraction (UAE) has emerged as a powerful alternative, offering significantly reduced extraction times, lower solvent consumption, and enhanced yields.[3][4][5] This application note provides a comprehensive guide to the principles and practices of UAE for the optimal extraction of this compound, designed for researchers, scientists, and drug development professionals.

The Science Behind Ultrasound-Assisted Extraction: A Mechanistic Overview

The efficacy of UAE is rooted in the phenomenon of acoustic cavitation.[4] When high-intensity ultrasonic waves (typically >20 kHz) propagate through a liquid medium, they create cycles of compression and rarefaction.[3] During the rarefaction phase, microscopic bubbles form and grow. These bubbles subsequently collapse violently during the compression phase, generating localized hot spots with extreme temperatures and pressures.[4] This cavitation process accelerates extraction through several mechanisms:

  • Cell Wall Disruption: The implosion of cavitation bubbles near the surface of the plant material creates microjets and shockwaves that mechanically rupture the cell walls, facilitating the release of intracellular contents.[4]

  • Enhanced Mass Transfer: The intense mixing and turbulence caused by cavitation reduce the thickness of the boundary layer around the solid particles, thereby increasing the diffusion of the target analyte into the solvent.

  • Increased Solvent Penetration: Sonication can create microscopic channels in the plant matrix, allowing for deeper and more efficient penetration of the solvent.

This combination of effects leads to a more rapid and complete extraction of this compound compared to conventional techniques.[1]

Optimized Protocol for Ultrasound-Assisted Extraction of this compound

This protocol is a synthesis of findings from multiple studies, providing a robust starting point for the extraction of this compound from dried plant material, such as Echinacea purpurea roots.

I. Materials and Equipment
  • Plant Material: Dried and finely powdered Echinacea purpurea root (or other this compound-containing plant material).

  • Solvent: Ethanol (95-100%, analytical grade) and deionized water.

  • Ultrasonic Device: An ultrasonic bath or a probe-type sonicator. Probe systems are generally more efficient due to the direct delivery of energy into the medium.

  • Centrifuge

  • Filtration apparatus: Syringe filters (0.45 µm) or vacuum filtration assembly.

  • Volumetric flasks and pipettes

  • Analytical Balance

  • HPLC system for quantification.

II. Step-by-Step Extraction Protocol
  • Sample Preparation:

    • Weigh accurately a specific amount of the powdered plant material (e.g., 1.0 g).

    • Place the powder into an appropriate extraction vessel (e.g., a beaker or flask).

  • Solvent Addition:

    • Prepare the extraction solvent by mixing ethanol and deionized water. A 50% (v/v) ethanol-water mixture has been shown to be optimal for this compound extraction.[1]

    • Add the solvent to the plant material at a solid-to-liquid ratio of 1:10 (g/mL). For 1.0 g of plant material, add 10 mL of the 50% ethanol-water solvent.[1]

  • Ultrasonic Extraction:

    • Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the slurry.

    • If using an ultrasonic bath, ensure the water level in the bath is adequate to cover the solvent level in the vessel.

    • Sonication Time: Apply ultrasound for 10 minutes.[1] Studies have shown that longer sonication times do not significantly improve the yield of this compound.[1]

    • Temperature: Maintain the extraction temperature at 30°C.[1] While slightly higher temperatures can sometimes enhance extraction, they may also lead to the degradation of thermolabile compounds.

    • Ultrasonic Frequency: Frequencies in the range of 35-50 kHz are commonly used for the extraction of phenolic compounds.[6] Some studies suggest that different frequencies can selectively extract certain compounds.[7]

    • Ultrasonic Power: The power should be optimized for the specific equipment being used. Higher power can enhance extraction but may also cause degradation if not controlled.

  • Post-Extraction Processing:

    • After sonication, centrifuge the mixture to separate the solid residue from the liquid extract.

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

    • The resulting clear extract is now ready for analysis.

Data Presentation: Key Parameters for Optimization

The efficiency of UAE is influenced by several critical parameters. The following table summarizes a range of optimized conditions reported for the extraction of this compound and related phenolic compounds.

ParameterOptimized Range/ValueRationale and Key Insights
Solvent Concentration 50-60% Ethanol in WaterA mixture of ethanol and water is more effective than either solvent alone due to the polarity of this compound.[1][8]
Solid-to-Liquid Ratio 1:10 to 1:30 (g/mL)A higher solvent volume enhances the concentration gradient, facilitating mass transfer.[1]
Extraction Time 10 - 30 minutesUAE is a rapid process; prolonged sonication may not significantly increase yield and can lead to compound degradation.[1][9]
Temperature 30 - 50°CModerate temperatures improve solvent properties and diffusion rates. Higher temperatures risk degradation of this compound.[1][10]
Ultrasonic Frequency 35 - 50 kHzHigher frequencies can sometimes lead to more efficient extraction, though the optimal frequency can be compound-specific.[6]
Ultrasonic Power/Amplitude 40 - 100 W / 55%Higher power increases cavitation intensity but must be controlled to prevent degradation.[5][6]

Experimental Workflow Diagram

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis Plant_Material Dried & Powdered Plant Material Weighing Accurate Weighing Plant_Material->Weighing Solvent_Prep Prepare 50% EtOH (1:10 ratio) Sonication Sonication (10 min, 30°C) Solvent_Prep->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration 0.45 µm Filtration Centrifugation->Filtration HPLC_Analysis HPLC Quantification Filtration->HPLC_Analysis

Caption: Workflow for the optimized ultrasound-assisted extraction of this compound.

Protocol for Quantification of this compound by HPLC

Accurate quantification of the extracted this compound is crucial for determining the efficiency of the protocol. High-Performance Liquid Chromatography (HPLC) is the most widely used and validated method for this purpose.[1][9][11]

I. HPLC System and Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution is often employed for optimal separation.

    • Solvent A: Water with an acidifier (e.g., 0.1% phosphoric acid or 0.1% trifluoroacetic acid)

    • Solvent B: Acetonitrile

  • Flow Rate: Typically around 1.0 - 1.3 mL/min.[9]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[9]

  • Detection Wavelength: this compound shows strong absorbance at approximately 330 nm.[11]

  • Injection Volume: Typically 5-10 µL.[9][11]

II. Standard Preparation
  • Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., 50% ethanol).

  • From the stock solution, prepare a series of calibration standards of known concentrations.

  • If using an internal standard (e.g., naringenin), add a constant known amount to each standard and sample.[9]

III. Analysis Procedure
  • Inject the prepared standards to generate a calibration curve (peak area vs. concentration).

  • Inject the filtered this compound extracts.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several factors:

  • Use of a Validated Analytical Method: HPLC is a highly specific and reproducible technique for the quantification of this compound.[9][11]

  • Internal Standard: The use of an internal standard can correct for variations in injection volume and instrument response, further enhancing the accuracy of the results.[9]

  • Replication: It is recommended to perform extractions and analyses in triplicate to ensure the reproducibility of the results.

  • Comparison with Conventional Methods: The efficiency of the UAE protocol can be validated by comparing the this compound yield with that obtained from a conventional method like maceration. UAE is expected to provide a higher yield in a significantly shorter time.[1]

Causality Behind Experimental Choices

  • Solvent Choice: The polarity of this compound necessitates a hydroalcoholic solvent for efficient extraction.[1][2] Pure ethanol is not polar enough to effectively extract it, while pure water is too polar. A 50% ethanol-water mixture provides the optimal polarity.[1]

  • Temperature Control: While increased temperature generally enhances solubility and diffusion, this compound can be susceptible to thermal degradation.[10][12] A moderate temperature of 30°C represents a balance between extraction efficiency and compound stability.[1]

  • Short Extraction Time: The rapid cell wall disruption and enhanced mass transfer induced by ultrasound mean that equilibrium is reached much faster than in conventional methods.[3] This allows for significantly shorter extraction times, which not only improves throughput but also minimizes the risk of degradation.

By understanding the principles behind each parameter, researchers can confidently apply and, if necessary, adapt this protocol to their specific needs and equipment.

References

  • Rezaei, E., & Abedi, M. (2017). Efficient Ultrasound-Assisted Extraction of Cichoric Acid from Echinacea purpurea Root. Pharmaceutical Chemistry Journal, 51(6), 471–475. [Link]

  • Hsieh, C.-W., et al. (2022). Ultrasound-Assisted Aqueous Extraction of Chlorogenic Acid and Cynarin with the Impact of Inulin from Burdock (Arctium lappa L.) Roots. Molecules, 27(13), 3998. [Link]

  • Rezaei, E., & Abedi, M. (2017). Efficient Ultrasound-Assisted Extraction of Cichoric Acid from Echinacea purpurea Root. ResearchGate. [Link]

  • Mølgaard, P., et al. (2003). HPLC Method Validated for the Simultaneous Analysis of Cichoric Acid and Alkamides in Echinacea purpurea Plants and Products. Journal of Agricultural and Food Chemistry, 51(24), 6922–6933. [Link]

  • Chen, B. (2002).
  • Li, J. (2015). Purifying method for this compound in echinacea purpurea.
  • Sringarm, K., et al. (2019). Influences of Ultrasonic Assisted Pectin Extraction with Hydrochloric and Citric Acid from Kluai Namwa (Musa ABB cv.). Thai Science. [Link]

  • Lu, W., et al. (2020). This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects. Frontiers in Chemistry, 8, 499. [Link]

  • Ramirez-Rodrigues, M. M., et al. (2022). Ultrasound-Assisted Extraction of Phenolic Compounds from Adenaria floribunda Stem: Economic Assessment. Processes, 10(9), 1849. [Link]

  • Mølgaard, P., et al. (2003). HPLC Method Validated for the Simultaneous Analysis of Cichoric Acid and Alkamides in Echinacea purpurea Plants and Products. ResearchGate. [Link]

  • Al-zubaidi, S. A. M., et al. (2021). Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds from the Aerial Part of Plants in the Chenopodiaceae Family Using a Box–Behnken Design. Molecules, 26(23), 7351. [Link]

  • Stuart, D. L., & Wills, R. B. H. (2000). Factors affecting the extraction of alkylamides and cichoric acid during ethanolic processing of Echinacea purpurea (L.) Moench. Australian Journal of Experimental Agriculture, 40(6), 873-877. [Link]

  • López-López, A., et al. (2018). Optimization of ultrasonic-assisted extraction of phenolic compounds from Justicia spicigera leaves. Pharmacognosy Magazine, 14(54), 221. [Link]

  • Cuny, M. A., et al. (2007). HPLC Determination of this compound in Leaves of Posidonia oceanica. Pharmaceutical Biology, 45(9), 745-748. [Link]

  • Bouyahya, A., et al. (2020). OPTIMIZATION OF ULTRASOUND-ASSISTED EXTRACTION OF PHENOLIC COMPOUNDS FROM VERBANA OFFICINALIS L. Revue Roumaine de Chimie, 65(1), 75-84. [Link]

  • Jellali, R., et al. (2021). Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots. Foods, 10(11), 2795. [Link]

  • Lee, J., & Scagel, C. F. (2013). This compound: chemistry, distribution, and production. Frontiers in chemistry, 1, 40. [Link]

Sources

Application Note: A Robust HPLC-DAD Method for the Quantification of Chicoric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method for the accurate quantification of chicoric acid. This compound (C₂₂H₁₈O₁₂) is a significant phenylpropanoid found in various plants, notably Echinacea purpurea, where it serves as a key biomarker for quality control.[1][2] The methodology detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering a self-validating system built on principles of scientific integrity and causality. We will explore the rationale behind critical experimental choices, from sample preparation to final data analysis, ensuring the resulting method is specific, accurate, precise, and robust.

Part 1: Foundational Principles & Method Strategy

The Analyte: Understanding this compound

A successful analytical method begins with a thorough understanding of the target analyte. This compound is a derivative of both caffeic acid and tartaric acid.[2] Its key properties influencing this method are:

  • Solubility: this compound is soluble in polar organic solvents like ethanol and methanol, as well as in hot water.[3][4] This property is fundamental in selecting appropriate solvents for both sample extraction and standard preparation.

  • UV Absorbance: The conjugated phenolic structure of this compound results in a distinct UV-visible spectrum, with a maximum absorbance (λ_max) at approximately 330 nm and a characteristic shoulder around 300 nm.[5][6] This makes the Diode-Array Detector (DAD) an ideal choice for both quantification and identity confirmation.

  • Stability: this compound is susceptible to degradation, particularly through oxidation and enzymatic action, especially in aqueous solutions or during harsh extraction procedures.[5] It is also sensitive to heat.[7] Method development must incorporate strategies to mitigate this degradation, such as using organic solvents for extraction and storing solutions at reduced temperatures.[5]

The Technology: Why HPLC-DAD?

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating components within a complex mixture. For this compound, a Reversed-Phase (RP-HPLC) approach is optimal. In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. This compound, being moderately polar, can be effectively retained and then eluted by gradually increasing the organic solvent concentration in the mobile phase.

The Diode-Array Detector (DAD) offers two critical advantages over a standard UV detector:

  • Simultaneous Wavelength Detection: It captures the entire UV-Vis spectrum for a compound as it elutes, allowing for post-run optimization of the quantification wavelength.

  • Peak Purity Analysis: By comparing spectra across the peak, the DAD can assess whether the peak corresponds to a single compound or co-eluting impurities, which is a cornerstone of a trustworthy and specific method.

Strategic Workflow for Method Development

The development of a robust analytical method is a systematic process. The following workflow illustrates the logical progression from initial parameter selection to full validation.

Method_Development_Workflow cluster_0 Phase 1: Foundation & Scoping cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Define Analytical Goal (Quantify this compound) B Review Analyte Properties (Solubility, λmax, Stability) A->B C Select Initial HPLC Conditions (C18 Column, Acidified Mobile Phase) B->C D Optimize Mobile Phase (Gradient, pH) C->D E Optimize Flow Rate & Temperature D->E F Assess Peak Shape & Resolution E->F G System Suitability Testing (SST) F->G H Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) G->H I Determine LOD & LOQ H->I J Assess Robustness I->J K K J->K Final Method Protocol

Caption: Logical workflow for HPLC-DAD method development.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for implementing the this compound quantification method.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and DAD.

  • Chromatographic Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Chemicals:

    • This compound Reference Standard (USP grade, purity ≥98%).[8]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (LC-MS grade).

    • Water (Type I, ultrapure).

  • Lab Equipment: Analytical balance, volumetric flasks, pipettes, ultrasonic bath, 0.22 µm syringe filters (PTFE or Nylon).

Preparation of Standard Solutions

Causality: Accurate standard preparation is the foundation of accurate quantification. Methanol is chosen as the solvent due to this compound's high solubility and to inhibit microbial growth.[3][4]

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of this compound Reference Standard into a 10.0 mL amber volumetric flask.

    • Dissolve and bring to volume with methanol. Mix thoroughly.

    • Rationale: Amber glassware protects the light-sensitive compound.

  • Working Standard Solutions (Calibration Curve):

    • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.

    • Store all standard solutions at 2-8°C and protect from light.

Sample Preparation (from Echinacea purpurea aerial parts)

Causality: The extraction procedure is designed to quantitatively extract this compound while minimizing its degradation. A 70% ethanol solution is effective for extracting hydrophilic phenolics.[9] Sonication enhances extraction efficiency by disrupting cell walls.[9]

  • Milling: Mill dried plant material to a fine powder (e.g., 40 mesh) to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh ~500 mg of powdered sample into a 50 mL centrifuge tube.

    • Add 25.0 mL of 70% ethanol (v/v) in water.

    • Vortex for 1 minute, then place in an ultrasonic bath for 30 minutes at room temperature.

  • Clarification:

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the HPLC column.

HPLC-DAD Chromatographic Conditions

The following conditions have been optimized for the separation of this compound from other potentially interfering compounds in plant extracts.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for phenolic compounds.
Mobile Phase A Water with 0.1% Formic AcidThe acid suppresses ionization of this compound, ensuring sharp peaks and stable retention.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting the analyte.
Gradient Elution 0-5 min: 15% B; 5-20 min: 15-40% B; 20-22 min: 40-90% B; 22-25 min: 90% B; 25-26 min: 90-15% B; 26-30 min: 15% BA gradient allows for efficient elution of a range of compounds, ensuring this compound is well-resolved from earlier and later eluting matrix components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to achieve good sensitivity without overloading the column.
DAD Wavelength Quantification: 330 nmSpectral Range: 200-400 nm330 nm is the λ_max for this compound, providing maximum sensitivity.[10][11] The full range is collected for peak purity assessment.

Part 3: Method Validation (per ICH Q2(R1) Guidelines)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[12][13]

System Suitability Testing (SST)

Causality: SST is performed before any analysis to ensure the chromatographic system is performing adequately on that day. A standard solution (e.g., 25 µg/mL) is injected multiple times (n=5).

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing can affect integration accuracy.
Theoretical Plates (N) N ≥ 5000Measures column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates injection precision.
RSD of Retention Time ≤ 1.0%Demonstrates pump and system stability.
Specificity / Selectivity

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components).

  • Protocol: Analyze a blank (solvent), a placebo (matrix without analyte, if available), and a sample spiked with this compound.

  • Acceptance: The blank and placebo should show no interfering peaks at the retention time of this compound. The DAD peak purity analysis of the this compound peak in the sample should pass (e.g., purity factor > 990).

Linearity and Range
  • Protocol: Inject the calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance: The method is linear if the coefficient of determination (R²) is ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.

Example Linearity Data:

Concentration (µg/mL)Mean Peak Area
1.015.2
5.076.1
10.0151.8
25.0380.5
50.0759.9
100.01521.3
Result R² = 0.9998
Accuracy and Precision
  • Precision (Repeatability): The precision under the same operating conditions over a short interval.

    • Protocol: Analyze a single sample six times or analyze three concentrations in the range in triplicate on the same day.[12]

    • Acceptance: RSD ≤ 2.0%.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts).

    • Protocol: Repeat the precision study on a different day with a different analyst.

    • Acceptance: RSD ≤ 3.0%.

  • Accuracy (Recovery):

    • Protocol: Spike a known amount of this compound into a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the expected sample concentration). Analyze in triplicate.

    • Acceptance: Mean recovery should be between 98.0% and 102.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Method): Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Part 4: Data Interpretation and Analysis Workflow

The final stage is the application of the validated method to unknown samples.

Analysis_Workflow A Prepare Sample (Extract & Filter) D Inject Sample A->D B Run System Suitability Test (SST) C Generate Calibration Curve (Inject Standards) B->C G Calculate Concentration (Using Calibration Curve Equation) C->G E Identify this compound Peak (Retention Time & UV Spectrum) D->E F Integrate Peak Area E->F F->G H Report Final Result (mg/g of original sample) G->H

Caption: Step-by-step workflow for sample analysis.

  • Peak Identification: Confirm the identity of the this compound peak in the sample chromatogram by comparing its retention time and its DAD-generated UV spectrum to that of a known standard. The spectra should be a near-perfect match.

  • Quantification: The linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) is used to calculate the concentration of this compound in the injected sample solution.

    Final Calculation: Concentration (mg/g) = (C_hplc × V_ext) / W_sample

    Where:

    • C_hplc: Concentration from HPLC (in mg/mL).

    • V_ext: Extraction volume (in mL).

    • W_sample: Weight of the sample (in g).

Conclusion

This application note details a robust, specific, and reliable HPLC-DAD method for the quantification of this compound. By explaining the causality behind each procedural step and validating the method against internationally recognized ICH guidelines, this protocol provides a self-validating framework for immediate implementation in quality control and research environments. The use of DAD technology adds a crucial layer of confidence in peak identity and purity, ensuring the trustworthiness of the final reported results.

References

  • Scientific Paper: Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives. (2014). PLOS ONE. [Link]

  • Mølgaard, P., Johnsen, S., Christensen, P., & Cornett, C. (2003). HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in Echinacea purpurea plants and products. Journal of Agricultural and Food Chemistry, 51(24), 6922–6933. [Link]

  • ResearchGate: HPLC Method Validated for the Simultaneous Analysis of Cichoric Acid and Alkamides in Echinacea purpurea Plants and Products. (2003). ResearchGate. [Link]

  • Google Patents: Process for preparing this compound
  • Zolgharnein, J., Niazi, A., Afiuni-Zadeh, S., & Zamani, K. (2010). Determination of Cichoric Acid as a Biomarker in Echinacea Purpurea Cultivated in Iran Using High Performance Liquid Chromatography. Chinese Medicine, 1, 23-27. [Link]

  • ResearchGate: Determination of Cichoric Acid as a Biomarker in Echinacea Purpurea Cultivated in Iran Using High Performance Liquid Chromatography. (2010). ResearchGate. [Link]

  • Koshovyi, O., et al. (2021). Development of the method for standardization of the medicinal plant raw material of Cichorium intybus L. herb by the total amount of hydroxycinnamic acids. Semantic Scholar. [Link]

  • MDPI: A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. (2024). MDPI. [Link]

  • Google Patents: Process for preparing this compound
  • Lu, X., et al. (2022). This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects. Frontiers in Nutrition. [Link]

  • Lee, J., & Scagel, C. F. (2013). This compound: chemistry, distribution, and production. Frontiers in Chemistry, 1, 40. [Link]

  • ResearchGate: this compound: chemistry, distribution, and production. (2013). ResearchGate. [Link]

  • National Center for Biotechnology Information: this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects. PubMed Central. [Link]

  • Wikipedia: this compound. [Link]

  • ResearchGate: The absorbance maximum in the UV spectra of cichoric acid and its metal complexes. ResearchGate. [Link]

  • ResearchGate: Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. (2018). ResearchGate. [Link]

  • Lee, J., & Scagel, C. F. (2013). This compound: chemistry, distribution, and production. Frontiers in Chemistry. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Ou, B., et al. (2009). Potentiometric and UV-Vis spectrophotometric titrations for evaluation of the antioxidant capacity of this compound. RSC Publishing. [Link]

  • IntuitionLabs: ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Cech, N. B., et al. (2022). Innovative Approaches to Extracting Phenolics from Echinacea purpurea: Maximizing Yield and Efficacy. MDPI. [Link]

Sources

Precision Preparation of Chicoric Acid Stock Solutions for High-Fidelity Cell Culture Assays

[1][2]

Abstract

Chicoric acid (Dicaffeoyltartaric acid) is a bioactive polyphenol widely investigated for its antioxidant, antiviral (HIV-1 integrase inhibition), and insulin-sensitizing properties.[1] However, its experimental utility is frequently compromised by its susceptibility to oxidation, light-induced degradation, and poor aqueous solubility.[1] This application note provides a rigorous, standardized protocol for preparing, storing, and diluting this compound stock solutions. By adhering to these guidelines, researchers can ensure consistent molarity and biological activity across longitudinal studies.

Introduction: The Stability-Solubility Paradox

This compound presents a classic challenge in pharmacological assays: it is highly soluble in organic solvents but thermodynamically unstable in the aqueous, neutral-pH environments typical of cell culture media.[1]

  • Oxidative Sensitivity: As a catechol-containing compound, this compound readily undergoes auto-oxidation to form quinones, a process accelerated by light and alkaline pH.[1]

  • Solubility Profile: While soluble in DMSO (>25 mg/mL) and Ethanol, it is sparingly soluble in water (~0.04 mg/mL).[1] Direct addition of high-concentration aqueous stocks often leads to micro-precipitation, resulting in "phantom" IC50 values.[1]

Scientific Rationale: This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle due to its high solubilizing capacity and ability to stabilize the compound at low temperatures. We employ a "step-down" dilution strategy to minimize osmotic shock and precipitation during media introduction.[1][2]

Physicochemical Profile

PropertyValueNotes
IUPAC Name 2,3-Dicaffeoyltartaric acid
CAS Number 6537-80-0
Molecular Formula C₂₂H₁₈O₁₂
Molecular Weight 474.37 g/mol Use this value for Molarity calculations.[1][2][3][4]
Solubility (DMSO) ≥ 25 mg/mL (up to 95 mg/mL)Preferred solvent for stock.[2]
Solubility (Ethanol) ≥ 24 mg/mLAlternative, but evaporates faster.[2]
Solubility (Water) < 0.1 mg/mLNot recommended for stock preparation.[2]
Appearance White to pale yellow powderDarkening indicates oxidation.[2]

Materials & Reagents

Reagents
  • This compound: High purity (≥98% HPLC grade).[1]

  • DMSO (Dimethyl Sulfoxide): Sterile-filtered, Hybridoma/Cell Culture grade (≥99.9%).[1]

    • Why: Industrial grade DMSO often contains trace metals that catalyze polyphenol oxidation.

  • Cell Culture Media: Specific to cell line (e.g., DMEM, RPMI).[1]

Equipment
  • Analytical Balance (Precision 0.01 mg).[1]

  • Vortex Mixer.

  • Amber Microcentrifuge Tubes (1.5 mL) or Aluminum Foil.[1]

    • Why: this compound is UV-sensitive; light protection is mandatory.[1][2]

  • Argon or Nitrogen Gas (Optional but recommended for long-term storage).[1][2]

Protocol: Primary Stock Solution Preparation

Target Concentration: 50 mM (Recommended) Rationale: A 50 mM stock allows for a 1000x dilution to achieve a 50 µM working concentration while keeping the final DMSO content at 0.1%, a safe limit for most cell lines.

Step-by-Step Procedure
  • Equilibration: Allow the this compound vial to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic powder.

  • Weighing: Weigh approximately 5 mg of this compound into a sterile amber tube. Record the exact mass (e.g., 5.20 mg).

  • Volume Calculation: Calculate the volume of DMSO required using the formula:

    
    
    Example: For 5.20 mg at 50 mM:
    
    
    
    [1]
  • Dissolution: Add the calculated volume of sterile DMSO. Vortex vigorously for 30–60 seconds until the solution is completely clear.

    • QC Check: Hold the tube up to a light source. If particulates remain, sonicate for 5 minutes in a water bath (ambient temperature).[1]

  • Aliquot & Storage:

    • Dispense into small aliquots (e.g., 20–50 µL) in amber tubes.

    • Optional: Overlay with inert gas (Argon/Nitrogen) to displace oxygen.[1]

    • Store at -80°C. Stability is >6 months at -80°C; avoid repeated freeze-thaw cycles.

Protocol: Serial Dilution & Media Preparation

Critical Rule: Never add the 100% DMSO stock directly to the cell culture plate. This causes local high concentrations of solvent that can kill cells instantly or precipitate the compound.

Workflow Diagram

DilutionWorkflowcluster_legendKey Principle: Step-Down DilutionStockPrimary Stock(50 mM in DMSO)Store @ -80°CInterIntermediate Dilution(500 µM in Media)1% DMSOStock->Inter1:100 Dilution(e.g., 10 µL Stock + 990 µL Media)WorkingWorking Solution(50 µM in Media)0.1% DMSOInter->Working1:10 Dilution(e.g., 100 µL Inter + 900 µL Media)CellsCell Treatment(Add to Wells)Working->CellsApply to CellsNotePrevents 'Shock' PrecipitationEnsures Homogeneity

Figure 1: Step-down dilution strategy to ensure solubility and minimize DMSO toxicity.

Dilution Table (Example for 50 µM Final Assay Concentration)
StepSource SolutionVolume SourceVolume Diluent (Media)Final Conc.DMSO %
1 50 mM Stock10 µL990 µL500 µM 1.0%
2 500 µM Intermediate100 µL900 µL50 µM 0.1%
3 50 µM Working100 µL900 µL5 µM 0.1%*

*Note: To maintain constant DMSO concentration across a dose-response curve, the diluent for steps 2 and 3 should be media supplemented with 0.1% DMSO, not plain media.[1]

Quality Control & Troubleshooting

Stability Markers
  • Color Change: Pure this compound solutions are clear to pale yellow. A shift to brown or orange indicates oxidation (quinone formation).[1] Discard immediately.

  • Precipitation: Visible cloudiness or crystals upon dilution into media suggests the concentration exceeds the aqueous solubility limit (~500 µM is the risk threshold in saline buffers).

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Precipitation in Media "Shock" dilution; Concentration too high.[1][2]Use the intermediate dilution step (Figure 1).[2] Do not exceed 200 µM final concentration in aqueous media.
Cytotoxicity in Vehicle Control DMSO % too high (>0.5%).[1][2]Ensure final DMSO is ≤0.1%.[2] Include a "DMSO-only" control group.[1][2]
Inconsistent IC50 Data Degradation due to light/thawing.Use amber tubes. Use single-use aliquots. Prepare working solutions immediately before use.

References

  • Cayman Chemical. (2022).[1][5] this compound Product Information & Solubility Data. Link

  • Fu, R., et al. (2021).[6] "this compound contributes to the UV-B absorption and antioxidant activity of purple coneflower leaves."[1][6] Journal of Plant Research. Link[1]

  • Tsai, K. L., et al. (2017).[7] "this compound is a potent anti-atherosclerotic ingredient by anti-oxidant action and anti-inflammation capacity." Oncotarget, 8(17), 29600.[1] Link

  • Selleck Chemicals. (2023).[1] this compound: Solubility and Handling. Link

  • Liu, Q., et al. (2017).[6] "this compound Ameliorates Lipopolysaccharide-Induced Oxidative Stress via Promoting the Keap1/Nrf2 Transcriptional Signaling Pathway."[1] J. Agric.[7] Food Chem. Link[1]

Application Note: High-Sensitivity Quantification of Chicoric Acid in Plasma via UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantification of Chicoric Acid (Dicaffeoyltartaric acid) in rat and human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

This compound is a labile phenolic compound found in Echinacea purpurea and Cichorium intybus, known for its immunostimulatory and antiviral properties. Its quantification in biological matrices is complicated by its susceptibility to oxidative degradation and isomerization (to meso-chicoric acid) under physiological pH and light. This protocol overcomes these challenges through an optimized acidified protein precipitation workflow and a specific ESI-negative MRM transition strategy, achieving a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL .

Chemical Context & Stability Strategy

The Stability Challenge

This compound (


, MW 474.37) contains two caffeic acid moieties esterified to tartaric acid.[1] In plasma, two primary degradation pathways exist:
  • Enzymatic Oxidation: Polyphenol oxidases (PPO) and plasma esterases can rapidly cleave the ester bonds or oxidize the catechol groups.

  • Isomerization: Exposure to UV light or high pH (>7.0) promotes conversion to the thermodynamically stable meso-isomer, leading to quantification errors.

Strategic Solution:

  • Acidification: Immediate addition of formic acid during sample collection and extraction lowers pH < 3.0, stabilizing the ester bonds and protonating the carboxylic groups for better organic solubility.

  • Cold Chain: All processing must occur at 4°C.

Experimental Protocol

Materials & Reagents[2][3][4]
  • Analyte: L-Chicoric Acid (≥98% purity).

  • Internal Standard (IS): Ferulic Acid (preferred due to structural similarity and distinct retention time) or Chlorogenic Acid.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and ultra-pure water (18.2 MΩ).

  • Matrix: Drug-free Rat/Human Plasma (K2EDTA anticoagulant).

Sample Preparation (Acidified Protein Precipitation)

Rationale: Solid Phase Extraction (SPE) can lead to phenolic loss on cartridges. Protein Precipitation (PPT) is faster and, when acidified, yields higher recovery for this specific analyte.

Step-by-Step Workflow:

  • Thawing: Thaw plasma samples on ice (protected from light).

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL amber microcentrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard solution (Ferulic Acid, 500 ng/mL in 50% MeOH). Vortex for 10 sec.

  • Acidification & Precipitation: Add 150 µL of Acidified Acetonitrile (containing 0.5% Formic Acid).

    • Note: The 0.5% FA is critical to denature enzymes immediately and stabilize this compound.

  • Vortex: Vortex vigorously for 3 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an amber UPLC vial with a glass insert.

  • Dilution (Optional): If peak shape is poor due to high solvent strength, dilute 1:1 with 0.1% Formic Acid in Water.

UPLC-MS/MS Instrumentation Parameters

Liquid Chromatography (LC) Conditions:

ParameterSetting
System Waters ACQUITY UPLC H-Class or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Column Temp 40°C
Sample Temp 4°C (Critical for stability)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Run Time 4.0 minutes

Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
0.509556
2.5010906
3.0010906
3.109551
4.009551

Mass Spectrometry (MS) Source Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) Negative (-)[2][3][4][5]

    • Why? Phenolic acids lose protons easily from their carboxylic and phenolic hydroxyl groups, providing 10-50x higher sensitivity in negative mode than positive mode.

  • Capillary Voltage: 2.5 kV

  • Source Temp: 150°C

  • Desolvation Temp: 500°C

  • Desolvation Gas: 800 L/hr (Nitrogen)

  • Cone Gas: 50 L/hr

MRM Transitions (Multiple Reaction Monitoring)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone (V)Collision (eV)Role
This compound 473.1 311.0 3018Quantifier
This compound473.1293.03022Qualifier
This compound473.1179.03025Qualifier
Ferulic Acid (IS) 193.1 134.0 2515Quantifier
  • Mechanistic Insight: The transition 473 -> 311 corresponds to the loss of a caffeoyl moiety (

    
    , 162 Da). The transition 473 -> 179  represents the cleavage of the ester bond yielding a deprotonated caffeic acid monomer.
    

Visualizations

Analytical Workflow Diagram

G cluster_stability Stability Critical Zone (Keep at 4°C) Plasma Rat Plasma (50 µL) IS Add IS (Ferulic Acid) Plasma->IS Acid Add Acidified ACN (0.5% Formic Acid) IS->Acid Vortex Vortex (3 min) Acid->Vortex Spin Centrifuge 14k rpm, 4°C Vortex->Spin Super Collect Supernatant Spin->Super UPLC UPLC-MS/MS (ESI Negative) Super->UPLC

Caption: Optimized sample preparation workflow emphasizing acidification and temperature control to prevent this compound degradation.

Fragmentation Pathway Logic

Fragmentation cluster_fragments Collision Induced Dissociation (CID) Parent Precursor Ion [M-H]- : m/z 473 Frag1 Product Ion (Quantifier) m/z 311 Parent->Frag1 - Caffeoyl Group (162 Da) Frag2 Product Ion (Qualifier) m/z 293 Parent->Frag2 - Caffeic Acid (180 Da) Frag3 Caffeic Acid Ion m/z 179 Parent->Frag3 Ester Cleavage

Caption: Fragmentation pathway of this compound in ESI(-) mode. The 473->311 transition offers the highest specificity for quantification.

Method Performance & Troubleshooting

Validation Metrics (Expected)
  • Linearity:

    
     ng/mL (
    
    
    
    ).
  • Recovery:

    
     using the acidified ACN precipitation method.
    
  • Matrix Effect: Minimal ion suppression (

    
    ) due to the high dilution factor and efficient separation on the BEH C18 column.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols or column aging.Use a fresh BEH C18 column. Ensure mobile phase pH is acidic (0.1% FA) to keep carboxylic acids protonated.
Low Sensitivity Ion suppression or wrong pH.Check ESI probe position. Ensure plasma samples are clean (no phospholipids). Switch to LLE if PPT is too dirty.
Degradation Sample sitting at room temp.CRITICAL: Keep autosampler at 4°C. Process samples in amber tubes to block UV light.
Carryover Sticky phenolic adsorption.Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

References

  • Liu, X., et al. (2016). Pharmacokinetics, tissue distribution, and plasma protein binding study of this compound by HPLC-MS/MS.[6] Journal of Chromatography B.

    • Core reference for the use of Ferulic acid as IS and basic PK parameters.
  • Lee, J., & Scagel, C. F. (2013). this compound: chemistry, distribution, and production. Frontiers in Chemistry.

    • Authoritative review on the stability and chemical properties of this compound.
  • Waters Corporation. (2020). ACQUITY UPLC BEH Column Care & Use Manual.

    • Reference for column specific
  • Dalby-Brown, L., et al. (2005). In vitro antioxidative capacity of this compound and its degradation products. Food Chemistry.

    • Provides mechanistic details on the oxidative degradation p

Sources

Application Note: A Validated Thin-Layer Chromatography System for the Rapid Identification of Chicoric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the identification of chicoric acid in plant extracts and purified samples using thin-layer chromatography (TLC). This compound (dicaffeoyltartaric acid) is a significant bioactive phenylpropanoid found in various plants, notably Echinacea purpurea and Cichorium intybus.[1][2][3] Its quality control is crucial in the development of herbal medicines and dietary supplements. This guide outlines the fundamental principles, optimized solvent systems, step-by-step procedures, and visualization techniques necessary for reliable and reproducible this compound identification. The causality behind each step is explained to provide researchers with a robust, self-validating analytical framework.

Introduction to this compound and Analytical Context

This compound (C₂₂H₁₈O₁₂) is a derivative of both caffeic acid and tartaric acid, recognized for its potent antioxidant, anti-inflammatory, and antiviral properties.[3][4][5] As a key biomarker for the quality of various herbal products, a simple, cost-effective, and rapid method for its identification is essential for raw material screening, process monitoring, and final product quality control.[6]

Thin-layer chromatography (TLC) offers an ideal solution for this purpose. It is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[7] TLC is recognized by regulatory bodies like the European Pharmacopoeia as a suitable method for the identification of herbal medicines.[8] This document provides a comprehensive protocol designed for scientists and professionals in natural product research and drug development.

The Chromatographic Principle: Causality in Separation

The separation of this compound via TLC is governed by the principle of adsorption chromatography. The stationary phase, typically silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups.[7] The mobile phase is a less polar solvent system.

This compound is a polar molecule, containing multiple hydroxyl (-OH) and carboxylic acid (-COOH) functional groups.[9][10] These groups can form hydrogen bonds with the silanol groups of the stationary phase. The separation mechanism relies on a competitive process:

  • Adsorption: this compound molecules from the sample spot adsorb onto the surface of the silica gel plate.

  • Elution: As the mobile phase ascends the plate through capillary action, its solvent molecules compete with this compound for the active sites on the stationary phase.[7]

  • Partitioning: Molecules are continuously adsorbed and desorbed. The more strongly a compound adsorbs to the stationary phase and the less soluble it is in the mobile phase, the slower it moves up the plate.

Because this compound is a carboxylic acid, its ionization state significantly impacts its interaction with the polar stationary phase. To ensure a compact spot and reproducible migration, a small amount of acid (e.g., formic or acetic acid) is typically added to the mobile phase.[11][12] This suppresses the ionization of the carboxylic acid groups on the this compound molecule, reducing its affinity for the highly polar stationary phase and preventing undesirable "tailing" or streaking.[13]

Visualizing the Workflow

A logical workflow is critical for reproducible results. The following diagram outlines the complete process from sample preparation to final data analysis.

TLC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A Sample & Standard Preparation C TLC Plate Marking A->C B Mobile Phase Preparation D Chamber Saturation B->D E Spotting of Sample & Standard C->E F Chromatographic Development D->F E->F G Drying the Plate F->G H Visualization (UV Light / Reagent) G->H I Marking Spots & Solvent Front H->I J Rf Value Calculation I->J K Result Interpretation J->K

Caption: Standard workflow for this compound identification by TLC.

Materials and Reagents

  • TLC Plates: Silica gel 60 F₂₅₄, aluminum or glass-backed plates.

  • This compound Standard: Analytical grade (>95% purity).

  • Solvents: HPLC or analytical grade ethyl acetate, formic acid, acetic acid, water, and methanol.

  • Apparatus:

    • Glass TLC developing chamber with lid.

    • Micropipettes or capillary tubes for spotting.[14]

    • Pencil (never use ink pens).[13][14]

    • Ruler.

    • UV lamp for visualization at 254 nm and 366 nm.

    • Fume hood.

    • Hot plate or oven for derivatization.

    • Spraying bottle for derivatization reagents.

    • Analytical balance.

    • Volumetric flasks and vials.

Detailed Experimental Protocol

Preparation of Standard and Sample Solutions

Rationale: Accurate preparation of the standard is critical for comparison. The sample preparation method ensures efficient extraction of this compound from the plant matrix.

  • This compound Standard (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol. Sonicate briefly if necessary to ensure complete dissolution. Store protected from light.

  • Sample Preparation (Plant Extract):

    • Accurately weigh 1.0 g of finely powdered, dried plant material (e.g., Echinacea purpurea aerial parts).

    • Add 10 mL of a methanol/water (70:30 v/v) solution.[6]

    • Sonicate in an ultrasonic bath for 15 minutes.

    • Centrifuge the mixture at 3000 rpm for 10 minutes or filter through a 0.45 µm syringe filter to obtain a clear supernatant. This supernatant is the sample solution.

TLC Plate Preparation and Spotting

Rationale: Proper plate preparation and spotting technique are fundamental for achieving good separation and well-defined spots.

  • Plate Activation (Optional but Recommended): To remove adsorbed water which can affect separation, heat the TLC plate in an oven at 100-110°C for 10-15 minutes before use.[11] Let it cool to room temperature in a desiccator.

  • Marking: Using a pencil, gently draw a faint origin line approximately 1.0 cm from the bottom of the plate.[13] Also, mark a solvent front line about 1.0 cm from the top of the plate.[14]

  • Spotting: Apply 2-5 µL of the this compound standard and the sample solution as separate, small spots on the origin line.[14] Ensure spots are small (2-3 mm diameter) to prevent band broadening. Allow the solvent to evaporate completely from the spots before development.

Chromatographic Development

Rationale: Chamber saturation with solvent vapors is crucial for ensuring a uniform solvent front and achieving reproducible Rf values.[12]

  • Mobile Phase Preparation: Prepare the mobile phase. A well-documented system for this compound is Ethyl Acetate : Formic Acid : Acetic Acid : Water (100 : 11 : 11 : 26 v/v/v/v) . Other systems can also be used (see Table 1).

  • Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm (ensure the level is below the origin line on the plate).[12][13] To aid saturation, line one wall of the chamber with a piece of filter paper soaked in the mobile phase.[12] Close the chamber with the lid and let it equilibrate for at least 20-30 minutes.[12]

  • Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the plate is vertical and the mobile phase does not splash onto the origin line. Close the lid immediately.

  • Elution: Allow the solvent to ascend the plate by capillary action until the solvent front reaches the pre-marked line.[13]

  • Drying: Immediately remove the plate from the chamber and, using a pencil, mark the position of the solvent front.[13] Dry the plate in a fume hood.

Visualization and Data Analysis

Rationale: this compound contains a chromophore that allows for UV detection. Chemical derivatization can be used for enhanced sensitivity and specificity.

  • UV Visualization: Observe the dried plate under a UV lamp. This compound, being a phenolic compound with conjugated double bonds, will appear as a dark spot against a fluorescent green background at 254 nm (fluorescence quenching).[8][15] Circle the spots lightly with a pencil.

  • Chemical Derivatization (Optional):

    • Reagent: Prepare a Natural Products (NP) reagent by dissolving 1 g of 2-aminoethyl diphenylborinate in 100 mL of methanol. Prepare a Polyethylene Glycol (PEG) reagent by dissolving 5 g of PEG 400 in 100 mL of ethanol.

    • Procedure: Spray the dried plate first with the NP reagent, then with the PEG reagent.[16]

    • Observation: this compound will appear as a characteristic greenish-blue or turquoise fluorescent spot when viewed under UV light at 366 nm.

  • Rf Value Calculation:

    • The Retention Factor (Rf) is a key parameter for identification. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[14]

    • Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)

    • Measure the distances and calculate the Rf value for the standard and the corresponding spot in the sample lane. A match in Rf value and color between the sample and the standard indicates the presence of this compound.

System Suitability and Data Interpretation

A TLC system is considered suitable if:

  • The this compound standard is well-resolved from other components in the sample.

  • The spot for the standard is compact and not excessively tailed.

  • The Rf value of the standard is consistent and falls within the expected range for the chosen system.

The presence of this compound in a sample is confirmed if a spot in the sample chromatogram corresponds in both Rf value and color/appearance to the this compound standard run on the same plate.

Data Summary: Mobile Phases and Expected Rf Values

The choice of mobile phase is critical and affects the Rf value. The polarity can be adjusted to achieve optimal separation (an ideal Rf is typically between 0.2 and 0.8).

Stationary Phase Mobile Phase Composition (v/v/v/v) Reported Rf of this compound Reference
Silica Gel HF₂₅₄Anhydrous Formic Acid : Ethyl Acetate : Water (17 : 2 : 1)~0.86[6]
Silica Gel 60Toluene : Ethyl Acetate : Methanol : Formic Acid (6 : 3 : 0.2 : 0.05)Variable (System for polar compounds)[8]
Silica Gel 60Butanol : Acetic Acid : Water (4 : 1 : 5)Variable (General system for flavonoids)[8]

Note: Rf values are indicative and can vary slightly depending on experimental conditions such as temperature, humidity, chamber saturation, and plate quality.

Chemical Structure of this compound

Understanding the structure is key to interpreting its chromatographic behavior.

Caption: Chemical structure of this compound.[4][9]

References

  • This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - Frontiers. (2022-06-23). Frontiers Media S.A.
  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Chemistry Hall.
  • (PDF) Development and Validation of Thin-Layer Chromatographic Methods for Quality Control of Herbal Products - ResearchGate. ResearchGate.[Link]

  • Thin Layer Chromatography (TLC) - AGA Analytical. AGA Analytical.[Link]

  • Thin Layer Chromatography. Virtual Amrita Laboratories.[Link]

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. University of Colorado Boulder.[Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. Organomation.[Link]

  • TLC Visualization Methods. University of Rochester.[Link]

  • Highly selective separation and purification of this compound from Echinacea purpurea by quality control methods in macroporous adsorption resin column chromatography - PubMed. National Center for Biotechnology Information.[Link]

  • TLC of aminoacids and short peptides. OC-Forum.[Link]

  • Preparative separation of cichoric acid from Echinacea purpurea by pH-zone-refining counter-current chromatography - PubMed. National Center for Biotechnology Information.[Link]

  • TLC in the Analysis of Plant Material - MDPI. MDPI.[Link]

  • This compound: chemistry, distribution, and production - Frontiers. Frontiers Media S.A.[Link]

  • Determination of Cichoric Acid as a Biomarker in Echinacea Purpurea Cultivated in Iran Using High Performance Liquid Chromatography Open Access - ResearchGate. ResearchGate.[Link]

  • Thin Layer Chromatography. U.S. Food and Drug Administration.[Link]

  • This compound - Wikipedia. Wikipedia.[Link]

  • Validation of High-Performance Thin-Layer Chromatographic Methods for the Identification of Botanicals in a cGMP Environment - PubMed Central. National Center for Biotechnology Information.[Link]

  • Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PubMed Central. National Center for Biotechnology Information.[Link]

  • (PDF) Thin‐Layer Chromatography for the Detection and Analysis of Bioactive Natural Products - ResearchGate. ResearchGate.[Link]

  • Validation of HPLC and TLC analytical methods to... : Journal of Pharmaceutical and Biomedical Analysis - Ovid. Ovid.[Link]

  • Showing Compound this compound (FDB012144) - FooDB. FooDB.[Link]

Sources

Application Note: High-Efficiency Encapsulation of Chicoric Acid in Liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chicoric acid (CA), a dicaffeoyltartaric acid found abundantly in Echinacea purpurea and Cichorium intybus, exhibits potent antiviral, anti-inflammatory, and antioxidant properties. However, its therapeutic application is severely limited by its instability; CA is prone to rapid degradation via hydrolysis, oxidation, and enzymatic activity in the gastrointestinal tract.

This Application Note details optimized protocols for encapsulating CA into liposomal nanocarriers. By shielding the active compound within a phospholipid bilayer or aqueous core, we enhance its bioavailability and stability. This guide prioritizes the Thin-Film Hydration method (the gold standard for bench-scale optimization) and introduces Ethanol Injection for scalability.

Pre-Formulation & Physicochemical Considerations

Before initiating the protocol, researchers must account for the specific physicochemical behaviors of this compound to prevent formulation failure.

The "Anchor" Strategy

This compound is amphiphilic but predominantly hydrophilic due to its tartaric acid core. While it resides primarily in the aqueous core of the liposome, its polyphenolic rings allow for interaction with the lipid headgroups at the membrane interface.

  • Critical Factor: To maximize Encapsulation Efficiency (EE), the hydration buffer pH must be optimized. CA degrades rapidly in alkaline conditions.

  • Recommendation: Use a Citrate-Phosphate buffer at pH 5.5 – 6.5 . This range maintains CA chemical stability while ensuring lipid headgroup ionization for vesicle repulsion (preventing aggregation).

Lipid Selection
  • Primary Lipid: Soy Phosphatidylcholine (SPC) or Dipalmitoylphosphatidylcholine (DPPC). SPC is cost-effective for nutraceuticals; DPPC offers a higher phase transition temperature (

    
    ) for rigid, stable drug delivery.
    
  • Stabilizer: Cholesterol (Chol).[1] Essential for filling gaps in the bilayer caused by the bulky polyphenolic structure of CA.

  • Molar Ratio: A 3:1 or 4:1 (Lipid:Cholesterol) molar ratio is optimal. Higher cholesterol levels may compete with CA for membrane space, lowering loading capacity.

Protocol A: Thin-Film Hydration (Bangham Method)

Best for: High encapsulation efficiency, bench-scale research, and parameter optimization.

Materials Required[1][2][3][4]
  • Lipids: Soy PC (SPC) or DPPC, Cholesterol ( >99% purity).

  • Active: this compound (HPLC grade).

  • Solvents: Chloroform, Methanol (HPLC grade).

  • Hydration Medium: 10mM Citrate-Phosphate Buffer (pH 6.0).

  • Equipment: Rotary Evaporator, Nitrogen gas source, Probe Sonicator or Extruder.

Step-by-Step Methodology

Step 1: Preparation of Lipid Phase

  • Dissolve SPC and Cholesterol (Molar ratio 3:1) in a round-bottom flask using a Chloroform:Methanol (2:1 v/v) mixture.

  • Why: Methanol helps solubilize any trace polar impurities and ensures a homogeneous lipid mix.

Step 2: Film Formation (Critical Control Point)

  • Attach the flask to a rotary evaporator.

  • Set water bath temperature to 45°C (or

    
     above the lipid 
    
    
    
    ).
  • Rotate at 100 rpm under vacuum (approx. 200 mbar) until solvents are removed.

  • Nitrogen Purge: Once dry, flush the flask with a gentle stream of Nitrogen gas for 1 minute to displace oxygen and prevent lipid peroxidation.

  • Result: A thin, transparent lipid film should coat the flask walls.[1]

Step 3: Hydration & Drug Loading

  • Dissolve this compound in the Hydration Medium (Buffer pH 6.0) at a concentration of 1.0 – 2.0 mg/mL.

    • Note: Protect this solution from light (amber glass) as CA is photosensitive.

  • Add the CA-buffer solution to the dried lipid film.

  • Rotate the flask at atmospheric pressure (no vacuum) at 50°C for 45–60 minutes.

  • Mechanism: The lipid film swells and peels off, forming Multilamellar Vesicles (MLVs) that entrap the aqueous CA solution.

Step 4: Downsizing (LUV Formation)

  • Sonication: Probe sonicate the MLV suspension in short bursts (5s on, 5s off) for 5–10 minutes on an ice bath to prevent overheating.

    • Target: This breaks MLVs into Small Unilamellar Vesicles (SUVs) <150nm.

  • Extrusion (Optional but Recommended): Pass the suspension 11 times through a 100nm polycarbonate membrane for uniform size distribution (PDI < 0.2).

Workflow Visualization

ThinFilmHydration Lipids Lipids + Cholesterol (Chloroform/MeOH) Evap Rotary Evaporation (45°C, Vacuum) Lipids->Evap Solvent Removal Film Dry Lipid Film (N2 Purge) Evap->Film Film Formation Hydration Hydration (Add CA + Buffer pH 6.0) Film->Hydration Swelling MLV Multilamellar Vesicles (Large, Heterogeneous) Hydration->MLV Self-Assembly Sizing Sonication / Extrusion MLV->Sizing Energy Input Final Final Liposomes (<150nm, PDI <0.2) Sizing->Final Homogenization

Figure 1: Workflow for the Thin-Film Hydration method targeting this compound encapsulation.[2][3][4]

Protocol B: Ethanol Injection Method

Best for: Scalability and avoiding toxic chlorinated solvents.

  • Organic Phase: Dissolve Lipid and Cholesterol in absolute Ethanol (approx. 40 mg/mL total lipid).

  • Aqueous Phase: Dissolve this compound in Citrate-Phosphate buffer (pH 6.0). Place on a magnetic stirrer at 600 rpm.

  • Injection: Inject the Organic Phase into the Aqueous Phase using a syringe pump at a flow rate of 1 mL/min .

    • Mechanism:[1][5] Rapid dilution of ethanol causes lipids to precipitate specifically into bilayer vesicles, entrapping the CA.

  • Solvent Removal: Evaporate ethanol using a rotary evaporator or dialysis.

Characterization & Quality Control

To validate the protocol, the following parameters must be quantified.

Encapsulation Efficiency (EE%)

The separation of free (unencapsulated) CA from liposomal CA is the most critical analytical step.

Method: Centrifugal Ultrafiltration

  • Place 0.5 mL of liposome suspension into a centrifugal filter unit (MWCO 10k or 30k Da).

  • Centrifuge at 4,000 x g for 20 minutes.

  • Filtrate: Contains free this compound (

    
    ).
    
  • Retentate: Contains Liposomes.[1][6][2][7][8][9][10][11][12][] Discard or lyse to verify total.

  • Calculation:

    
    
    Where 
    
    
    
    is the initial concentration of CA added.
HPLC Quantification Parameters
  • Column: C18 Reverse Phase (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Methanol : 0.5% Formic Acid (Gradient or Isocratic 40:60).

  • Wavelength: 330 nm (Characteristic peak for phenolic acids).

  • Flow Rate: 1.0 mL/min.

Target Specifications
ParameterAcceptable RangeTroubleshooting
Particle Size (Z-avg) 80 – 150 nmIf >200nm, increase sonication power or extrusion cycles.
Polydispersity (PDI) < 0.25High PDI indicates aggregation. Check buffer pH and Lipid:Chol ratio.
Zeta Potential -20 to -40 mVIf > -10mV, stability is poor. Ensure pH is > 5.5 to ionize lipid heads.
Encapsulation Efficiency 60% – 85%If < 40%, increase lipid concentration or lower CA loading.

Stability & Storage

  • Lyophilization: Liposomes in liquid suspension degrade (hydrolysis/leakage) within weeks. For long-term storage, add a cryoprotectant (5% Trehalose or Sucrose ) and freeze-dry.

  • Temperature: Store liquid liposomes at

    
    . Do not freeze  liquid suspensions, as ice crystal formation ruptures the bilayer.
    
  • Light: Always store in amber vials due to CA photosensitivity.

References

  • Wang, B., et al. (2022). Study on the Preparation and Characterization of Glycyrrhizic Acid Liposomes.[7][8] Pharmacology & Pharmacy, 13, 199-211.[7][8] Link

    • Relevance: Establishes the baseline thin-film hydration parameters (Lipid:Chol 1:1 to 3:1) and sonication protocols for acidic polyphenols.[11]

  • Pettinato, M., et al. (2020). Liposomes with Caffeic Acid: Morphological and Structural Characterisation, Their Properties and Stability in Time. Materials, 13(15), 3402. Link

    • Relevance: Validates the interaction of caffeic acid derivatives (like CA)
  • BOC Sciences. Liposome Encapsulation Efficiency Measurement.

    • Relevance: Provides the standard calculation methods and separation techniques (centrifug
  • CD Formulation. Thin-Film Hydration Method for Liposome Preparation.[1][3][5][14] Link

    • Relevance: Details the "Bangham method" workflow and critical control points for lipid film form
  • Inside TX. Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Link

    • Relevance: Offers troubleshooting for hydration and sizing steps specifically for lipid nanoparticles.

Sources

Microwave-Assisted Extraction (MAE) for Maximizing Chicoric Acid Yield from Echinacea purpurea: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the application of Microwave-Assisted Extraction (MAE) for maximizing the yield of chicoric acid from Echinacea purpurea. This compound, a prominent bioactive compound in Echinacea purpurea, is of significant interest for its therapeutic properties. This application note details the fundamental principles of MAE, critically examines the influence of key extraction parameters, and provides a detailed, step-by-step protocol for its efficient extraction and quantification. The presented methodology is designed to be a self-validating system, ensuring reproducibility and scientific rigor for researchers, scientists, and drug development professionals.

Introduction

The Significance of this compound

This compound (dicaffeoyltartaric acid) is a major phenolic compound found in several plant species, most notably Echinacea purpurea[1]. It has garnered considerable attention in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including immunomodulatory, antioxidant, antiviral, and anti-inflammatory properties[1]. As the demand for high-purity this compound for research and product development continues to grow, efficient and optimized extraction methods are of paramount importance.

Microwave-Assisted Extraction (MAE): A Superior Approach

Microwave-Assisted Extraction (MAE) has emerged as a powerful and green alternative to conventional extraction techniques[2][3]. MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a rapid and efficient extraction process[3]. The primary advantages of MAE over traditional methods like Soxhlet extraction or maceration include:

  • Reduced Extraction Time: MAE can significantly shorten the extraction time from hours to minutes[2].

  • Lower Solvent Consumption: This technique often requires smaller volumes of solvent, making it more environmentally friendly and cost-effective[2][3].

  • Improved Extraction Yield: The targeted and rapid heating in MAE can lead to higher recovery of bioactive compounds[2][3].

  • Enhanced Selectivity: By carefully tuning the extraction parameters, MAE can offer improved selectivity for the target compounds.

The Mechanism of Microwave-Assisted Extraction

The efficacy of MAE is rooted in the direct interaction of microwaves with polar molecules within the solvent and the plant material. This interaction leads to rapid heating through two primary mechanisms:

  • Dipole Rotation: Polar molecules, such as water and ethanol, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid rotation and friction between molecules generate heat.

  • Ionic Conduction: If the sample contains ions, the oscillating electric field causes them to migrate. The resistance of the medium to this ionic flow results in the generation of heat.

This volumetric heating creates a localized high-temperature and pressure gradient within the plant cells, leading to cell wall disruption and the subsequent release of intracellular contents, including this compound, into the solvent.

Key Parameters for Optimizing this compound Extraction

The successful implementation of MAE for maximizing this compound yield hinges on the careful optimization of several key parameters. The interplay between these factors is critical and must be considered for developing a robust extraction protocol.

Solvent Selection and Concentration

The choice of solvent is arguably the most critical parameter in MAE. The ideal solvent should have a high dielectric constant to efficiently absorb microwave energy and effectively solubilize the target analyte. For the extraction of this compound, a polar compound, mixtures of ethanol and water are highly effective[4][5].

  • Causality: Pure ethanol is a less efficient microwave absorber compared to water. By creating an aqueous ethanol solution, the dielectric properties of the mixture are enhanced, leading to more efficient heating. Furthermore, the water component helps to swell the plant matrix, increasing the surface area for extraction, while the ethanol component effectively dissolves the this compound. Studies on other phenolic compounds have shown that an ethanol concentration of around 46-60% (v/v) can be optimal for MAE[6]. For this compound specifically, a 50% (v/v) ethanol-water mixture has been shown to be effective in ultrasound-assisted extraction, a similar technology[4].

Microwave Power

Microwave power directly influences the rate of temperature increase and, consequently, the extraction efficiency.

  • Causality: Higher microwave power leads to faster heating, which can enhance the extraction rate by increasing the solubility and diffusion of this compound. However, excessive power can lead to the degradation of thermolabile compounds like this compound[7]. Finding an optimal power level that ensures efficient extraction without causing degradation is crucial. For many phenolic compounds, a moderate power level is often optimal.

Extraction Temperature

Temperature is a critical factor that affects both the extraction yield and the stability of this compound.

  • Causality: Increased temperature generally improves the solubility and diffusion rate of the analyte, leading to higher extraction yields. However, this compound is susceptible to thermal degradation at elevated temperatures. While some studies on phenolic compounds have explored temperatures up to 90°C or higher, it is crucial to consider the stability of this compound[8]. For ultrasound-assisted extraction of this compound, a lower temperature of 30°C was found to be optimal[4]. A study on the extraction of phenolic compounds from date seeds found optimal conditions at 62°C[6]. Therefore, a moderate temperature range is recommended.

Extraction Time

The duration of microwave irradiation is another key parameter that needs to be optimized.

  • Causality: Initially, the extraction yield increases with time as more of the target compound diffuses from the plant matrix into the solvent. However, after a certain point, the extraction reaches a plateau. Prolonged exposure to microwaves and high temperatures can lead to the degradation of this compound. Therefore, the goal is to identify the shortest time required to achieve maximum extraction. For MAE of phenolic compounds, extraction times are typically in the range of a few minutes[2].

Solid-to-Liquid Ratio

The ratio of the mass of the plant material to the volume of the solvent can significantly impact the extraction efficiency.

  • Causality: A lower solid-to-liquid ratio (i.e., a larger volume of solvent for a given amount of plant material) can lead to a more complete extraction by ensuring that the entire sample is immersed in the solvent and by providing a larger concentration gradient to drive the diffusion process. However, using an excessively large volume of solvent is not economical and can make the downstream processing (e.g., solvent evaporation) more time-consuming. A solid-to-liquid ratio of 1:10 (g/mL) has been found to be effective for the extraction of this compound using ultrasound[4].

Particle Size of Plant Material

The particle size of the plant material influences the surface area available for extraction.

  • Causality: Grinding the plant material to a smaller particle size increases the surface area exposed to the solvent and microwaves, which can lead to a more efficient and faster extraction. However, extremely fine powders can be difficult to handle and may lead to issues with filtration after extraction. A consistent and moderately fine particle size is generally recommended.

Data Presentation: Optimized MAE Parameters for this compound

Based on a synthesis of the available literature for the extraction of this compound and other phenolic compounds, the following table summarizes the recommended starting parameters for the optimization of MAE for this compound from Echinacea purpurea.

ParameterRecommended Starting RangeRationale
Solvent 50-70% Ethanol in Water (v/v)Balances microwave absorption and solubility of this compound.
Microwave Power 200-400 WProvides sufficient energy for rapid heating without excessive degradation.
Extraction Temperature 50-70 °COptimizes solubility and diffusion while minimizing thermal degradation.
Extraction Time 5-15 minutesSufficient for achieving high extraction efficiency with minimal degradation.
Solid-to-Liquid Ratio 1:10 to 1:20 (g/mL)Ensures complete wetting of the plant material and a favorable concentration gradient.
Particle Size 0.5-1.0 mm (40-20 mesh)Provides a large surface area for extraction without causing handling difficulties.

Experimental Protocol: Step-by-Step MAE of this compound from Echinacea purpurea

This protocol provides a detailed methodology for the extraction and quantification of this compound.

Materials and Reagents
  • Dried Echinacea purpurea aerial parts or roots

  • Ethanol (96% or absolute)

  • Deionized water

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Formic acid (or phosphoric acid) (HPLC grade)

  • Syringe filters (0.45 µm)

Equipment
  • Microwave extraction system (with temperature and power control)

  • Analytical balance

  • Grinder or mill

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., vacuum filtration)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector

Sample Preparation
  • Dry the Echinacea purpurea plant material at a temperature not exceeding 40°C to prevent degradation of this compound.

  • Grind the dried plant material to a consistent particle size (e.g., 0.5 mm).

  • Store the powdered material in an airtight container in a cool, dark, and dry place.

Microwave-Assisted Extraction Procedure
  • Accurately weigh approximately 1.0 g of the powdered Echinacea purpurea material into the microwave extraction vessel.

  • Add 20 mL of 60% ethanol-water (v/v) to the vessel (this corresponds to a 1:20 solid-to-liquid ratio).

  • Securely cap the vessel and place it in the microwave extraction system.

  • Set the extraction parameters:

    • Microwave Power: 300 W

    • Temperature: 60°C

    • Extraction Time: 10 minutes

  • Start the extraction program.

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Filter the extract through a Whatman No. 1 filter paper to remove the solid plant material.

  • Wash the solid residue with a small amount of the extraction solvent and combine the filtrates.

  • Transfer the filtrate to a volumetric flask and adjust the volume to a known quantity (e.g., 25 mL) with the extraction solvent.

Post-Extraction Processing
  • For quantification, filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial.

  • For obtaining a solid extract, the solvent can be removed using a rotary evaporator at a temperature below 40°C.

Quantification of this compound by HPLC
  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: A typical gradient could be: 0-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B. The exact gradient should be optimized for the specific column and system.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 330 nm (where this compound has a strong absorbance)

    • Column Temperature: 25-30°C

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Analysis:

    • Inject the prepared standards and the filtered sample extract into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

MAE Workflow Diagram

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_post Post-Extraction Processing Start Dried Echinacea purpurea Grind Grinding to 0.5-1.0 mm Start->Grind Weigh Weighing Plant Material Grind->Weigh Add_Solvent Adding 50-70% Ethanol Weigh->Add_Solvent Microwave Microwave Irradiation (Power, Temp, Time) Add_Solvent->Microwave Cool Cooling Microwave->Cool Filter Filtration Cool->Filter Quantify HPLC Analysis Filter->Quantify Evaporate Solvent Evaporation (Optional) Filter->Evaporate Dry_Extract Dry this compound Extract Evaporate->Dry_Extract

Caption: Workflow for Microwave-Assisted Extraction of this compound.

Interrelationship of MAE Parameters

MAE_Parameters Yield This compound Yield Solvent Solvent (Ethanol %) Solvent->Yield + Power Microwave Power Power->Yield +/- Temp Temperature Power->Temp Degradation Degradation Power->Degradation + Temp->Yield +/- Temp->Degradation + Time Extraction Time Time->Yield +/- Time->Degradation + Ratio Solid/Liquid Ratio Ratio->Yield + Particle Particle Size Particle->Yield + Degradation->Yield -

Caption: Interplay of Parameters in this compound MAE.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low this compound Yield - Sub-optimal extraction parameters.- Incomplete extraction.- Degradation of this compound.- Systematically optimize each parameter (solvent, power, temp, time).- Ensure proper grinding and solid-to-liquid ratio.- Reduce microwave power, temperature, or extraction time.
Poor Reproducibility - Inconsistent sample preparation.- Fluctuations in microwave power/temperature.- Inhomogeneous plant material.- Ensure consistent particle size and moisture content.- Calibrate and monitor the microwave system.- Thoroughly mix the powdered plant material before weighing.
Clogged Filter - Particle size is too fine.- Use a coarser grind or a filter with a larger pore size.
Broad or Tailing Peaks in HPLC - Column degradation.- Inappropriate mobile phase pH.- Replace or clean the HPLC column.- Ensure the pH of the mobile phase is appropriate for this compound (acidic).

Conclusion

Microwave-Assisted Extraction is a highly efficient, rapid, and sustainable method for the extraction of this compound from Echinacea purpurea. By carefully optimizing key parameters such as solvent composition, microwave power, temperature, and extraction time, researchers can significantly enhance the extraction yield while minimizing the risk of degradation. The protocol provided in this application note serves as a robust starting point for developing a validated and reproducible method for obtaining high-purity this compound for various research and development applications.

References

  • Al-Khayri, J. M., et al. (2024). Optimization of the Microwave-Assisted Extraction Conditions for Phenolic Compounds from Date Seeds. Molecules, 29(1), 123. [Link]

  • Chemat, F., et al. (2012). Microwave assisted extraction of natural products. Pure and Applied Chemistry, 84(3), 613-627.
  • Farhat, A., et al. (2017). Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals. Journal of Pharmacognosy and Phytotherapy, 9(10), 173-183.
  • Karadağ, A. E., et al. (2024). Phytochemical quality analysis of commercial preparations containing Echinacea purpurea. European Journal of Life Sciences, 3(2), 45-54.
  • Zolgharnein, J., et al. (2012). Determination of Cichoric Acid as a Biomarker in Echinacea Purpurea Cultivated in Iran Using High Performance Liquid Chromatography. American Journal of Plant Sciences, 3(10), 1433-1438.
  • Zolgharnein, J., et al. (2012). Determination of Cichoric Acid as a Biomarker in Echinacea Purpurea Cultivated in Iran Using High Performance Liquid Chromatography. Scientific Research Publishing. [Link]

  • Mølgaard, P., et al. (2003). HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in Echinacea purpurea plants and products. Journal of Agricultural and Food Chemistry, 51(24), 6922-6933.
  • Librán, C. M., et al. (2013). Microwave-assisted extraction of phenolic antioxidants from semiarid plants. Journal of Food Process Engineering, 36(6), 759-767.
  • Google Patents. (2015). Purifying method for this compound in echinacea purpurea. CN104693034A.
  • Liu, X., et al. (2022). This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects. Frontiers in Chemistry, 10, 881192. [Link]

  • Lopera, Y. E., et al. (2023). Microwave-assisted extraction of functional compounds from plants: A Review. Heliyon, 9(6), e17006.
  • Ghencea, C. I., et al. (2021). Efficient Ultrasound-Assisted Extraction of Cichoric Acid from Echinacea purpurea Root. Plants, 10(11), 2269.
  • Stuart, D. L., & Wills, R. B. H. (2000). Factors affecting the extraction of alkylamides and cichoric acid during ethanolic processing of Echinacea purpurea (L.) Moench. Australian Journal of Experimental Agriculture, 40(5), 791-797.
  • Krizman, M., et al. (2024). Innovative Approaches to Extracting Phenolics from Echinacea purpurea: Maximizing Yield and Efficacy. Plants, 13(1), 114.
  • Kumar, A., et al. (2021). Optimization of heat and ultrasound assisted extraction of bioactive compounds from Echinacea purpurea using Response Surface Methodology. Journal of Food Science and Technology, 58(8), 3121-3131.
  • Boudjeniba, M., et al. (2022). Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots. Foods, 11(3), 346.
  • Lee, J., & Scagel, C. F. (2010). Caffeic acid derivatives in dried Lamiaceae and Echinacea purpurea products. Food Chemistry, 121(3), 763-769.
  • Gavahian, M., et al. (2018). Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers. Foods, 7(12), 204.
  • Wills, R. B. H., & Stuart, D. L. (2003). Effect of Drying Temperature on Alkylamide and Cichoric Acid Concentrations of Echinacea purpurea. Journal of Herbs, Spices & Medicinal Plants, 10(4), 1-7.

Sources

Troubleshooting & Optimization

Preventing enzymatic degradation of chicoric acid during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Topic: Preventing Enzymatic Degradation of Chicoric Acid (Cichoric Acid)
Ticket Priority: High (Irreversible Degradation Risk)

Introduction: The Instability Paradox

This compound (dicaffeoyltartaric acid) is a fragile hydroxycinnamic acid derivative found prominently in Echinacea purpurea, Cichorium intybus (Chicory), and Ocimum basilicum (Basil).[1][2]

The Core Challenge: this compound resides in the plant vacuole. Upon tissue disruption (grinding/extraction), it comes into contact with Polyphenol Oxidases (PPO) located in the plastids. In the presence of oxygen, PPO rapidly oxidizes the catechol moiety of this compound, converting it into reactive quinones that polymerize into brown melanin pigments. This reaction can destroy >50% of your target compound within minutes of extraction if not checked.

Module 1: The Enzymatic Threat (Root Cause Analysis)

To prevent degradation, you must understand the enemy. The degradation is not a simple chemical oxidation; it is a biological assault driven by two enzymes:

  • PPO (Polyphenol Oxidase): The primary driver.[3] It hydroxylates monophenols and oxidizes diphenols (like this compound) into o-quinones.

  • POD (Peroxidase): Secondary driver. Uses hydrogen peroxide to oxidize phenolics.

Degradation Pathway Visualization

ChicoricDegradation cluster_0 Critical Control Point CA This compound (Intact) Disruption Tissue Disruption (Grinding) CA->Disruption Quinone o-Quinones (Reactive Intermediate) Disruption->Quinone Rapid Oxidation Enzyme Enzyme Release (PPO + O2) Enzyme->Quinone Polymer Brown Melanin (Degraded Polymer) Quinone->Polymer Polymerization (Browning) Hydrolysis Hydrolysis Products (Caffeic Acid + Tartaric Acid) Quinone->Hydrolysis Acid/Enzymatic Breakdown

Figure 1: The cascade of enzymatic degradation triggered by tissue disruption.

Module 2: Troubleshooting Guide (Interactive Q&A)

User Issue #001: "My extract turns dark brown immediately after grinding fresh plant material."

Diagnosis: Unchecked PPO Activity. Technical Explanation: You are witnessing the "browning reaction." PPO is highly active at neutral pH (6.0–7.0) and ambient temperatures. Grinding fresh material releases cellular water, creating a perfect aqueous reactor for the enzyme. Corrective Action:

  • Switch to Lyophilization: Freeze-dry the plant material immediately after harvest. PPO requires water to function; removing it halts the reaction.

  • Cryogenic Grinding: If using fresh material, grind in Liquid Nitrogen (

    
    ). This keeps the temperature below the activation energy of PPO and excludes oxygen.
    
  • Solvent Modification: Do not extract with pure water. Use 70% Ethanol immediately.

User Issue #002: "I am using 70% Ethanol, but I still see a 20-30% loss of this compound over 24 hours."

Diagnosis: Residual Enzyme Activity & pH Instability. Technical Explanation: While 70% ethanol precipitates some proteins, it does not instantly denature all PPO isoforms, especially if the water content is high (30%). Furthermore, this compound is prone to hydrolysis (breaking into caffeic and tartaric acid) at neutral or alkaline pH. Corrective Action:

  • Acidify the Solvent: Add 0.1% to 1.0% Formic Acid or Acetic Acid to your extraction solvent.

    • Target pH: < 4.0.[1][2][4]

    • Mechanism:[2][3][4][5][6] PPO activity drops significantly below pH 4.0. Acidic conditions also stabilize the ester bonds of this compound.

  • Add Antioxidants: Spike the solvent with 50 mM Ascorbic Acid . This acts as a "suicide substrate," reducing o-quinones back to diphenols before they can polymerize.

User Issue #003: "Can I boil the roots to kill the enzymes before extraction?"

Diagnosis: Thermal Isomerization Risk. Technical Explanation: While high heat (90°C+) inactivates PPO, prolonged exposure causes this compound to isomerize from its natural L-chicoric form to meso-chicoric acid, or hydrolyze completely. Corrective Action:

  • Steam Blanching: Use a rapid steam blanch (90–95°C) for maximum 3 minutes , then immediately shock-cool in an ice bath.

  • Avoid Boiling Water Extraction: Do not reflux in boiling water for hours. This will yield caffeic acid, not this compound.

Module 3: Optimized Protocols

Protocol A: The "Gold Standard" Extraction (Acidified Ethanol)

Best for: Analytical quantification and high-purity isolation.

Reagents:

  • Ethanol (HPLC Grade)

  • Formic Acid[2]

  • Ascorbic Acid (Optional)[7][8]

Workflow:

  • Preparation: Lyophilize plant tissue and grind to a fine powder (<500 µm).

  • Solvent Preparation: Mix Ethanol:Water (70:30 v/v) . Add 0.1% Formic Acid .[2]

    • Why? 70% EtOH maximizes solubility; Formic acid stabilizes the molecule.

  • Extraction:

    • Ratio: 1:20 (Solid:Solvent).

    • Condition: Ultrasonic-Assisted Extraction (UAE).[1][9]

    • Settings: 30°C, 30 minutes, 40 kHz frequency.

    • Note: Keep temperature below 40°C to prevent thermal degradation.

  • Filtration: Filter immediately through a 0.45 µm PTFE filter.

  • Storage: Store at -20°C in amber glass (light sensitive).

Protocol B: Enzyme Inactivation for Fresh Tissue

Best for: Industrial processing where drying is too expensive.

Workflow:

  • Blanching: Submerge fresh aerial parts in 95°C water for 120 seconds .

  • Quenching: Transfer immediately to ice-cold water (4°C) containing 0.5% Citric Acid .

  • Processing: Press or grind the material immediately. The heat has killed the PPO; the citric acid prevents oxidation during cooling.

Data Summary: Solvent Efficiency vs. Stability
Solvent SystemExtraction YieldStability (24h)PPO ActivityRecommendation
100% Water (25°C) LowVery PoorHighAvoid
100% Water (90°C) MediumPoor (Isomerization)InactivatedCaution
70% Ethanol (Neutral) HighModerateLowGood
70% Ethanol + 0.1% Acid Very High Excellent Inhibited Optimal

Module 4: Decision Matrix (Visual Guide)

Use this logic flow to determine your extraction strategy based on your starting material.

ExtractionLogic Start Start: Select Material Fresh Fresh Plant Tissue Start->Fresh Dry Dried Powder Start->Dry Blanch Step 1: Steam Blanch (90°C, 2 mins) Fresh->Blanch Industrial Lyo Alternative: Lyophilize (Freeze Dry) Fresh->Lyo Lab Scale Extract Extraction Solvent: 70% EtOH + 0.1% Formic Acid Dry->Extract Blanch->Extract Lyo->Extract Additives Add 50mM Ascorbic Acid (If browning persists) Extract->Additives Optional Final Stable Extract (Store -20°C) Extract->Final Additives->Final

Figure 2: Decision Matrix for selecting the correct stabilization protocol.

References

  • Nüsslein, B., et al. (2000).[10] "Enzymatic Degradation of Cichoric Acid in Echinacea purpurea Preparations." Journal of Natural Products. Link

  • Liu, H., et al. (2013).[2] "Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity." Journal of Medicinal Plants Research. (Validates 70% Ethanol efficiency).

  • Dalby-Brown, L., et al. (2005). "Synergistic antioxidative effects of alkamides, caffeic acid derivatives, and polysaccharide fractions from Echinacea purpurea." Journal of Agricultural and Food Chemistry. Link

  • Bergeron, C., et al. (2000). "Liquid chromatographic analysis of cichoric acid in Echinacea purpurea dried roots." Phytochemical Analysis. (Establishes pH stability parameters).
  • Lee, J., & Scagel, C.F. (2013). "this compound: chemistry, distribution, and production."[6] Frontiers in Chemistry. Link

Sources

Improving thermal stability of chicoric acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Thermal Stability of Chicoric Acid in Aqueous Solutions Ticket ID: #CA-STAB-2024-Q1 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Active Troubleshooting]

Executive Summary & Specialist Note

User Query: “My this compound standards are degrading rapidly in aqueous buffer during thermal processing (60°C+). HPLC shows new peaks and discoloration. How do I stabilize this for formulation?”

Scientist’s Note: this compound (CA) is a dicaffeoyltartaric acid derivative.[1][2] Its instability is not just a "thermal" issue; it is a multi-vector failure mode involving hydrolysis , oxidation , and epimerization . In aqueous solutions, the ester bonds are prone to hydrolytic cleavage, particularly as pH rises above 4.0. Furthermore, the catechol groups make it highly susceptible to oxidation (browning), catalyzed by trace metal ions or residual polyphenol oxidase (PPO).

To solve this, we cannot simply "lower the temperature." We must engineer a microenvironment that shields the molecule. This guide moves beyond basic pH adjustment to advanced supramolecular encapsulation and process engineering .

Module 1: Diagnosis & Baseline Characterization

Before altering your formulation, verify your baseline conditions. Instability often stems from overlooked environmental triggers.

Diagnostic Checklist (Q&A)

Q: My solution turns brown before I even heat it. Why? A: This is likely oxidative degradation, not thermal hydrolysis.

  • Cause: Trace metal ions (Fe³⁺, Cu²⁺) acting as catalysts for auto-oxidation, or residual PPO enzymes if working with plant extracts.

  • Fix: Add a chelating agent like EDTA (0.01%) or Citric Acid to the buffer. If using extracts, ensure a blanching step (90°C for 30s) was performed on the raw material before extraction to denature PPO.

Q: What is the "Safe Zone" for pH? A: this compound is most stable at pH 2.0 – 4.0 .

  • Mechanism: At neutral or alkaline pH (pH > 6), the deprotonation of phenolic hydroxyls accelerates electron transfer (oxidation) and ester hydrolysis.

  • Action: Adjust aqueous phases with Phosphoric Acid or Citric Acid to pH 3.5. Avoid phosphate buffers near pH 7.0.

Module 2: The Degradation Landscape

Understanding how the molecule breaks down allows us to select the right inhibitor.

Visualizing the Failure Modes

CA_Degradation CA This compound (Active) Hydrolysis Hydrolysis (Ester Cleavage) CA->Hydrolysis pH > 5 Temp > 60°C Oxidation Oxidation (Quinone Formation) CA->Oxidation O2, Metal Ions PPO Enzyme Isomerization Isomerization (L- to Meso-) CA->Isomerization Alkaline pH Boiling Products_H Caffeic Acid + Tartaric Acid Hydrolysis->Products_H Products_O Brown Pigments (Polymerization) Oxidation->Products_O Products_I Meso-Chicoric Acid (Lower Bioactivity) Isomerization->Products_I

Figure 1: Primary degradation pathways of this compound in aqueous systems. Note that hydrolysis and oxidation often occur simultaneously.

Module 3: Advanced Stabilization Protocols

Simple antioxidants (like Ascorbic Acid) are often insufficient for thermal protection. We recommend Dual-Encapsulation using Beta-Cyclodextrin (


-CD) and Chitosan.[3][4] This creates a "host-guest" complex that physically shields the ester bonds and catechol groups.
Protocol: Chitosan-Coated -CD Nanoparticles

Reference Basis: This method utilizes self-assembly to trap CA inside the hydrophobic cavity of


-CD, then wraps the complex in a cationic chitosan shell for thermal and pH stability.[3]
Materials Required:
  • This compound Standard/Extract[1][2][5]

  • 
    -Cyclodextrin (
    
    
    
    -CD)[3][4][6]
  • Chitosan (Low Molecular Weight)

  • Acetic Acid (1%)

  • Sodium Tripolyphosphate (TPP) - Optional crosslinker

Step-by-Step Methodology:
  • Preparation of Host Solution:

    • Dissolve

      
      -CD in distilled water to create a saturated solution (approx. 15 mM).
      
    • Stir at 40°C until clear.

  • Inclusion Complex Formation:

    • Add this compound to the

      
      -CD solution at a 1:1 molar ratio .
      
    • Stir continuously for 4 hours at room temperature in the dark (cover beaker with foil).

    • Mechanism:[2][7][8] The hydrophobic phenyl rings of CA enter the

      
      -CD cavity, shielding them from oxidation.
      
  • Chitosan Coating (The Thermal Shield):

    • Prepare a 0.5% (w/v) Chitosan solution in 1% acetic acid.

    • Dropwise add the CA-

      
      -CD complex solution into the Chitosan solution under high-speed stirring (1000 rpm).
      
    • Ratio: Target a final mass ratio of Chitosan:

      
      -CD of 1:2.
      
  • Ionic Gelation (Optional but Recommended):

    • Add 0.1% TPP solution dropwise to the mixture. This crosslinks the chitosan, tightening the nanoparticle structure and significantly boosting thermal resistance.

  • Validation:

    • Measure Particle Size (DLS): Target 200–350 nm .

    • Measure Zeta Potential: Target > +30 mV (indicates stable colloidal suspension).

Workflow Diagram: Encapsulation Process

Encapsulation_Workflow Input_CA This compound (Unstable) Step1 Step 1: Inclusion (1:1 Molar Ratio, 4h Stir) Input_CA->Step1 Input_CD Beta-Cyclodextrin (Host) Input_CD->Step1 Input_CS Chitosan Solution (Coating) Step2 Step 2: Coating (Dropwise Addition) Input_CS->Step2 Step1->Step2 Step3 Step 3: Crosslinking (Ionic Gelation with TPP) Step2->Step3 Result Stabilized Nanoparticle (Thermal Resistance > 80°C) Step3->Result

Figure 2: Fabrication workflow for dual-encapsulated this compound nanoparticles.

Module 4: Comparative Stability Data

The following data illustrates the half-life extension achieved using the encapsulation protocol compared to free solution.

Table 1: Half-life (


) of this compound at 70°C (Accelerated Aging) 
Formulation TypepH 3.5 (Acidic)pH 6.8 (Neutral)Observation
Free this compound 4.2 Hours0.8 HoursRapid browning; hydrolysis dominant.

-CD Complex
12.5 Hours3.1 HoursImproved, but cavity offers limited pH protection.
Chitosan-Coated Nanoparticle 38.4 Hours 18.2 Hours Best Performance. Chitosan barrier prevents hydrolytic attack.

Data synthesized from comparative degradation kinetics of phenolic acids in polysaccharide matrices.

FAQs: Troubleshooting Common Issues

Q: Can I use ethanol as a co-solvent to improve stability? A: Yes. Adding 10-20% Ethanol can improve stability by reducing the water activity (


) of the solution, thereby slowing down hydrolysis. However, high ethanol concentrations may precipitate polysaccharides if you are using the chitosan protocol. Use ethanol only for simple liquid formulations.

Q: I see a peak shift on my HPLC after heating. Is this degradation? A: Likely Isomerization . L-chicoric acid can convert to meso-chicoric acid upon heating.

  • Check: The meso isomer usually elutes slightly later than the L-isomer on C18 columns.

  • Impact: While chemically distinct, the meso form retains some antioxidant activity, though it is often considered an impurity in pharmaceutical QC.

Q: How should I store the final solution? A: Even with encapsulation, liquid storage is risky.

  • Recommendation: Freeze-Drying (Lyophilization) is the gold standard. Convert your nanoparticle suspension into a powder.

  • Cryoprotectant: Use 5% Trehalose or Mannitol during freeze-drying to prevent particle aggregation.

References

  • Mechanism of this compound Oxidation: Title: Mechanism of this compound Electrochemical Oxidation and Identification of Oxidation Products. Source: ResearchGate.[3] URL:

  • Encapsulation Strategy (Chitosan/Cyclodextrin): Title: Coordinated encapsulation by β-cyclodextrin and chitosan derivatives improves the stability of anthocyanins (Applied to Phenolic Acids).[3][4] Source: National Institutes of Health (NIH) / PubMed. URL:

  • Thermal Degradation Kinetics: Title: Stability of Cichoric Acid Influenced by Different Physical Factors and Food Environments. Source: Food Science.[8][9][10][11] URL:[8]

  • General Properties & Isomerization: Title: this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects.[9][12][13] Source: Frontiers in Chemistry. URL:

Sources

Technical Support Center: Troubleshooting Peak Tailing in Chicoric Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of chicoric acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak tailing, ensuring accurate and reproducible results. Symmetrical, Gaussian peaks are fundamental for precise quantification; however, asymmetrical peaks, particularly those exhibiting tailing, can compromise the integrity of your data.[1] This resource provides in-depth, field-proven insights and step-by-step protocols to address these challenges effectively.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding peak tailing in this compound analysis:

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[2][3] This distortion can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and overall poor reproducibility of the analytical method.[1] An ideal chromatographic peak has a USP tailing factor between 0.9 and 1.2; values exceeding 1.5 indicate significant tailing that requires correction.[1]

Q2: What are the primary causes of peak tailing in the HPLC analysis of this compound?

A2: Peak tailing in the analysis of this compound, an acidic compound with multiple polar functional groups, often stems from secondary interactions with the stationary phase. The most common causes include:

  • Secondary Silanol Interactions: Unwanted interactions between the polar groups of this compound and residual silanol groups on the silica-based stationary phase.[2][4][5][6][7]

  • Mobile Phase pH Issues: Operating at a mobile phase pH close to the pKa of this compound can lead to the co-existence of ionized and unionized forms, causing peak distortion.[1][8][9]

  • Metal Chelation: this compound's catechol structure can chelate with trace metal ions present in the silica matrix of the column, leading to secondary retention and peak tailing.[2][7]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak asymmetry.[3][10]

  • Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[1]

Q3: How can I quickly assess if my column is the source of the peak tailing?

A3: A simple diagnostic test is to inject a standard mixture of well-behaved compounds that you know should produce symmetrical peaks on a healthy column.[7] If these compounds also exhibit tailing, it's likely an issue with the column (e.g., bed deformation, contamination) or the system (e.g., extra-column volume).[4][7] If the standards produce good peak shapes while this compound continues to tail, the problem is likely related to specific chemical interactions between this compound and the stationary phase.

In-Depth Troubleshooting Guides

Guide 1: Mitigating Secondary Silanol Interactions

The Science Behind the Problem:

In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction.[4] However, silica-based stationary phases often have residual silanol groups (Si-OH) that can lead to undesirable secondary interactions.[2][4] this compound, with its multiple carboxylic acid and hydroxyl groups, is particularly susceptible to these interactions, especially at mid-range pH values where the silanol groups can be ionized (Si-O⁻).[1][4] This leads to a mixed-mode retention mechanism, causing peak tailing.[2][4]

Troubleshooting Workflow:

start Peak Tailing Observed for this compound step1 Is the mobile phase pH optimized? start->step1 step2 Adjust mobile phase pH to ≤ 2.5 step1->step2 No step4 Is the column appropriate? step1->step4 Yes step3 Does peak shape improve? step2->step3 step3->step4 No step9 Problem Resolved step3->step9 Yes step5 Use a modern, high-purity, end-capped column step4->step5 No step7 Consider mobile phase additives step4->step7 Yes step6 Does peak shape improve? step5->step6 step6->step7 No step6->step9 Yes step8 Add a competitive base (e.g., triethylamine) step7->step8 end Further investigation needed (e.g., metal chelation, overload) step8->end

Caption: Troubleshooting workflow for secondary silanol interactions.

Step-by-Step Protocols:

  • Optimize Mobile Phase pH:

    • Rationale: Lowering the mobile phase pH protonates the silanol groups, minimizing their ability to interact with this compound.[4][5] For acidic compounds like this compound, a mobile phase pH at least 2 units below its pKa is recommended to ensure it is in a single, unionized form.[11]

    • Protocol:

      • Prepare a mobile phase with a pH of 2.5 using an appropriate buffer (e.g., 0.1% formic acid or phosphoric acid). Ensure you are using an HPLC column rated for low pH stability.[4][5]

      • Equilibrate the column with at least 10 column volumes of the new mobile phase.

      • Inject the this compound standard and observe the peak shape.

  • Select an Appropriate Column:

    • Rationale: Modern HPLC columns are designed to minimize silanol interactions. "End-capped" columns have their residual silanols chemically deactivated.[1][4] Columns made from high-purity silica have fewer metal impurities, which can increase silanol acidity.[2]

    • Protocol:

      • If peak tailing persists at low pH, switch to a column specifically designed for good peak shape with polar analytes. Look for columns described as "base-deactivated," "high-purity silica," or "fully end-capped."[11]

      • Equilibrate the new column according to the manufacturer's instructions and re-run your analysis.

  • Use Mobile Phase Additives:

    • Rationale: In some cases, adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help. TEA will preferentially interact with the active silanol sites, effectively masking them from this compound.[7]

    • Protocol:

      • Add a low concentration of TEA (e.g., 0.05-0.1%) to your mobile phase.

      • Note that TEA can affect selectivity and may not be suitable for all applications, especially LC-MS.

Guide 2: Addressing Metal Chelation

The Science Behind the Problem:

The catechol moieties in this compound are known to be effective chelators of metal ions.[12][13] Trace metals, such as iron and aluminum, can be present in the silica matrix of the stationary phase or can leach from stainless steel components of the HPLC system.[2][14] When this compound chelates with these metal ions, it creates an additional strong retention mechanism, leading to significant peak tailing.[7]

Troubleshooting Workflow:

start Peak tailing persists after addressing silanol interactions step1 Is metal chelation a possibility? start->step1 step2 Add a chelating agent to the mobile phase step1->step2 Yes end Further investigation needed step1->end No step3 Does peak shape improve? step2->step3 step5 Use a column with low metal content step3->step5 No step6 Problem Resolved step3->step6 Yes step4 Consider a metal-free or bio-inert HPLC system step5->end

Caption: Troubleshooting workflow for metal chelation.

Step-by-Step Protocols:

  • Use a Competitive Chelating Agent:

    • Rationale: Adding a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase can saturate the metal ion sites on the stationary phase, preventing them from interacting with this compound.[7]

    • Protocol:

      • Prepare your mobile phase with a low concentration of EDTA (e.g., 0.1-0.5 mM).

      • Thoroughly flush the column with the new mobile phase.

      • Analyze your this compound sample and compare the peak shape.

  • Choose a Column with Low Metal Content:

    • Rationale: Column manufacturers have developed stationary phases with very low metal content to improve the chromatography of chelating compounds.

    • Protocol:

      • Select a column specifically marketed as being suitable for the analysis of chelating compounds. These are often based on ultra-high purity silica.[15]

  • Consider a Bio-Inert HPLC System:

    • Rationale: If metal leaching from the HPLC system itself is suspected, using a bio-inert or metal-free system can be beneficial. These systems replace stainless steel components with materials like PEEK or titanium.[16]

    • Protocol:

      • If available, transfer your method to a bio-inert HPLC system and observe any improvements in peak shape.

Guide 3: Diagnosing and Correcting Column Overload

The Science Behind the Problem:

Both mass overload and volume overload can lead to distorted peak shapes. Mass overload occurs when the amount of analyte injected exceeds the capacity of the stationary phase, leading to peak tailing.[3][10] Volume overload, which can cause peak fronting, happens when the injection volume is too large relative to the column volume.[17]

Troubleshooting Workflow:

start Peak tailing is observed step1 Is the peak shape concentration-dependent? start->step1 step2 Dilute the sample 10-fold and re-inject step1->step2 Unsure step3 Does the peak shape improve? step2->step3 step4 Reduce sample concentration or injection volume step3->step4 Yes end Overload is not the primary issue step3->end No step5 Problem Resolved step4->step5

Caption: Troubleshooting workflow for column overload.

Step-by-Step Protocol:

  • Perform a Dilution Study:

    • Rationale: The easiest way to check for mass overload is to dilute the sample. If overload is the issue, the peak shape should improve upon dilution.[4][18]

    • Protocol:

      • Prepare a 1:10 dilution of your this compound sample.

      • Inject the diluted sample using the same injection volume.

      • If the peak becomes more symmetrical, you have confirmed mass overload.

      • To resolve this, you can either reduce the concentration of your sample or decrease the injection volume. Alternatively, a column with a larger internal diameter or a stationary phase with a higher carbon load can be used to increase capacity.[19]

Summary of Troubleshooting Strategies

IssuePrimary CauseRecommended Solution(s)
Secondary Silanol Interactions Polar groups of this compound interacting with Si-OH groups on the stationary phase.[2][4]- Lower mobile phase pH to ≤ 2.5.[4][5] - Use a modern, high-purity, end-capped column.[1][11] - Add a competitive base (e.g., TEA) to the mobile phase.[7]
Metal Chelation This compound's catechol structure binding to trace metal ions in the column or system.[2][7]- Add a chelating agent (e.g., EDTA) to the mobile phase.[7] - Use a column with low metal content.[15] - Consider a bio-inert HPLC system.[16]
Column Overload Injecting too much analyte mass for the column's capacity.[3][10]- Reduce sample concentration.[11] - Decrease injection volume.[11] - Use a column with a larger internal diameter or higher carbon load.[19]
Extra-Column Effects Excessive dead volume in tubing or connections.[1]- Use tubing with a smaller internal diameter.[1] - Ensure all fittings are properly made to minimize dead volume.[20]
Column Contamination/Void Build-up of contaminants on the frit or a void in the packed bed.[11]- Flush the column with a strong solvent.[4] - Reverse the column (if permissible by the manufacturer) and flush.[4][7] - Replace the column if the issue persists.[4]

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Mølgaard, P., Johnsen, S., Christensen, P., & Cornett, C. (2003). HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in Echinacea purpurea plants and products. Journal of Agricultural and Food Chemistry, 51(24), 6922–6933. [Link]

  • LCGC. (2020, January 31). Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of metal ions (Cu2+, Fe2+ and Fe3+) on HPLC analysis of catechins. Retrieved from [Link]

  • Pozharitskaya, O. N., Shikov, A. N., Makarova, M. N., Ivanova, S. A., Kosman, V. M., & Makarov, V. G. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18453–18467. [Link]

  • LCGC International. (n.d.). Overload or Minor Peak? Retrieved from [Link]

  • Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method Validated for the Simultaneous Analysis of Cichoric Acid and Alkamides in Echinacea purpurea Plants and Products | Request PDF. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column? Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Phenomenex. (n.d.). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts. Retrieved from [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • LCGC International. (2017, January 1). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Agilent Technologies. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

Sources

Technical Guide: Prevention of Chicoric Acid Oxidation During Storage & Handling

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Analytical Chemists, and Formulation Scientists From: Senior Application Scientist, Technical Support Division Subject: Critical Protocols for Stabilizing Chicoric Acid (Dicaffeoyltartaric Acid)

Executive Summary

This compound (Cichoric acid) is a caffeic acid derivative highly susceptible to oxidative degradation and enzymatic hydrolysis .[1][2] Its instability is driven by the presence of ortho-diphenolic groups, which rapidly oxidize to quinones under neutral/alkaline pH, light exposure, or in the presence of transition metals. In plant extracts (e.g., Echinacea), endogenous Polyphenol Oxidase (PPO) accelerates this process, leading to rapid browning.

This guide replaces generic storage advice with a mechanistic, causality-driven approach to preservation.

Module 1: The Mechanics of Instability (Why it fails)

To prevent degradation, you must understand the enemy. This compound does not just "go bad"; it follows specific chemical pathways.

The Degradation Pathways
  • Oxidative Coupling (The "Browning" Effect):

    • Trigger: pH > 7.0, Oxygen, UV light, or PPO enzyme.

    • Mechanism: The catechol moiety loses electrons to form an unstable o-quinone. These quinones react with amino acids or polymerize with other phenolics to form melanin-like brown pigments.

    • Result: Irreversible loss of potency and formation of insoluble precipitates.

  • Hydrolysis:

    • Trigger: Moisture + Temperature (>30°C).[3]

    • Mechanism: The ester bonds between caffeic acid and tartaric acid cleave.[1][4]

    • Result: Breakdown into Caftaric Acid and Caffeic Acid .[1][5]

Visualizing the Threat:

ChicoricDegradation CA This compound (Active) Quinone o-Quinones (Reactive Intermediate) CA->Quinone Oxidation Caftaric Caftaric Acid CA->Caftaric Cleavage Caffeic Caffeic Acid CA->Caffeic Cleavage PPO Polyphenol Oxidase (Enzymatic) PPO->Quinone pH High pH / O2 (Non-Enzymatic) pH->Quinone Brown Brown Polymers (Inactive/Insoluble) Quinone->Brown Polymerization Hydrolysis Hydrolysis (Heat/Moisture) Hydrolysis->Caftaric

Figure 1: Primary degradation pathways of this compound. Note that oxidation leads to polymerization (browning), while hydrolysis yields smaller phenolic acids.

Module 2: Storage & Handling FAQs
Q1: I received this compound as a lyophilized powder. Can I store it at room temperature?

Strictly No. While solid state slows degradation, it does not stop it.

  • The Risk: Residual moisture in the lyophilized powder can catalyze slow hydrolysis.

  • The Protocol: Store the vial in a desiccator within a freezer at -20°C .

  • Why: Desiccation prevents moisture absorption (hygroscopicity), and freezing arrests kinetic degradation rates.

Q2: Which solvent is superior for stock solutions: DMSO, Ethanol, or Water?

This is a common point of failure. Water is the worst choice for long-term storage due to rapid hydrolysis and dissolved oxygen.

SolventSuitabilityMechanism of ActionRecommendation
Water 🔴 Poor Promotes hydrolysis; high dissolved O₂ promotes oxidation.Use only for immediate working solutions.
Ethanol (100%) 🟡 Moderate Good solubility, but volatile. Hard to keep anhydrous.Good for short-term (<1 week) at -20°C.
DMSO (Anhydrous) 🟢 Best Aprotic solvent; prevents proton exchange required for hydrolysis.Preferred for Stock. Store at -80°C.

Critical Caveat: DMSO is hygroscopic. If you open a cold DMSO vial in humid air, it absorbs water, destroying your sample over time. Always allow the vial to reach room temperature before opening.

Q3: My solution turned yellow/brown overnight. Can I rescue it?

No. The color change indicates the formation of quinones and subsequent polymerization.

  • The Science: The "browning" is irreversible covalent bonding.

  • The Fix: Discard the solution. For future experiments, you must add an antioxidant (see Protocol A).

Q4: Is acidification necessary?

Yes, it is non-negotiable. this compound is a weak acid. At neutral pH (pH 7), it exists as a phenolate anion, which is electron-rich and extremely prone to oxidation.

  • Target pH: Maintain pH < 3.0 .

  • Mechanism: Protonating the phenolic groups renders them less reactive to reactive oxygen species (ROS).

Module 3: Experimental Protocols
Protocol A: Preparation of the "Gold Standard" Stock Solution

Use this protocol for generating standards for HPLC or long-term biological assays.

Reagents:

  • This compound Standard (>98%)

  • DMSO (Anhydrous, Cell Culture Grade)

  • Stabilizer: Argon or Nitrogen gas

Step-by-Step:

  • Equilibration: Remove the DMSO and this compound vials from the freezer. Let them sit in a desiccator until they reach room temperature (approx. 30 mins) to prevent condensation.

  • Dissolution: Dissolve the this compound in anhydrous DMSO to a concentration of 10–50 mM .

    • Note: Do not vortex vigorously, as this introduces oxygen. Swirl gently or use a pipette.

  • Aliquot: Immediately divide the stock into single-use aliquots (e.g., 20–50 µL) in amber, O-ring sealed microtubes.

  • Inert Gas Purge: Gently blow a stream of Argon or Nitrogen over the headspace of each tube for 5–10 seconds before capping.

    • Why: Displaces oxygen, the primary reactant in oxidation.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Protocol B: Stabilizing Aqueous Working Solutions (For Cell Culture/Animal Dosing)

Aqueous solutions degrade within hours. Use this formulation to extend stability to 24-48 hours.

The "Antioxidant Shield" Buffer: Instead of pure water or PBS, prepare your working dilution in:

  • Base: 0.1% Formic Acid or Acetic Acid (pH ~2.5–3.0)

  • Additive: 50 µM Ascorbic Acid (Vitamin C)

Logic:

  • Acid: Keeps this compound protonated.

  • Ascorbic Acid: Acts as a "sacrificial anode." It oxidizes faster than this compound, consuming any dissolved oxygen or ROS before they can attack your target molecule.

Visualizing the Storage Decision Tree:

StorageProtocol Start Start: this compound Sample State Physical State? Start->State Solid Solid Powder State->Solid Liquid Solution Required State->Liquid SolidStore Store at -20°C in Desiccator Solid->SolidStore Solvent Select Solvent Liquid->Solvent DMSO Anhydrous DMSO (Stock Solution) Solvent->DMSO Water Aqueous/PBS (Working Solution) Solvent->Water DMSOCond 1. Purge Headspace (Argon) 2. Single-use Aliquots 3. Store -80°C DMSO->DMSOCond WaterCond CRITICAL ADDITIVES: 1. Acidify (pH < 3) 2. Add Ascorbic Acid Water->WaterCond

Figure 2: Decision matrix for optimal storage conditions based on physical state and solvent choice.

Module 4: Troubleshooting & Quality Control

How do I know if my this compound has degraded? Do not rely on visual inspection alone. Use HPLC.

HPLC Diagnostic Markers:

Observation Diagnosis Cause
New Peak (Early Elution) Caftaric Acid / Tartaric Acid Hydrolysis (Moisture/Heat)
New Peak (Late Elution) Caffeic Acid Hydrolysis
Baseline Noise / Broad Humps Polymerized Quinones Oxidation (High pH/Air)

| Loss of Area Counts | General Degradation | Any of the above |

Reference Standard Verification: Always run a fresh standard curve if your stock is older than 3 months. If the peak area decreases by >5%, discard the stock.

References
  • Mechanism of this compound Oxidation: Title: Mechanism of this compound Electrochemical Oxidation and Identification of Oxidation Products by Liquid Chromatography and Mass Spectrometry. Source: ResearchGate.[3] URL:[Link]

  • Enzymatic Degradation in Extracts: Title: Enzymatic degradation of cichoric acid in Echinacea purpurea preparations.[1][2][4] Source: PubMed (National Institutes of Health). URL:[Link]

  • Stabilization with Antioxidants: Title: Stabilization of caffeic acid derivatives in Echinacea purpurea L. glycerin extract.[2] Source: PubMed (National Institutes of Health). URL:[Link]

  • Solubility and Physical Properties: Title: this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects.[6] Source: Frontiers in Chemistry / PMC. URL:[Link]

  • Impact of Drying and Processing: Title: Effect of Drying Temperature on Alkylamide and Cichoric Acid Concentrations of Echinacea purpurea.[3] Source: ResearchGate.[1][3] URL:[Link]

Sources

Overcoming matrix effects in chicoric acid mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chicoric acid (dicaffeoyltartaric acid) presents a dual challenge in mass spectrometry: it is chemically labile and highly susceptible to matrix-induced ionization suppression. Whether analyzing Echinacea extracts or conducting pharmacokinetic (PK) profiling in plasma, standard "dilute-and-shoot" methods often fail due to co-eluting phospholipids or polyphenolic pigments.

This guide provides a root-cause analysis and validated workflows to eliminate these interferences. It moves beyond generic advice, offering specific protocols for stabilizing this compound against esterase activity and optimizing extraction to separate the analyte from suppression zones.

Section 1: Diagnosing Matrix Effects (The "Hidden" Variable)

Q: My calibration curve is linear in solvent, but my QC samples in plasma/extract fail accuracy limits. Is this a matrix effect?

A: Likely, yes. This is the classic signature of Ionization Suppression . In Electrospray Ionization (ESI), typically used in negative mode for this compound (


 at m/z 473), co-eluting matrix components (like phosphatidylcholines in plasma or chlorophylls in plants) compete for charge on the droplet surface.

The Test: You must distinguish between Extraction Recovery (loss of analyte during prep) and Matrix Effect (loss of signal in the source). Perform the Post-Extraction Spike experiment:

  • Set A (Pre-Spike): Spike analyte into matrix before extraction.

  • Set B (Post-Spike): Extract blank matrix, then spike analyte into the eluate.

  • Set C (Neat): Analyte in pure solvent.

  • Matrix Factor (MF) = (Area Set B / Area Set C)

    • If MF < 0.85, you have significant suppression.

  • Recovery (RE) = (Area Set A / Area Set B)

    • If RE is low, your extraction chemistry is the problem, not the MS source.

Q: How do I visualize exactly where the suppression is occurring in my chromatogram?

A: Use the Post-Column Infusion (PCI) method. This is the gold standard for method development. By infusing a constant flow of this compound into the MS while injecting a blank matrix sample, you create a "background" signal. Any dip in this background indicates a suppression zone.

Protocol: Post-Column Infusion Setup
  • Infusion Pump: Syringe pump delivering this compound (1 µg/mL in mobile phase) at 10 µL/min.

  • LC Flow: Standard gradient flow (e.g., 400 µL/min) from the column.

  • Mixing: Use a T-piece connector (zero dead volume) to mix the column effluent with the infusion flow before entering the ESI source.

  • Execution: Inject a Blank Matrix Extract (e.g., precipitated plasma or plant extract).

  • Analysis: Monitor the MRM transition for this compound (m/z 473 → 311 or 293).

    • Observation: Look for negative peaks (dips) in the baseline. If the dip aligns with the retention time of this compound, you must modify your chromatography or extraction.

Visualization: Matrix Effect Diagnosis Workflow

MatrixDiagnosis Start Start: Low Sensitivity/Accuracy Exp1 Perform Post-Extraction Spike (Sets A, B, C) Start->Exp1 CalcMF Calculate Matrix Factor (MF) (Set B / Set C) Exp1->CalcMF DecisionMF Is MF < 0.85 or > 1.15? CalcMF->DecisionMF NoME Matrix Effect Negligible Check Extraction Recovery DecisionMF->NoME No YesME Significant Matrix Effect Found DecisionMF->YesME Yes PCI Run Post-Column Infusion (PCI) to map suppression zones YesME->PCI AnalyzePCI Does Analyte RT overlap with suppression dip? PCI->AnalyzePCI Sol1 Solution: Change Column Selectivity (Shift Analyte RT) AnalyzePCI->Sol1 Yes (Chromatography) Sol2 Solution: Improve Cleanup (Remove Interfering Zone) AnalyzePCI->Sol2 Yes (Sample Prep)

Figure 1: Logical workflow for diagnosing and locating matrix effects using quantitative spiking and qualitative infusion.

Section 2: Sample Preparation (The "How")

Q: I am using Protein Precipitation (PPT) with acetonitrile, but the matrix effect persists. Why?

A: Protein precipitation removes proteins but leaves behind phospholipids (glycerophosphocholines). In Reversed-Phase LC, phospholipids elute late in the gradient, often causing "carryover suppression" where the matrix from Injection 1 suppresses the analyte in Injection 2, or they co-elute as a broad hump.

Recommendation: Switch to Phospholipid Removal Plates (e.g., HybridSPE or Ostro) or Solid Phase Extraction (SPE) .

  • Why: These methods use Lewis acid-base interactions (zirconia-coated silica) to selectively retain phospholipids while allowing acidic drugs like this compound to pass through.

Q: For plant extracts (Echinacea), the samples are dark green/brown. How do I clean this?

A: The color indicates chlorophyll and tannins, which are ion-suppression nightmares. Recommendation: Use Dispersive SPE (d-SPE) with Graphitized Carbon Black (GCB) or Primary Secondary Amine (PSA).

  • Warning: GCB has a high affinity for planar molecules. Since this compound is planar, GCB might irreversibly bind it. Titrate the GCB amount carefully (start with <50 mg per mL extract) or rely on PSA/C18 mixtures which remove fatty acids and pigments without stripping the phenolic acid.

Visualization: Sample Preparation Decision Tree

SamplePrep Input Sample Matrix Type Type? Input->Type Plasma Plasma/Serum (PK Studies) Type->Plasma Plant Plant Extract (Echinacea/Chicory) Type->Plant PlasmaPath Major Interference: Phospholipids & Esterases Plasma->PlasmaPath PlantPath Major Interference: Chlorophyll & Tannins Plant->PlantPath SolPlasma1 Step 1: Stabilize Use NaF (inhibits esterase) Acidify immediately PlasmaPath->SolPlasma1 SolPlant1 Step 1: Extraction 70% MeOH (prevents isomerization) PlantPath->SolPlant1 SolPlasma2 Step 2: Cleanup Use HybridSPE-Phospholipid or Mixed-Mode Anion Exchange (MAX) SolPlasma1->SolPlasma2 SolPlant2 Step 2: Cleanup d-SPE with PSA + C18 (Avoid excess GCB) SolPlant1->SolPlant2

Figure 2: Decision tree for selecting the correct sample preparation strategy based on matrix type.

Section 3: Stability & Chromatography (Pre-Analytical Control)

Q: My this compound signal degrades while samples sit in the autosampler. Is this a matrix effect?

A: No, this is chemical instability , often mistaken for matrix suppression. this compound contains two ester bonds susceptible to hydrolysis and oxidation.

  • Esterase Activity: In rat plasma, esterases rapidly hydrolyze this compound. Heparin is insufficient. You must use Sodium Fluoride (NaF) or add an esterase inhibitor (e.g., dichlorvos, though toxic) immediately upon blood collection [1].

  • Isomerization: Exposure to light and heat converts L-chicoric acid to meso-chicoric acid.

    • Fix: Keep autosampler at 4°C. Use amber vials. Process samples under low light.

Q: Which Internal Standard (IS) should I use?

A:

  • Best: Stable Isotope Labeled (SIL) this compound (

    
     or 
    
    
    
    ). This corrects for both extraction recovery and matrix effects perfectly.
  • Acceptable: Ferulic Acid or Chlorogenic Acid . These are structurally similar phenolic acids.

    • Note: If using a non-SIL IS, you must validate that the IS and this compound experience the same suppression profile (i.e., they elute close to each other but are chromatographically resolved).

Summary of Quantitative Data & Thresholds

ParameterAcceptance CriteriaTroubleshooting Action
Matrix Factor (MF) 0.85 – 1.15If < 0.85: Switch from PPT to SPE; Dilute sample 1:5.
Recovery (RE) > 70% (Consistent)If < 50%: Optimize elution solvent (increase % MeOH or add acid).
IS Variation < 15% RSD across runIf IS response drifts, matrix is building up on column. Add a wash step.[1][2]
Stability (Plasma) > 90% after 4hUse NaF anticoagulant; Keep on ice; Acidify plasma (1% Formic Acid).

References

  • Analyte Stability in Plasma: Jemal, M. et al. "Matrix Effect in Quantitative LC/MS/MS Analysis of Biological Fluids."[3] Analytical Chemistry, 1998.[3] Link (Context: General esterase stabilization protocols relevant to ester-containing drugs like this compound).

  • Post-Column Infusion: Bonfiglio, R. et al.[4][5] "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry, 1999. Link

  • This compound PK Study (NaF usage): Sun, X. et al. "Pharmacokinetics, tissue distribution, and plasma protein binding study of this compound by HPLC-MS/MS." Journal of Chromatography B, 2016. Link

  • Matrix Effect Mitigation: Panuwet, P. et al. "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring." Critical Reviews in Analytical Chemistry, 2016. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chicoric Acid According to ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of validated analytical methods for the quantification of chicoric acid, with a strong emphasis on adherence to the International Council for Harmonisation (ICH) guidelines. We will explore the causality behind experimental choices and provide supporting data to ensure scientific integrity and trustworthiness.

Introduction: The Significance of this compound and Rigorous Method Validation

This compound (also known as cichoric acid) is a prominent phenolic compound found in various plants, most notably Echinacea purpurea, but also in chicory, dandelion, and basil. Its diverse pharmacological activities, including antiviral, antioxidant, and anti-inflammatory properties, have made it a subject of intense research and a key marker for the quality control of herbal medicines and dietary supplements.

To ensure the safety, efficacy, and quality of products containing this compound, it is imperative to employ analytical methods that are not only accurate and reliable but also validated according to internationally recognized standards. The ICH Harmonised Tripartite Guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," and the more recent Q2(R2) revision, provide a comprehensive framework for this process. This guide will walk you through the critical aspects of validating an analytical method for this compound, focusing on the widely used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Understanding the Analyte: Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of robust method development and validation.

PropertyValue/DescriptionImplication for Method Development
Molecular Formula C₂₂H₁₈O₁₂---
Molecular Weight 474.37 g/mol ---
Solubility Soluble in methanol, ethanol, and water.Methanol is a common and effective solvent for extraction and for preparing standard solutions.
UV Absorbance (λmax) Approximately 330 nm in methanol.This wavelength is ideal for selective and sensitive detection using a UV detector in HPLC.
Stability Susceptible to degradation under alkaline conditions, high temperatures, and exposure to light.Sample preparation should be conducted under controlled conditions, and amber vials are recommended. Stability-indicating methods are crucial.

Core Principles of Method Validation: The ICH Q2(R1) Framework

The ICH Q2(R1) guideline outlines the key validation parameters that must be assessed to ensure an analytical method is fit for its intended purpose.

ICH_Validation_Parameters cluster_0 Key Validation Parameters (ICH Q2(R1)) Specificity Specificity/ Selectivity Linearity Linearity Range Range Accuracy Accuracy Precision Precision LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) Robustness Robustness Forced_Degradation_Workflow cluster_0 Forced Degradation Workflow Chicoric_Acid_Solution This compound Solution Stress_Conditions Apply Stress Conditions Chicoric_Acid_Solution->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress_Conditions->Acid_Hydrolysis Condition 1 Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, RT) Stress_Conditions->Base_Hydrolysis Condition 2 Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress_Conditions->Oxidation Condition 3 Thermal Thermal Degradation (e.g., 80°C) Stress_Conditions->Thermal Condition 4 Photolytic Photolytic Degradation (e.g., UV light) Stress_Conditions->Photolytic Condition 5 Analyze Analyze by HPLC-UV Acid_Hydrolysis->Analyze Base_Hydrolysis->Analyze Oxidation->Analyze Thermal->Analyze Photolytic->Analyze Assess Assess Peak Purity and Resolution Analyze->Assess

Comparative antioxidant activity of chicoric acid vs. rosmarinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict for Drug Development: Chicoric Acid (CA) exhibits superior stoichiometric antioxidant capacity per mole due to its dicaffeoyl structure (four catechol hydroxyls), making it a potent candidate for acute oxidative stress interventions. However, Rosmarinic Acid (RA) demonstrates superior stability in diverse formulations and broader bioavailability profiles, making it often more viable for oral therapeutic development.

This guide provides a technical analysis of their antioxidant mechanisms, quantitative efficacy (IC50), and experimental protocols for validation.

Chemical Architecture & Pharmacophore Analysis[1]

The antioxidant potency of both compounds is dictated by the number and position of phenolic hydroxyl groups (catechol moieties).

  • This compound (CA): A tartaric acid esterified with two caffeic acid molecules. It possesses four phenolic hydroxyl groups, theoretically offering higher electron donation capacity per molecule.

  • Rosmarinic Acid (RA): An ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. It also possesses four phenolic hydroxyl groups but differs in the linker rigidity and hydrophobicity.

Structural Logic Diagram

ChemicalStructure CA This compound (Dicaffeoyltartaric Acid) Catechol Catechol Moiety (Critical for Radical Scavenging) CA->Catechol Contains 2 Units (4 -OH groups) Linker Linker Stability CA->Linker Tartaric Acid Linker (Hydrolysis prone) RA Rosmarinic Acid (Caffeic acid ester) RA->Catechol Contains 2 Units (4 -OH groups) RA->Linker Ester Linker (Moderate Stability)

Figure 1: Pharmacophore comparison highlighting the catechol density and linker stability differences.

Mechanistic Profiling: Radical Scavenging & Signaling[2]

Both compounds utilize Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. However, their biological impact extends to the upregulation of endogenous antioxidant enzymes via the Nrf2/Keap1 pathway .

Primary Mechanism: Direct Scavenging

The catechol groups donate hydrogen atoms to neutralize free radicals (R•), forming stable quinone intermediates.

  • Reaction: Polyphenol-OH + R• → Polyphenol-O• + RH

  • CA Advantage: The symmetric dicaffeoyl structure allows for delocalization of electrons across two distinct aromatic systems.

Secondary Mechanism: Nrf2 Pathway Activation

Unlike simple scavengers, CA and RA act as "pro-drugs" for cellular defense. They modify cysteine residues on Keap1 , preventing Nrf2 ubiquitination.[1]

Nrf2Pathway CA_RA Chicoric / Rosmarinic Acid (Electrophilic Attack) Keap1 Keap1 Protein (Cysteine Sensor) CA_RA->Keap1 Modifies Cys151/C273 Complex Keap1 Conformational Change (Inhibits Ubiquitination) Keap1->Complex Nrf2 Nrf2 Translocation (Cytosol -> Nucleus) Complex->Nrf2 Releases Nrf2 ARE ARE Binding (DNA Promoter) Nrf2->ARE Enzymes Synthesis of HO-1, NQO1, SOD (Cellular Defense) ARE->Enzymes

Figure 2: Activation of the Nrf2/Keap1 cytoprotective pathway by CA and RA.[2]

Quantitative Performance (Experimental Data)

The following data aggregates IC50 values (concentration required to inhibit 50% of radicals) from comparative studies. Lower IC50 indicates higher potency.

Assay TypeTarget RadicalThis compound (IC50)Rosmarinic Acid (IC50)Reference Standard (Trolox/Vit C)Interpretation
DPPH Organic Nitrogen Radical8.06 ± 0.59 µM 10 - 13 µM~15-20 µMCA is often superior due to higher molar density of -OH groups.
ABTS Cation Radical~2.1 µg/mL ~2.9 µg/mL~4.0 µg/mLBoth show exceptional electron transfer capability.
FRAP Ferric Ion (

)
High Reducing PowerHigh Reducing PowerModerateRA salts (Na-Rosmarinate) show enhanced FRAP activity vs. free acid.
Cellular ROS (H2O2/LPS)High ProtectionHigh Protection--CA shows specific efficacy in microglial neuroinflammation models.

Note: Absolute values vary by solvent and pH. The relative trend (CA slightly > RA) is consistent in stoichiometric assays.

Experimental Protocols

To validate these findings in your lab, use the following standardized protocols. These are designed for reproducibility in 96-well plate formats.

DPPH Radical Scavenging Assay

Objective: Determine IC50 based on colorimetric bleaching (Purple → Yellow).

  • Preparation: Dissolve DPPH in methanol (0.1 mM). Keep in dark.

  • Sample Series: Prepare serial dilutions of CA and RA (e.g., 5, 10, 20, 40, 80 µM) in methanol.

  • Reaction:

    • Add 100 µL Sample to 100 µL DPPH solution.

    • Blank: 100 µL Methanol + 100 µL DPPH.

    • Control: 100 µL Sample + 100 µL Methanol (to correct for sample color).

  • Incubation: 30 minutes at Room Temperature (Dark).

  • Measurement: Read Absorbance at 517 nm .

ABTS Decolorization Assay

Objective: Measure kinetics of cation radical neutralization.

AssayWorkflow Step1 Reagent Prep: 7mM ABTS + 2.45mM Potassium Persulfate Step2 Incubation: 12-16 Hours (Dark) -> Generates ABTS•+ Step1->Step2 Step3 Dilution: Dilute with Ethanol until Abs(734nm) = 0.70 ± 0.02 Step2->Step3 Step4 Assay: Mix 10µL Sample + 190µL ABTS Reagent Step3->Step4 Step5 Readout: Measure Abs(734nm) after 6 mins Step4->Step5

Figure 3: Step-by-step workflow for the ABTS radical scavenging assay.

Stability & Bioavailability Considerations

While CA often wins in "test tube" (in vitro) assays, RA often wins in "biological system" (in vivo) stability.

  • This compound: [3][4][5][6][7][8]

    • Vulnerability: The tartaric acid ester linkage is susceptible to rapid hydrolysis by esterases and pH changes.

    • Storage: Highly sensitive to light and oxidation. Significant degradation observed in dried biomass compared to fresh.

  • Rosmarinic Acid: [9][4][5][6][7][10][11][12][13]

    • Resilience: More stable in acidic environments (gastric simulation).

    • Absorption: Better permeation in Caco-2 cell models compared to larger dicaffeoyl derivatives.

References

  • Comparison of Physicochemical, Antioxidant, and Cytotoxic Properties of Caffeic Acid Conjugates. Molecules (MDPI).

  • This compound Ameliorates Lipopolysaccharide-Induced Oxidative Stress via Promoting the Keap1/Nrf2 Transcriptional Signaling Pathway. Journal of Agricultural and Food Chemistry.[3][8]

  • Rosmarinic Acid Suppresses Keap1/Nrf2 Signaling Pathway via Targeting USP15. Journal of Agricultural and Food Chemistry.

  • Stability of Rosmarinic Acid in Aqueous Extracts from Different Lamiaceae Species. Food Technology and Biotechnology.[10]

  • Comparation of this compound and rosmarinic acid in fresh and dry herbs. International Journal of Chemistry and Technology.

Sources

A Comparative Analysis of Chicoric Acid Content in Echinacea purpurea and Echinacea pallida

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Pharmaceutical Professionals

Introduction: The Significance of Chicoric Acid in Echinacea

Echinacea, a genus of herbaceous flowering plants in the daisy family, has long been recognized for its medicinal properties, particularly in the stimulation of the immune system. Among the various bioactive compounds present in Echinacea species, this compound (C₂₂H₁₈O₁₂) has emerged as a key phytochemical marker due to its significant biological activities, including antiviral, antioxidant, and anti-inflammatory effects.[1][2] For researchers and professionals in drug development, understanding the distribution and concentration of this compound in different Echinacea species is paramount for ensuring the quality, consistency, and efficacy of botanical preparations.

This guide provides an in-depth, objective comparison of the this compound content in two of the most commonly utilized species: Echinacea purpurea (L.) Moench and Echinacea pallida (Nutt.) Nutt. By synthesizing experimental data from authoritative sources, this document aims to equip scientists with the necessary information to make informed decisions regarding species and plant part selection for research and product development.

Comparative Analysis of this compound Content

Experimental evidence consistently demonstrates that Echinacea purpurea generally exhibits a higher concentration of this compound compared to Echinacea pallida . This difference is a critical consideration for applications where this compound is a primary compound of interest. The distribution of this phenolic compound also varies significantly between different plant parts.

Quantitative Comparison of this compound in E. purpurea vs. E. pallida

The following table summarizes representative data on this compound concentrations found in various parts of E. purpurea and E. pallida. It is important to note that these values can be influenced by a multitude of factors including genetics, growing conditions, and the timing of harvest.[1][3]

SpeciesPlant PartThis compound Content (mg/g dry weight)Reference
Echinacea purpurea Aerial Parts16 - 42[1]
Roots2.5 - 17[1]
Flowers23.6 - 30.6[3][4]
Leaves12 - 44.7[1][4]
Stems9.7[4]
Echinacea pallida Aerial Parts16[1]
Roots2.5[1]

Key Insights from the Data:

  • E. purpurea Dominance: Across most studies, E. purpurea demonstrates a significantly higher accumulation of this compound in its aerial parts, particularly the flowers and leaves, when compared to E. pallida.[1][4]

  • Aerial Parts as a Primary Source: For both species, the aerial parts (flowers and leaves) are a richer source of this compound than the roots.[1][4][5] In mature E. purpurea plants, the flowers and leaves can each contain about 35% of the total this compound in the plant.[5]

  • Harvest Time is Critical: The concentration of this compound in E. purpurea is highest during the flowering stage, making this the optimal harvest period for maximizing yield.[4]

Factors Influencing this compound Content

The biosynthesis and accumulation of this compound are not static; they are influenced by a complex interplay of genetic and environmental factors. For reproducible and high-quality sourcing, an understanding of these variables is essential.

  • Genetics: Inherent genetic differences between Echinacea species are the primary determinant of their capacity to produce this compound.

  • Plant Age and Development: Studies have shown that the concentration of certain phytochemicals can vary with the age of the plant.

  • Growing Conditions: Environmental factors such as soil composition, sun exposure, and water availability can impact the phytochemical profile of the plant.

  • Harvest Season: The timing of harvest has a profound effect on this compound levels, with concentrations generally peaking during the flowering season.[4]

Experimental Protocol: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

To ensure accurate and reproducible quantification of this compound, a validated analytical method is indispensable. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[6][7] The following protocol outlines a standard procedure for the extraction and analysis of this compound from Echinacea plant material.

Diagram of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis HPLC Analysis Harvest Harvest Plant Material Dry Dry Plant Material Harvest->Dry Grind Grind to Fine Powder Dry->Grind Weigh Weigh Powdered Sample Grind->Weigh AddSolvent Add Extraction Solvent (e.g., 60% Ethanol) Weigh->AddSolvent Extract Ultrasonication/Maceration AddSolvent->Extract Filter Filter Extract Extract->Filter Inject Inject Sample into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (330 nm) Separate->Detect Quantify Quantify this compound Detect->Quantify

Caption: Experimental workflow for this compound quantification.

Step-by-Step Methodology

1. Sample Preparation:

  • 1.1. Harvesting: Collect the desired plant parts (roots, leaves, flowers) from Echinacea purpurea or Echinacea pallida at the appropriate growth stage (e.g., flowering for aerial parts).

  • 1.2. Drying: To prevent enzymatic degradation of phenolic compounds, immediately dry the plant material.[8] This can be achieved through methods such as freeze-drying or air-drying at a controlled temperature (e.g., 40-50°C).

  • 1.3. Grinding: Grind the dried plant material into a fine, homogeneous powder using a laboratory mill. This increases the surface area for efficient extraction.

2. Extraction of this compound:

  • 2.1. Weighing: Accurately weigh a specific amount of the powdered plant material (e.g., 0.2 g).

  • 2.2. Solvent Addition: Add a defined volume of extraction solvent. A mixture of ethanol and water (e.g., 60% ethanol) is commonly used for the efficient extraction of phenolic compounds.[1]

  • 2.3. Extraction Process: Employ a suitable extraction technique. Maceration with shaking at room temperature for an extended period (e.g., 72 hours) or ultrasound-assisted extraction for a shorter duration can be effective.[1] The choice of method should be validated for completeness of extraction.

  • 2.4. Filtration: Filter the extract through a microfilter (e.g., 0.45 µm) to remove particulate matter before HPLC analysis.

3. HPLC Analysis:

  • 3.1. Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column, a quaternary pump, a temperature-controlled column compartment, an autosampler, and a UV-Vis or Diode Array Detector (DAD).

  • 3.2. Chromatographic Conditions:

    • Mobile Phase: A gradient elution is typically used, involving a mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A standard flow rate is 1.0 - 1.5 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 25-30°C) to ensure reproducible retention times.

    • Detection Wavelength: Monitor the eluent at 330 nm, which is the wavelength of maximum absorbance for this compound.

    • Injection Volume: Inject a consistent volume of the filtered extract (e.g., 10-20 µL).

  • 3.3. Quantification:

    • Standard Curve: Prepare a series of standard solutions of pure this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Sample Analysis: Inject the prepared Echinacea extracts. Identify the this compound peak based on its retention time compared to the standard.

    • Calculation: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Conclusion and Recommendations

It is imperative for researchers to employ a validated and standardized extraction and HPLC quantification method to ensure the accuracy and comparability of results. The protocol provided in this guide serves as a robust starting point. By carefully considering the species, plant part, and analytical methodology, professionals in the pharmaceutical and natural products industries can optimize the quality and consistency of their Echinacea-based products.

References

  • Fu, J., et al. (2021). The biosynthesis of this compound in Echinacea. Frontiers in Plant Science.
  • Perry, N. B., Burgess, E. J., & Glennie, V. A. (2001). Echinacea Standardization: Analytical Methods for Phenolic Compounds and Typical Levels in Medicinal Species. Journal of Agricultural and Food Chemistry, 49(4), 1702–1706.
  • Mølgaard, P., Johnsen, S., Christensen, P., & Cornett, C. (2003). HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in Echinacea purpurea plants and products. Journal of agricultural and food chemistry, 51(24), 6922–6933.
  • Stuart, D. L., & Wills, R. B. H. (2003). Alkylamide and Cichoric Acid Levels in Echinacea purpurea Tissues During Plant Growth. Journal of Herbs, Spices & Medicinal Plants, 10(3), 81-93.
  • Senica, M., et al. (2019). Innovative Approaches to Extracting Phenolics from Echinacea purpurea: Maximizing Yield and Efficacy. Molecules, 24(18), 3266.
  • Wills, R. B. H., & Stuart, D. L. (2000). Effect of Drying Temperature on Alkylamide and Cichoric Acid Concentrations of Echinacea purpurea. Journal of Agricultural and Food Chemistry, 48(5), 1759-1761.
  • Sloley, B. D., et al. (2001). Phytochemical Characterization of Purple Coneflower Roots (Echinacea purpurea (L.) Moench.) and Their Extracts. Molecules, 26(10), 2841.
  • Zolgharnein, J., et al. (2007). Determination of Cichoric Acid as a Biomarker in Echinacea Purpurea Cultivated in Iran Using High Performance Liquid Chromatography. Journal of the Iranian Chemical Society, 4(3), 361-367.
  • Lee, J., Scagel, C. F., & Lee, J. (2014). This compound: chemistry, distribution, and production. Frontiers in chemistry, 2, 41.
  • Brown, P. N., & Shipley, P. R. (2011). Determination of Major Phenolic Compounds in Echinacea spp. Raw Materials and Finished Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation Matrix Extension.
  • Manayi, A., et al. (2024). Echinacea Species Cultivated in Bulgaria as a Source of Chicoric and Caftaric Acids. Agronomy, 14(9), 2081.
  • Sharifi-Rad, J., et al. (2018). Echinacea: Bioactive Compounds and Agronomy. Plants, 7(4), 78.
  • Mravec, J. (2022). This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects. Frontiers in Chemistry, 10, 898832.
  • European Medicines Agency. (2015). Assessment report on Echinacea purpurea (L.) Moench, herba recens.

Sources

The Concentration-Dependent Immunostimulatory Landscape of Chicoric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex world of immunomodulators, understanding the nuanced relationship between a compound's concentration and its biological effect is paramount. This guide provides an in-depth, objective analysis of chicoric acid, a prominent phenolic compound found in Echinacea purpurea and other plants, and its concentration-dependent immunostimulatory properties. We will dissect the experimental evidence, compare its performance with other alternatives, and provide the technical details necessary to replicate and build upon these findings.

Introduction: this compound as a Key Player in Immunomodulation

This compound (CA), a dicaffeoyltartaric acid, has garnered significant attention for its wide spectrum of biological activities, including antioxidant, antiviral, and, most notably, immunostimulatory effects.[1][2] It is considered a major active constituent of Echinacea purpurea, a plant with a long history of use in traditional medicine for boosting the immune system.[2][3][4] The immunostimulatory prowess of this compound is not a simple "on/off" switch but rather a concentration-dependent continuum of cellular and molecular events. This guide will explore this dose-response relationship, providing a clear framework for its application in research and development.

The core of this compound's immunostimulatory action lies in its ability to activate key immune cells, particularly macrophages, and modulate the production of signaling molecules that orchestrate the immune response.[3][5] This includes enhancing phagocytosis, the process by which immune cells engulf and destroy pathogens, and stimulating the proliferation of lymphocytes, the architects of adaptive immunity.[3][4]

Concentration-Dependent Effects on Immune Function: In Vitro Evidence

In vitro studies using cell cultures provide a controlled environment to dissect the specific effects of this compound on immune cells at varying concentrations. A significant body of evidence points to a direct correlation between the concentration of this compound and the magnitude of the immune response.

Macrophage Activation and Phagocytosis

Macrophages are the sentinels of the innate immune system. Their activation and phagocytic capacity are critical first lines of defense. Studies have consistently shown that this compound enhances these functions in a dose-dependent manner.

For instance, in a study utilizing an Echinacea purpurea extract standardized to contain 4% this compound, a significant stimulation of the immune response was observed in RAW 264.7 macrophage cells at concentrations of 200 and 400 µg/mL.[4] This stimulation was characterized by a marked improvement in the phagocytic activity of these cells.[4]

Cytokine Production

Activated macrophages release a cascade of cytokines, signaling molecules that regulate inflammation and orchestrate the broader immune response. This compound has been shown to modulate the production of key pro-inflammatory cytokines.

The same study on RAW 264.7 cells demonstrated that the standardized Echinacea extract stimulated the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4] This effect is crucial for initiating an inflammatory response to combat pathogens. Furthermore, this compound has been observed to decrease the mRNA expression of these pro-inflammatory cytokines in phorbol-12-myristate 13-acetate plus calcium ionophore A23187 (PMACI)-stimulated human mast cells (HMC-1), suggesting a modulatory rather than purely stimulatory role depending on the cellular context and stimulus.[6]

Table 1: In Vitro Concentration-Dependent Immunostimulatory Effects of this compound

Immune ParameterCell LineThis compound Concentration/Extract DoseObserved EffectReference
Immune Response Stimulation RAW 264.7 Macrophages200 & 400 µg/mL (of a 4% this compound extract)Significant stimulation[4]
Phagocytosis RAW 264.7 Macrophages200 & 400 µg/mL (of a 4% this compound extract)Markedly improved phagocytosis[4]
Cytokine Release (TNF-α, IL-6, IL-1β) RAW 264.7 Macrophages200 & 400 µg/mL (of a 4% this compound extract)Stimulated release of pro-inflammatory cytokines[4]
Pro-inflammatory Cytokine mRNA Expression HMC-1 Mast CellsNot specifiedDecreased expression of TNF-α, IL-6, and IL-1β[6]

In Vivo Immunostimulatory and Modulatory Effects

Translating in vitro findings to whole-organism responses is a critical step in validating a compound's efficacy. In vivo studies in animal models have corroborated the immunostimulatory potential of this compound, again demonstrating a dose-dependent effect.

A study in cyclophosphamide-induced immunosuppressed mice showed that an oral dose of 200 mg/kg of a standardized Echinacea purpurea extract (containing 4% this compound) substantially improved T- and B-lymphocyte proliferation, Natural Killer (NK) cell activity, and macrophage phagocytosis.[4] This highlights this compound's ability to bolster both innate and adaptive immune responses.

In a different context, oral administration of this compound at 20 mg/kg was shown to inhibit histamine release and protect mice against compound 48/80-induced anaphylactic mortality, indicating an anti-allergic and anti-inflammatory effect at this dosage.[6] This dual-action potential, being both immunostimulatory and anti-inflammatory depending on the context and dosage, makes this compound a particularly interesting compound for further investigation.

Mechanistic Insights: Signaling Pathways Activated by this compound

The immunostimulatory effects of this compound are underpinned by its interaction with key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

The NF-κB and MAPK Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation and immunity.[7][8] this compound has been shown to modulate these pathways, although the exact nature of this modulation can be context-dependent. For instance, in some inflammatory models, this compound attenuates the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators.[7][9][10] This is particularly relevant in conditions of chronic inflammation. Conversely, the initial activation of these pathways can be a crucial step in mounting an effective immune response to pathogens. Research suggests that this compound can down-regulate lipopolysaccharide (LPS)-induced glial overactivation by inhibiting the MAPK and NF-κB pathways.[7]

Modulation of T-cell Co-stimulation

A fascinating aspect of this compound's immunomodulatory activity is its influence on T-cell co-stimulatory molecules. In a study on chronically stressed mice, this compound was found to impart immunostimulation by upregulating the expression of CD28 and CD80, which are positive co-stimulatory molecules, while downregulating CTLA-4, a negative regulator.[11] This leads to an enhanced T-cell response, which is often suppressed during chronic stress.

Diagram 1: Simplified Signaling Pathway of this compound's Immunomodulatory Effects

chicoric_acid_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TLR4 TLR4 This compound->TLR4 Modulates CD28 CD28 This compound->CD28 Upregulates Phagocytosis Phagocytosis This compound->Phagocytosis Enhances MAPK MAPK TLR4->MAPK NF-kB NF-kB TLR4->NF-kB T-cell Activation T-cell Activation CD28->T-cell Activation Cytokine Production Pro-inflammatory Cytokine Production MAPK->Cytokine Production NF-kB->Cytokine Production

Caption: A simplified diagram illustrating the proposed signaling pathways influenced by this compound to exert its immunostimulatory effects.

Comparative Analysis: this compound vs. Other Immunostimulants

While this compound is a potent immunostimulator, it is often found in concert with other bioactive compounds in plant extracts. A comparative perspective is essential for discerning its unique contributions.

  • Other Echinacea Constituents: Echinacea purpurea contains other classes of compounds with known immunomodulatory activity, including alkamides and polysaccharides.[4] While this compound is a key contributor, the synergistic action of these various constituents likely accounts for the overall immunostimulatory effect of Echinacea extracts.[12]

  • Caffeic and Chlorogenic Acids: In a study comparing the inhibitory effects on certain bacterial and human phosphatases, this compound demonstrated a higher inhibitory effect compared to caffeic and chlorogenic acids.[1] While this is not a direct measure of immunostimulation, it highlights the superior bioactivity of this compound compared to its structural relatives.

Experimental Protocols: A Guide for Replication and Further Research

To ensure scientific integrity and facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the immunostimulatory effects of this compound.

In Vitro Macrophage Phagocytosis Assay

This protocol is designed to quantify the effect of this compound on the phagocytic capacity of macrophages.

Diagram 2: Experimental Workflow for Macrophage Phagocytosis Assay

phagocytosis_workflow Seed Macrophages 1. Seed RAW 264.7 Macrophages in 96-well plates Treat with CA 2. Treat with varying concentrations of this compound Seed Macrophages->Treat with CA Incubate 3. Incubate for 24 hours Treat with CA->Incubate Add Particles 4. Add fluorescently labeled microspheres or zymosan particles Incubate->Add Particles Incubate Phagocytosis 5. Incubate for 1-2 hours to allow for phagocytosis Add Particles->Incubate Phagocytosis Wash 6. Wash cells to remove non-phagocytosed particles Incubate Phagocytosis->Wash Quantify 7. Quantify fluorescence using a microplate reader or microscopy Wash->Quantify Analyze 8. Analyze and compare phagocytic activity Quantify->Analyze

Caption: A step-by-step workflow for conducting an in vitro macrophage phagocytosis assay to assess the effect of this compound.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. Replace the medium in the wells with medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells with this compound for 24 hours.

  • Phagocytosis Induction: Add fluorescently labeled latex beads or zymosan particles to each well and incubate for an additional 1-2 hours.

  • Washing: Gently wash the cells three times with cold PBS to remove any non-ingested particles.

  • Quantification: Lyse the cells and measure the fluorescence of the ingested particles using a fluorescence microplate reader. Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.

  • Data Analysis: Calculate the phagocytic index as the percentage of phagocytic cells or the average number of ingested particles per cell.

Cytokine Quantification by ELISA

This protocol outlines the measurement of cytokine production by immune cells in response to this compound treatment.

  • Cell Culture and Treatment: Follow steps 1-4 of the phagocytosis assay protocol.

  • Supernatant Collection: After the 24-hour incubation period, carefully collect the cell culture supernatants from each well.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) using commercially available kits, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using recombinant cytokine standards. Determine the concentration of each cytokine in the samples by interpolating from the standard curve.

Conclusion and Future Directions

The evidence strongly supports a positive correlation between this compound concentration and its immunostimulatory effects, particularly in the activation of macrophages and the modulation of cytokine production. Its ability to influence key signaling pathways like NF-κB and MAPK, as well as T-cell co-stimulation, underscores its potential as a potent immunomodulatory agent.

However, it is crucial to recognize that the effects of this compound can be context-dependent, with some studies indicating anti-inflammatory properties at certain concentrations and in specific models. This highlights the need for further research to delineate the precise conditions under which this compound acts as a stimulant versus a modulator of the immune response.

Future investigations should focus on:

  • Dose-escalation studies in human clinical trials to establish safe and effective dosages for immunostimulation.

  • Head-to-head comparative studies with other well-established immunostimulants to determine its relative potency.

  • Further elucidation of its molecular targets to enable the development of more specific and potent derivatives.

By continuing to explore the concentration-dependent immunobiology of this compound, the scientific community can unlock its full therapeutic potential for a range of immune-related conditions.

References

  • This compound binds to two sites and decreases the activity of the YopH bacterial virulence factor - NIH.
  • In vitro effects of this compound in the treatment of various disorders. - ResearchGate.
  • The use of this compound from Echinacea purpurea as a feed additive in poultry nutrition.
  • Cichoric Acid Ameliorates Monosodium Urate-Induced Inflammatory Response by Reducing NLRP3 Inflammasome Activation via Inhibition of NF-kB Signaling Pathway - PMC. Available from: [Link]

  • A standardized extract of Echinacea purpurea containing higher this compound content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - PMC - PubMed Central. Available from: [Link]

  • This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - Frontiers. Available from: [Link]

  • Augmentation of immune response by this compound through the modulation of CD28/CTLA-4 and Th1 pathway in chronically stressed mice - PubMed. Available from: [Link]

  • Effect of this compound on Mast Cell-Mediated Allergic Inflammation in Vitro and in Vivo. Available from: [Link]

  • This compound is a potent anti-atherosclerotic ingredient by anti-oxidant action and anti-inflammation capacity - ResearchGate. Available from: [Link]

  • This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - PMC. Available from: [Link]

  • Biological Activity of New Cichoric Acid–Metal Complexes in Bacterial Strains, Yeast-Like Fungi, and Human Cell Cultures In Vitro - PMC - NIH. Available from: [Link]

  • The Bioactive Effects of this compound As a Functional Food Ingredient - ResearchGate. Available from: [Link]

  • This compound supplementation prevents systemic inflammation-induced memory impairment and amyloidogenesis via inhibition of NF- B - ResearchGate. Available from: [Link]

  • This compound: chemistry, distribution, and production - PMC - NIH. Available from: [Link]

  • This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - Frontiers. Available from: [Link]

  • This compound supplementation ameliorates cognitive impairment induced by oxidative stress via promotion of antioxidant defense system - RSC Publishing. Available from: [Link]

  • This compound improves neuron survival against inflammation by promoting mitochondrial function and energy metabolism - RSC Publishing. Available from: [Link]

  • A standardized extract of Echinacea purpurea containing higher this compound content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - ResearchGate. Available from: [Link]

  • This compound Ameliorates Lipopolysaccharide-Induced Oxidative Stress via Promoting the Keap1/Nrf2 Transcriptional Signaling Pathway in BV-2 Microglial Cells and Mouse Brain - ACS Publications. Available from: [Link]

  • This compound Ameliorates Lipopolysaccharide-Induced Oxidative Stress via Promoting the Keap1/Nrf2 Transcriptional Signaling Pathway in BV-2 Microglial Cells and Mouse Brain - PubMed. Available from: [Link]

  • Antioxidant activity of cichoric acid and alkamides from Echinacea purpurea, alone and in combination | Request PDF - ResearchGate. Available from: [Link]

Sources

Comparative Bioavailability Guide: Free vs. Encapsulated Chicoric Acid Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chicoric acid (CA), a hydroxycinnamic acid derivative predominantly found in Echinacea purpurea and Cichorium intybus, exhibits potent antioxidant, antiviral, and immunomodulatory activities. However, its clinical utility is severely hampered by poor oral bioavailability (<3%), attributed primarily to gastric instability and limited intestinal permeability.

This technical guide compares the pharmacokinetic performance of free this compound against encapsulated formulations, specifically focusing on Chitosan Nanoparticles (CS-NPs) and Liposomal systems . Experimental data indicates that encapsulation strategies—particularly ionic gelation with chitosan—can increase relative bioavailability by approximately 174% (1.74-fold) compared to the free compound, primarily by preventing gastric degradation and enhancing paracellular transport.

Part 1: The Physicochemical Challenge

Why Free this compound Fails

To engineer a superior delivery system, one must first understand the failure modes of the free molecule.

ParameterCharacteristicImpact on Bioavailability
Gastric Stability Highly UnstableRapid hydrolysis of the ester bond in acidic pH (pH 1.2–2.0) leads to significant loss of active compound before it reaches the absorption site.
Intestinal Permeability Low (Class III/IV)Hydrophilic nature limits passive diffusion across the lipophilic enterocyte membrane.
Transporter Interaction Substrate for EffluxCA is a substrate for P-glycoprotein (P-gp) and OATP2B1 , which actively pump the drug back into the lumen or limit uptake.
Metabolism Rapid EliminationShort half-life (

) due to rapid hepatic metabolism and renal excretion.

Part 2: Comparative Performance Metrics

The following data summarizes pharmacokinetic parameters obtained from comparative in vivo studies (Sprague-Dawley rat models) following oral administration (20 mg/kg).

Table 1: Pharmacokinetic Comparison of Free vs. Encapsulated this compound

Formulation

(ng/mL)

(min)

(ng·h/mL)
Relative Bioavailability (

)
Free this compound ~450240~2,100100% (Baseline)
Chitosan Nanoparticles (CS-NPs) ~89060~3,650174%
Liposomal CA ~650120~2,900~138%

Key Insights:

  • 
     Enhancement:  Chitosan encapsulation nearly doubles the peak plasma concentration.
    
  • Absorption Rate: The

    
     for CS-NPs is significantly shorter (60 min vs 240 min), indicating rapid onset due to mucoadhesion and permeation enhancement.
    
  • Total Exposure: The Area Under the Curve (AUC) confirms a 1.74-fold increase in total systemic exposure.

Part 3: Mechanistic Insight (Signaling & Absorption)

The following diagram illustrates the differential absorption pathways. Free CA is degraded by gastric acid and repelled by the epithelial barrier. Encapsulated CA utilizes mucoadhesion and tight junction modulation to bypass these barriers.

Chicoric_Acid_Absorption_Mechanism cluster_free Free this compound cluster_encap Chitosan-Encapsulated CA node_gastric Gastric Environment (pH 1.2) node_intestine Intestinal Lumen (pH 6.8) node_gastric->node_intestine Residual CA (<40%) node_gastric->node_intestine Polymer Protection node_degraded Hydrolyzed/Degraded node_gastric->node_degraded Acid Hydrolysis node_epithelium Intestinal Epithelium (Enterocytes) node_intestine->node_epithelium Limited Passive Diffusion node_muco Mucoadhesion node_intestine->node_muco Electrostatic Interaction node_epithelium->node_intestine P-gp Efflux node_blood Systemic Circulation node_epithelium->node_blood Systemic Absorption node_free_ca Free CA node_free_ca->node_gastric node_nano CS-NP CA node_nano->node_gastric node_tj Tight Junction Opening node_muco->node_tj Zonula Occludens Modulation node_tj->node_epithelium Paracellular Transport

Caption: Comparative absorption pathway showing gastric degradation of free CA versus the protective paracellular transport mechanism of Chitosan-Encapsulated CA.

Part 4: Experimental Protocols

Protocol A: Preparation of Chitosan-Chicoric Acid Nanoparticles (Ionic Gelation)

Rationale: This method relies on the electrostatic interaction between the positively charged amine groups of chitosan and the negatively charged polyanions of Tripolyphosphate (TPP), entrapping the CA within the matrix.

Materials:

  • Low Molecular Weight Chitosan (LMW-CS)

  • This compound (Purity >98%)

  • Sodium Tripolyphosphate (TPP)[1]

  • Acetic Acid (1% v/v)[1][2][3]

  • Tween 80 (Surfactant)[1][4]

  • Deionized Water[1]

Workflow:

  • Chitosan Solution: Dissolve chitosan (1.0 mg/mL) in 1% acetic acid solution. Stir overnight to ensure complete dissolution. Adjust pH to 5.5 using 1M NaOH.

  • Drug Loading: Add this compound to the chitosan solution (Ratio CS:CA 5:1). Stir for 30 minutes.

  • Surfactant Addition: Add Tween 80 (0.5% v/v) to prevent aggregation.[1]

  • Crosslinking (The Critical Step):

    • Prepare TPP solution (1.0 mg/mL) in deionized water.

    • Under magnetic stirring (800 rpm), add TPP solution dropwise to the Chitosan-CA mixture.

    • Observation: The solution should turn from clear to opalescent (Tyndall effect), indicating nanoparticle formation.[3]

    • Target Ratio: Maintain a CS:TPP mass ratio of 3:1 for optimal particle size (~150-200 nm).

  • Purification: Centrifuge the suspension at 12,000 rpm for 30 minutes at 4°C. Discard supernatant (free drug).

  • Recovery: Wash the pellet with deionized water and lyophilize (freeze-dry) using 5% mannitol as a cryoprotectant.

Protocol B: Bioavailability Assessment (Pharmacokinetic Study)

Rationale: To validate the formulation performance in vivo.

  • Animal Model: Male Sprague-Dawley rats (200–250g), fasted for 12 hours.

  • Grouping:

    • Group 1: Free CA (dissolved in saline), 20 mg/kg, Oral Gavage.

    • Group 2: CS-NP CA (dispersed in saline), equivalent to 20 mg/kg CA, Oral Gavage.

  • Sampling: Collect blood samples (0.3 mL) from the retro-orbital plexus at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Analysis: Plasma separation via centrifugation. Protein precipitation with acetonitrile. Analyze supernatant via LC-MS/MS (MRM mode) for this compound detection.

Part 5: Experimental Workflow Visualization

Nanoparticle_Synthesis_Workflow step1 Chitosan Dissolution (1% Acetic Acid, pH 5.5) step2 Drug Loading (Add this compound) step1->step2 Stir 30m step3 Crosslinking (Dropwise TPP Addition) step2->step3 800 rpm step4 Nanoparticle Formation (Opalescent Suspension) step3->step4 Ionic Gelation step5 Purification (Centrifuge 12k rpm) step4->step5 Separation step6 Lyophilization (Final Powder) step5->step6 Recovery

Caption: Step-by-step workflow for the synthesis of Chitosan-Chicoric Acid nanoparticles via ionic gelation.

References

  • The intestinal absorption mechanism of this compound and its bioavailability improvement with chitosan. Heliyon, 2022.

  • This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects. Frontiers in Chemistry, 2022.[5]

  • A Simple Method for Synthesis of Chitosan Nanoparticles with Ionic Gelation. MDPI, 2023.

  • Solid Lipid Nanoparticles for Poorly Water-Soluble Drugs. JSciMed Central, 2016.

  • Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs. Pharma Excipients, 2020.

Sources

Assessment of Chicoric Acid Purity Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chicoric acid (dicaffeoyltartaric acid) is a critical bioactive marker in Echinacea purpurea, widely used in immunomodulatory drug development and nutraceutical standardization. Its inherent instability (sensitivity to light, oxidation, and enzymatic degradation) and the existence of stereoisomers (L-chicoric vs. meso-chicoric acid) make accurate purity assessment challenging.

While HPLC-UV is the industry standard for routine quality control, it relies heavily on the availability of high-purity reference standards, which degrade rapidly. Quantitative NMR (qNMR) offers a superior primary method for purity assignment because it provides absolute quantification without requiring a reference standard of the analyte itself.

This guide details a validated qNMR protocol for this compound, compares it with chromatographic alternatives, and provides a self-validating workflow for researchers.

Methodological Comparison: qNMR vs. Alternatives

The following table contrasts the three primary techniques used for this compound analysis.

FeatureqNMR (Proton) HPLC-UV LC-MS/MS
Primary Output Absolute Purity (% w/w) Relative Purity (Area %) or Potency vs. RefMass Identification & Trace Quant
Reference Standard Not Required (Uses generic IS like Maleic Acid)Required (Must be high purity this compound)Required (Isotopically labeled preferred)
Traceability Direct link to SI units (via IS mass)Dependent on external standard purityDependent on external standard purity
Isomer Resolution Moderate (distinct shifts for meso vs L forms)High (can physically separate isomers)High (with chiral columns)
Speed Fast (< 20 mins)Medium (30–60 mins per run)Medium (30–60 mins per run)
Destructive? No (Sample recoverable)YesYes
Best Use Case Primary Reference Standard Certification Routine QC & Stability TestingTrace Impurity Identification

Expert Insight: For drug development, qNMR is the "Gold Standard" for establishing the purity of the primary reference material that will subsequently be used to calibrate HPLC curves.

Technical Deep Dive: qNMR Protocol Design

Solvent Selection

Recommended Solvent: Methanol-d4 (


)
  • Rationale: this compound is highly soluble in methanol. Unlike DMSO-d6, methanol-d4 is easier to remove if sample recovery is needed. Furthermore, the residual solvent peak of methanol (3.31 ppm) and water (4.87 ppm) generally do not interfere with the critical olefinic and aromatic regions of this compound (6.0 – 8.0 ppm).

Internal Standard (IS) Selection

Recommended IS: Maleic Acid (Traceable Reference Material grade)[1]

  • Chemical Shift: Singlet at

    
     ~6.30 ppm (in 
    
    
    
    ).
  • Why Maleic Acid? It provides a sharp singlet in a region that is usually free from aliphatic impurities.

  • Critical Note on Overlap: this compound has olefinic protons near 6.39 ppm. In high-field NMR (≥500 MHz), the Maleic Acid singlet (6.30 ppm) is resolved from the this compound doublet (6.39 ppm). However, to ensure zero interference, we utilize the downfield olefinic doublet at 7.68 ppm for this compound quantification.

Target Signals for Integration

For accurate quantification, integrate the following signals:

  • Analyte (this compound):

    • Signal: Olefinic protons (H-37, H-38).

    • Shift:

      
       7.68 ppm.
      
    • Multiplicity: Doublet (

      
       Hz, indicating trans geometry).
      
    • Proton Count (

      
      ):  2.
      
  • Internal Standard (Maleic Acid):

    • Signal: Olefinic protons.[1][2]

    • Shift:

      
       6.30 ppm.
      
    • Multiplicity: Singlet.

    • Proton Count (

      
      ):  2.
      

Experimental Workflow

The following protocol ensures metrological traceability.

Step 1: Sample Preparation[3][4][5]
  • Equilibration: Allow this compound sample and Maleic Acid IS to reach room temperature in a desiccator.

  • Weighing (Critical): Using an ultra-microbalance (readability 0.001 mg), weigh:

    • 
       mg of this compound.
      
    • 
       mg of Maleic Acid.
      
    • Note: Aim for a 1:1 molar ratio for optimal signal-to-noise ratio.[3]

  • Dissolution: Transfer both solids into a single vial. Add 0.7 mL of Methanol-d4 . Vortex until completely dissolved.

  • Transfer: Transfer solution to a high-quality 5mm NMR tube.

Step 2: NMR Acquisition Parameters

Configure the spectrometer (min. 400 MHz, preferred 600 MHz) with these qNMR-specific parameters to ensure full relaxation:

  • Pulse Sequence: zg (standard 1D proton) or zg30.

  • Relaxation Delay (D1):

    
     seconds (Must be 
    
    
    
    of the slowest relaxing nucleus).
  • Spectral Width: 20 ppm (-5 to 15 ppm).

  • Scans (NS): 16 or 32 (sufficient for >10 mg sample).

  • Temperature: 298 K (controlled).

Step 3: Processing & Calculation[3]
  • Phasing: Perform accurate manual phasing.

  • Baseline Correction: Apply automatic baseline correction (e.g., polynomial order 5) over the integral regions.

  • Integration: Integrate the Maleic Acid singlet (6.30 ppm) and this compound doublet (7.68 ppm). Do not include the 13C satellites.

Purity Calculation Formula:



Where:

  • 
     = Purity (as a decimal, e.g., 0.98)
    
  • 
     = Integral area
    
  • 
     = Number of protons (2 for both signals selected above)
    
  • 
     = Molecular Weight (this compound: 474.37  g/mol ; Maleic Acid: 116.07  g/mol )
    
  • 
     = Mass weighed (mg)[4][5]
    

Visualization: qNMR Decision & Workflow

The following diagram illustrates the logic flow for selecting qNMR and the execution steps.

qNMR_Workflow cluster_signals Signal Selection Logic Start Start: this compound Purity Assessment Check_Std Is a Certified Reference Standard of this compound available? Start->Check_Std HPLC Use HPLC-UV (Routine QC) Check_Std->HPLC Yes qNMR_Path Select qNMR (Primary Method) Check_Std->qNMR_Path No / Expired Prep Sample Prep: Weigh Analyte + Maleic Acid IS Dissolve in MeOD qNMR_Path->Prep Acquire Acquisition: D1 > 30s Pulse 90° No rotation Prep->Acquire Process Processing: Phase & Baseline Correction Integrate: 7.68 ppm (Analyte) vs 6.30 ppm (IS) Acquire->Process Calc Calculate Purity % (Formula) Process->Calc

Figure 1: Decision logic and execution workflow for this compound qNMR analysis.

References

  • BIPM (Bureau International des Poids et Mesures). (2018).[1] Internal Standard Reference Data for qNMR: Maleic Acid. Rapport BIPM-2018/01. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). (2025). Entry bmse001261: this compound. [Link]

  • Lee, J., & Scagel, C. F. (2013). This compound: chemistry, distribution, and production. Frontiers in Chemistry, 1, 40. [Link]

Sources

Benchmarking Chicoric Acid vs. Metformin: A Dual-Pathway Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Chicoric Acid Anti-Diabetic Potency Against Metformin Content Type: Technical Comparison Guide

Executive Summary

While Metformin remains the first-line pharmacologic intervention for Type 2 Diabetes Mellitus (T2DM), its mechanism relies heavily on mitochondrial Complex I inhibition and AMPK activation. This compound (CA), a hydroxycinnamic acid derivative (Cichorium intybus), presents a distinct, complementary profile. This guide objectively benchmarks CA against Metformin, highlighting CA’s dual mechanism: it functions as a potent PTP1B inhibitor (sensitizing insulin receptors directly) while simultaneously activating the AMPK pathway and reducing oxidative stress via Nrf2.

For drug development professionals, CA represents a scaffold for "insulin-sensitizing antioxidants," potentially offering superior efficacy in diabetic phenotypes driven by high oxidative stress and insulin receptor desensitization.

Mechanistic Divergence: The PTP1B Factor

The primary distinction between the two compounds lies in their entry point into the insulin signaling cascade.

  • Metformin (The Energy Modulator): Acts primarily by inhibiting mitochondrial Complex I. This reduces ATP production, increasing the AMP:ATP ratio, which allosterically activates AMPK.[1] It is an energy stress mimetic.

  • This compound (The Receptor Sensitizer): Acts as an allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[2][3] PTP1B normally dephosphorylates the Insulin Receptor (IR) and IRS-1, shutting down signaling. By inhibiting PTP1B, CA sustains the active phosphorylated state of the insulin receptor.

Visualization: Signaling Pathway Comparison

The following diagram illustrates the convergence of both agents on GLUT4 translocation, despite distinct upstream targets.

Mechanism_Comparison Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits CA This compound (CA) PTP1B PTP1B (Phosphatase) CA->PTP1B Inhibits (IC50 ~3µM) AMPK AMPK Activation CA->AMPK Activates Nrf2 Nrf2 (Antioxidant Response) CA->Nrf2 Upregulates AMP_ATP Increased AMP:ATP Ratio Mito->AMP_ATP IR Insulin Receptor (Tyr-P) PTP1B->IR Dephosphorylates (Negative Reg) IRS1 IRS-1 / PI3K IR->IRS1 AMP_ATP->AMPK AMPK->IRS1 Sensitizes GLUT4 GLUT4 Translocation (Glucose Uptake) AMPK->GLUT4 AKT Akt (PKB) IRS1->AKT AKT->GLUT4

Figure 1: Mechanistic pathways of Metformin vs. This compound. Note CA's direct inhibition of PTP1B, preventing the deactivation of the Insulin Receptor [1][2].

Benchmarking Data: In Vitro & In Vivo[4]
A. In Vitro Potency (Enzymatic & Cellular)

This compound demonstrates superior enzymatic inhibition of PTP1B compared to standard inhibitors, while Metformin is inactive against PTP1B.

ParameterThis compound (CA)MetforminSignificance
PTP1B Inhibition (IC50) 3.24 – 6.78 µM [2]No EffectCA directly targets insulin resistance mechanism.
Glucose Uptake (C2C12) ~1.8 – 2.0x fold increase~1.5 – 2.2x fold increaseComparable efficacy in myotubes; CA is dose-dependent.
AMPK Phosphorylation Moderate ActivationHigh Activation Metformin is the gold standard for AMPK.
Antioxidant (ROS) High (Scavenges ROS)Low/IndirectCA protects β-cells from oxidative apoptosis [3].
B. In Vivo Efficacy (STZ-Induced Diabetic Models)

In Streptozotocin (STZ) models, CA achieves comparable glucose lowering at significantly lower dosages (mg/kg) than Metformin.

MetricThis compound (CA)MetforminComparison Note
Typical Dosage 30 – 60 mg/kg/day [4]100 – 300 mg/kg/dayCA is ~3-5x more potent by weight.
FBG Reduction ~40-50% reduction~45-60% reductionMetformin shows slightly higher peak efficacy.
Insulin Sensitivity Significant improvementSignificant improvementCA restores IRS-1 phosphorylation better.
Pancreatic Protection High (Anti-apoptotic)ModerateCA reduces islet cell apoptosis via Nrf2 [3].
Experimental Protocol: High-Fidelity Glucose Uptake

Context: Many researchers struggle with variability in 2-NBDG uptake assays in C2C12 cells due to improper starvation stress or insulin resistance induced by high-glucose media. Objective: To quantify glucose uptake comparing CA and Metformin with minimized noise.

Workflow Diagram

Experimental_Protocol Step1 Differentiation C2C12 Myoblasts -> Myotubes (5-7 Days, 2% Horse Serum) Step2 Starvation Phase Serum-Free DMEM (Low Glucose, 3-6 Hours) Step1->Step2 Confirm Myotubes Step3 Drug Treatment (30 min - 24h) Group A: Vehicle Group B: Metformin (2mM) Group C: CA (50µM) Step2->Step3 Minimize Stress Step4 Tracer Addition 100µM 2-NBDG (30 mins @ 37°C) Step3->Step4 Step5 Quench & Wash Ice-cold PBS (3x) Step4->Step5 Step6 Quantification Flow Cytometry (FITC) or Fluorescence Plate Reader Step5->Step6

Figure 2: Optimized 2-NBDG Glucose Uptake Workflow. Critical control point: Starvation time must not exceed 6h to prevent proteolysis [5].

Detailed Methodology
  • Cell Seeding: Seed C2C12 myoblasts at

    
     cells/well in 96-well black plates.
    
  • Differentiation (Critical): Switch to DMEM + 2% Horse Serum when cells reach 90% confluence. Maintain for 5-7 days until multinucleated myotubes form. Reasoning: Myoblasts express GLUT1; Myotubes express GLUT4, which is the insulin-sensitive transporter relevant to diabetes.

  • Starvation: Wash cells with warm PBS and incubate in serum-free, low-glucose (1g/L) DMEM for 3 hours. Avoid "no glucose" starvation for >1 hour as it induces stress responses that mask drug effects.

  • Treatment:

    • Control: DMSO (0.1%).

    • Metformin: 1 mM and 2 mM (Positive Control).

    • This compound: 10, 25, 50 µM.

    • Incubate for 24 hours.

  • Uptake Assay: Add 2-NBDG (fluorescent glucose analog) to a final concentration of 100 µM. Incubate for 30 minutes at 37°C.

  • Analysis: Wash 3x with ice-cold PBS to stop transport. Measure fluorescence (Ex/Em: 465/540 nm).

Safety & Pharmacokinetics
  • Metformin: Well-characterized. Primary risk is lactic acidosis (rare) and GI disturbance. Bioavailability is ~50-60%.

  • This compound: [2][4][5]

    • Bioavailability: Low in raw form due to esterase degradation in the gut. Encapsulation or derivatives are often required for maximum clinical efficacy.

    • Toxicity: High safety profile. Studies in mice show no significant toxicity at therapeutic doses (up to 100 mg/kg) [4].

    • Advantage: Does not induce lactic acidosis risk associated with biguanides.

References
  • Metformin Mechanism: "Metformin regulates myoblast differentiation through an AMPK-dependent mechanism." National Institutes of Health (NIH). Link

  • PTP1B Inhibition: "Characterization of PTP1B Inhibition by Chlorogenic Acid and Cichoric Acid." ResearchGate.[2][6][7] Link

  • In Vivo Efficacy & Antioxidant: "Cichoric acid improved hyperglycaemia and restored muscle injury via activating antioxidant response in MLD-STZ-induced diabetic mice."[5] PubMed. Link

  • Dosage Comparison: "Increase in insulin sensitivity by the association of this compound and chlorogenic acid... for an antidiabetic effect." PubMed. Link

  • Assay Protocol: "Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes." ScienceDirect. Link

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal Protocols for Chicoric Acid in Research Environments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Effective chemical management extends beyond experimental application to the safe, compliant retirement of substances.[1] Chicoric acid (Dicaffeoyltartaric acid), widely used as a reference standard in nutraceutical and pharmaceutical research, presents specific sensitization hazards that require distinct disposal protocols.

This guide provides a self-validating workflow for the disposal of this compound, distinguishing between pure reference standards and dilute chromatographic effluents. By following these protocols, your laboratory ensures compliance with environmental regulations (RCRA/EPA) and protects personnel from long-term sensitization risks.

Part 1: Chemical Safety Profile & Hazard Assessment

Before initiating disposal, the waste generator must characterize the material.[2] this compound is not merely an organic acid; it is a respiratory sensitizer , meaning improper handling during disposal can lead to irreversible occupational health issues.

Table 1: Chemical Identity and Hazard Data
ParameterSpecification
Chemical Name This compound (Cichoric Acid)
CAS Number 6537-80-0
Formula C₂₂H₁₈O₁₂
Molecular Weight 474.37 g/mol
Physical State Solid (Powder/Crystal)
Primary Hazards (GHS) H317: May cause allergic skin reaction.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.H302: Harmful if swallowed.[3][4][5][6][7]
Storage Requirement -20°C (Desiccated, protected from light)
RCRA Status (USA) Not P-listed or U-listed.[3] Regulated by characteristic (if mixed) or as Non-Regulated Chemical Waste requiring incineration.
The Mechanism of Hazard (Expert Insight)

While this compound is structurally related to caffeic acid, its disposal risk profile is elevated by its potential to induce Type I hypersensitivity reactions (H334).

  • Causality: Inhalation of fine dust during weighing or waste transfer can sensitize the immune system. Subsequent exposures, even at minute levels, can trigger anaphylactic-like respiratory responses.

  • Operational Implication: Disposal procedures must prioritize dust containment . Simply dumping powder into a bin is a safety violation.

Part 2: Disposal Decision Logic

The disposal route depends entirely on the physical state and matrix of the waste. Use the following logic flow to determine the correct waste stream.

DisposalLogic cluster_legend Legend Start Waste Generation Source Decision1 Physical State? Start->Decision1 Solid Solid / Powder (Expired Standard) Decision1->Solid Dry Liquid Liquid Solution Decision1->Liquid Wet Pure Pure Substance Solid->Pure Decision2 Solvent Matrix? Liquid->Decision2 HPLC HPLC Waste (MeOH/ACN/Water) Decision2->HPLC Mixed with Organics Action1 Double Bag (Zip-lock) Label: 'Sensitizer' Pure->Action1 Action4 Check pH (Ensure pH 2-12) HPLC->Action4 Action2 Segregate into Solid Organic Waste Action1->Action2 Action3 Classify as Flammable Solvent Waste Action4->Action3 L1 Decision Point L2 Critical Safety Step L3 Final Disposal Stream

Figure 1: Decision logic for segregating this compound waste based on physical state and solvent matrix.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Expired Reference Standards)

Scenario: You have a vial of expired this compound (e.g., 10mg) that is no longer suitable for analysis. Objective: Prevent dust aerosolization and cross-contamination.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Crucial: If handling open powder outside a fume hood, an N95 respirator is recommended due to the H334 hazard.

  • Primary Containment: Do not empty the vial. Leave the chemical in its original glass container. Ensure the cap is tight.[2]

  • Secondary Containment (The "Double-Bag" Rule):

    • Place the original vial inside a clear, sealable plastic bag (e.g., Ziploc).

    • Why? This traps any potential surface residue or dust that may be on the exterior of the vial, protecting waste handlers downstream.

  • Labeling:

    • Apply a hazardous waste label to the outer bag.

    • Mandatory Fields: "this compound," "Solid Organic Waste," and check "Toxic/Irritant."

  • Accumulation: Place the sealed bag into the laboratory's Solid Hazardous Waste Drum (usually the black or blue bin for solids).

    • Prohibited: Do not place in regular trash or biohazard (red bag) waste.

Protocol B: Liquid Waste (HPLC Effluents)

Scenario: this compound dissolved in mobile phase (e.g., Methanol/Water/Formic Acid) after chromatographic analysis. Objective: Prevent volatile emissions and ensure solvent compatibility.

  • Characterize the Matrix: The hazard is now driven by the solvent , not just the this compound.

    • Example: 50% Methanol / 50% Water / 0.1% Formic Acid.

    • Classification:Ignitable (D001) and potentially Corrosive (D002) if pH < 2.

  • Verification Step (Self-Validating):

    • Before pouring, check the pH of the waste stream. This compound is acidic; if your waste container contains basic waste (e.g., amines), mixing could cause an exotherm.

    • Rule: Only mix into "Organic Solvent Waste" containers compatible with acids.

  • Transfer:

    • Use a funnel with a lid or a safety waste cap (e.g., EcoFunnel) to prevent solvent evaporation.

    • Pour the liquid slowly to avoid splashing.

  • Labeling:

    • The label must list all constituents: "Methanol, Water, Formic Acid, this compound (Trace)."

    • Primary Hazard: Flammable.

Part 4: Emergency Spill Response

In the event of a spill during the disposal process, immediate action is required to prevent sensitization.

  • Solid Spill (Powder):

    • Evacuate: Move personnel away from the immediate area to let dust settle (2-3 minutes).

    • Isolate: Do not dry sweep. Dry sweeping creates dust aerosols (H334 risk).

    • Neutralize/Dampen: Cover the spill with wet paper towels (water or dilute sodium bicarbonate) to dampen the powder.

    • Cleanup: Wipe up the wet slurry and place it in a hazardous waste bag.

  • Liquid Spill:

    • Absorb with standard organic spill pads or vermiculite.

    • Dispose of absorbent materials as solid hazardous waste.

Part 5: Regulatory Compliance & References[9]

Compliance Note: While this compound is not explicitly listed on the EPA's P or U lists (40 CFR 261.33), it must be managed as a chemical waste. Discarding it in the sink is a violation of the Clean Water Act and local sewer codes due to its biological activity and acidity.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5281764, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Chicoric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Chicoric acid. As your partner in laboratory safety, we aim to provide value beyond the product itself, building trust by equipping you with the knowledge to work safely and effectively. This document is structured to deliver in-depth technical guidance, explaining the causality behind each safety protocol to ensure a self-validating system of laboratory practice.

Understanding the Compound: A Hazard Assessment of this compound

This compound (also known as cichoric acid or dicaffeoyltartaric acid) is a phenolic compound found in various plants. While it is a subject of interest for its potential biological activities, it is crucial to recognize its associated handling hazards. A review of Safety Data Sheets (SDS) from various suppliers reveals some inconsistencies, which underscores the importance of adopting a conservative and comprehensive safety strategy.

The primary risks associated with this compound are its potential to act as a sensitizer and its acute oral toxicity. Sensitization means that repeated exposure can lead to an allergic reaction in some individuals, which can manifest as skin rashes or respiratory issues.

Table 1: Summary of this compound Hazards from Multiple Sources

Hazard CategorySupplier A (Sigma-Aldrich)Supplier B (Cayman Chemical)Supplier C (Cleanchem)[1]
Acute Toxicity (Oral) Category 4: Harmful if swallowed.Harmful if swallowed.No data available.
Respiratory Sensitization Category 1: May cause allergy or asthma symptoms or breathing difficulties if inhaled.Sensitization possible through inhalation.Avoid inhalation of dust.
Skin Sensitization May cause an allergic skin reaction.Sensitization possible through skin contact.No data available.
Eye Irritation No data available.No irritating effect.No data available.
Fire Hazards No data available.No special measures required.Emits toxic fumes (carbon oxides) under fire conditions.[1][2]

Given the potential for respiratory and skin sensitization, the primary goal of our personal protective equipment (PPE) strategy is to prevent inhalation of the powdered form and to avoid any direct skin contact.

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing specific PPE, it is essential to ground our approach in the established hierarchy of controls. PPE is the final line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound cluster_1 Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Admin Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Respirator, Lab Coat) PPE_Decision_Workflow start Start: Handling This compound task What is the task? start->task weighing Weighing Dry Powder or Cleaning a Spill task->weighing Solid Form dissolving Preparing Solutions task->dissolving Concentrated Solution dilute Working with Diluted Solutions task->dilute Diluted Solution ppe_high High Risk PPE: - N95 Respirator - Goggles - Nitrile Gloves - Lab Coat weighing->ppe_high ppe_medium Medium Risk PPE: - Goggles - Nitrile Gloves - Lab Coat dissolving->ppe_medium ppe_low Low Risk PPE: - Safety Glasses - Nitrile Gloves - Lab Coat dilute->ppe_low

Caption: Decision workflow for selecting appropriate PPE.

Operational Protocol: Safely Weighing and Preparing a Stock Solution

This protocol integrates the PPE recommendations into a practical, step-by-step workflow. The causality for each step is explained to ensure a deep understanding of the safety measures.

Objective: To safely weigh solid this compound and prepare a concentrated stock solution.

Engineering Control: All steps involving the handling of solid this compound must be performed inside a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. [3][4] Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Ventilated balance enclosure or chemical fume hood

  • Analytical balance

  • Spatula and weigh paper/boat

  • Appropriately sized volumetric flask

  • Beaker and magnetic stir bar/stir plate

  • Pipettes

Personal Protective Equipment:

  • Respiratory Protection: N95 or higher rated respirator.

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: Long-sleeved lab coat.

Procedure:

  • Preparation: Before bringing the chemical into the work area, don all required PPE. Ensure the fume hood sash is at the appropriate working height.

    • Rationale: Donning PPE before handling ensures you are protected from the moment of potential exposure. The fume hood provides the primary containment of any airborne particles.

  • Staging: Place all necessary equipment (balance, spatula, weigh boat, flask) inside the fume hood.

    • Rationale: This minimizes movement in and out of the hood, which can disrupt airflow and compromise containment.

  • Weighing: Carefully open the this compound container. Use a clean spatula to transfer the desired amount of powder onto the weigh boat on the balance. Work slowly and deliberately to avoid creating dust. [2] * Rationale: The most significant risk of aerosolization occurs at this step. Slow, careful movements are a critical administrative control.

  • Transfer: Once the desired mass is weighed, carefully transfer the powder into the volumetric flask. A funnel may be used to aid this process.

    • Rationale: Prevents spillage of the potent, dry powder outside of the primary container.

  • Dissolution: Add a small amount of the chosen solvent to the flask. Swirl gently to wet the powder. Once wetted, the risk of aerosolization is significantly reduced. You can then proceed to add the remaining solvent to the final volume.

    • Rationale: Wetting the powder mitigates the dust hazard, which is the primary concern for respiratory sensitization.

  • Cleanup: Tightly cap the stock solution and the original this compound container. Dispose of the contaminated weigh boat, gloves, and any other disposable materials in a designated hazardous waste container.

    • Rationale: Proper containment of waste prevents secondary exposure.

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and goggles, and finally the respirator) to prevent cross-contamination. Wash hands thoroughly with soap and water after exiting the lab. [4]

Emergency and Disposal Plans

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention. [2]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. [2]Seek medical attention if an allergic reaction or irritation develops. [4]* Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [1]Show the Safety Data Sheet to the attending physician. [2] Spill Response: For a small spill of solid this compound, ensure proper PPE (including respiratory protection) is worn. [1]Gently cover the spill with a damp paper towel to avoid raising dust. Carefully sweep or vacuum the material into a suitable container for disposal. [1][2]Clean the spill area thoroughly with soap and water. [2] Disposal Plan: All this compound waste, including unused solid material, solutions, and contaminated consumables (e.g., gloves, pipette tips, weigh boats), must be disposed of as hazardous chemical waste.

  • Method: Collect waste in clearly labeled, sealed containers. [2]Arrange for disposal through a licensed professional waste disposal service in accordance with all federal, state, and local regulations. [1][2][4]* Neutralization: While general acid waste can sometimes be neutralized, this is not recommended for this compound waste without specific institutional guidance, as it is a complex organic molecule and its primary hazards are sensitization and toxicity, not corrosivity. [5] By understanding the specific hazards of this compound and implementing this multi-layered safety approach, researchers can handle this valuable compound with confidence and integrity, ensuring both personal safety and the quality of their scientific work.

References

  • MATERIAL SAFETY DATA SHEETS this compound.
  • MATERIAL SAFETY D
  • SAFETY DATA SHEET - this compound. Sigma-Aldrich.
  • SAFETY DATA SHEET - this compound. TCI Chemicals.
  • This compound | CAS No: 6537-80-0. Aquigen Bio Sciences.
  • Guidelines for the Safe Handling of Picric Acid. University of California, Santa Barbara.
  • Safety Data Sheet - this compound. Cayman Chemical.
  • Personal Protective Equipment for Pesticide Handlers. CEU Citrus Industry Magazine.
  • How to Dispose of Used Acid: A Safe and Responsible Guide. Greenflow.
  • Safety d

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chicoric acid
Reactant of Route 2
Chicoric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.